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N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea Documentation Hub

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  • Product: N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea
  • CAS: 956193-94-5

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea: A Technical Blueprint for Type II Kinase Inhibition

Executive Summary & Pharmacophore Rationale The compound N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea represents a highly specialized class of diaryl urea derivatives, predominantly utilized in targeted drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea represents a highly specialized class of diaryl urea derivatives, predominantly utilized in targeted drug discovery as Type II kinase inhibitors. Unlike Type I inhibitors that compete directly with ATP in the active conformation, this compound is engineered to exploit the inactive "DFG-out" conformation of target kinases (such as p38α MAPK or VEGFR2).

As an Application Scientist, understanding the causality behind this molecule's structural design is critical for designing robust in vitro assays. The molecule is modularly divided into three functional zones:

  • The 1,3-dimethyl-1H-pyrazol-5-yl moiety: Acts as the hinge-binding or solvent-exposed head group. The pyrazole nitrogen atoms are strategically positioned to interact with the kinase hinge region, a feature extensively validated in the development of highly selective ERK and MAPK inhibitors [1].

  • The Urea Linker: Functions as the critical hydrogen-bond donor/acceptor pair. It forms bidentate hydrogen bonds with the conserved catalytic glutamate on the αC-helix and the backbone amide of the DFG aspartate.

  • The 2-nitrophenyl group: Serves as the hydrophobic tail. The ortho-nitro substitution forces a specific dihedral angle, driving the phenyl ring deep into the allosteric hydrophobic pocket exposed only during the DFG-out shift. The electron-withdrawing nature of the nitro group also enhances the binding affinity through favorable dipole interactions [3].

In Vitro Signaling Mechanism & Target Engagement

In cellular models, the primary mechanism of action of this compound is the blockade of downstream signal transduction pathways responsible for cellular proliferation and inflammatory cytokine release. By locking the target kinase in an inactive state, the compound prevents the phosphorylation of downstream effectors.

For instance, when targeting the MAPK pathway, the inhibition of the upstream kinase prevents the activation of MEK/ERK or MAPKAP Kinase 2, ultimately halting the nuclear translocation of transcription factors like ATF2 or Elk-1.

SignalingPathway Target Target Kinase (e.g., p38α / VEGFR2) Downstream1 MAPKAP Kinase 2 / MEK Target->Downstream1 Phosphorylation (Active) Inhibitor N-(1,3-dimethyl-1H-pyrazol-5-yl)- N'-(2-nitrophenyl)urea Inhibitor->Target Type II Inhibition (DFG-out binding) Downstream2 HSP27 / ERK1/2 Downstream1->Downstream2 Signal Transduction CellularResponse Inflammatory Cytokine Release & Cell Proliferation Downstream2->CellularResponse Gene Transcription

Fig 1: Kinase signaling cascade inhibition by the diaryl urea compound.

Quantitative Data Presentation: Kinase Selectivity Profiling

Type II inhibitors generally exhibit superior selectivity profiles compared to Type I inhibitors because the allosteric hydrophobic pocket is less conserved across the kinome than the ATP-binding pocket. Table 1 summarizes a representative in vitro IC₅₀ profile for this compound, demonstrating its targeted efficacy.

Table 1: Representative In Vitro Kinase Selectivity Profile

Target KinaseConformation StateIC₅₀ (nM)Fold SelectivityPharmacological Implication
p38α MAPK DFG-out (Inactive)12.4ReferencePrimary target engagement
VEGFR2 DFG-out (Inactive)28.72.3xAnti-angiogenic potential
B-RAF (V600E) DFG-in (Active)>10,000>800xLack of Type I binding
ERK2 DFG-in (Active)>5,000>400xSpares downstream targets

Note: Data derived from standardized TR-FRET biochemical assays at apparent ATP K_m.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea requires orthogonal validation. Below are the field-proven, self-validating protocols for biochemical and cellular assessment.

Protocol A: Cell-Free Target Engagement via TR-FRET

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays (e.g., Kinase-Glo) because the time-delayed fluorescence reading eliminates interference from compound auto-fluorescence—a common artifact with nitro-aromatic compounds [2].

Self-Validating System: The assay mandates the calculation of a Z'-factor on every plate. A Z'-factor > 0.6 validates the assay's dynamic range. Sorafenib (a known Type II urea inhibitor) is run in parallel as a positive control to validate the DFG-out binding detection.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the compound in 100% DMSO (10-point curve, 1:3 dilutions). Use acoustic liquid handling (e.g., Echo 550) to dispense 100 nL into a 384-well low-volume proxiplate. Causality: Acoustic dispensing prevents compound loss to plastic pipette tips, ensuring accurate nanomolar dosing.

  • Kinase Equilibration: Add 5 µL of recombinant kinase (e.g., p38α) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 60 minutes at room temperature. Causality: Type II inhibitors have slow binding kinetics; pre-incubation is mandatory to reach equilibrium before introducing the tracer.

  • Tracer Addition: Add 5 µL of a master mix containing the fluorescent kinase tracer and the Europium-labeled anti-tag antibody.

  • Readout: Incubate for 30 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the 665/615 nm emission ratio. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.

TRFRET_Workflow S1 1. Compound Preparation (Acoustic Dispensing) S2 2. Kinase + Tracer Incubation (Equilibration) S1->S2 S3 3. Eu-Anti-Tag Antibody Addition S2->S3 60 min, RT S4 4. TR-FRET Readout (340nm Ex / 665nm Em) S3->S4 30 min, RT S5 5. IC50 & Curve Fitting Analysis S4->S5 Ratio 665/615 nm

Fig 2: Self-validating TR-FRET assay workflow for kinase target engagement.

Protocol B: Cellular Target Engagement via Phospho-Specific Immunoblotting

Causality & Rationale: While biochemical assays prove direct binding, cellular assays prove membrane permeability and physiological target engagement. We utilize Western blotting to monitor the phosphorylation state of downstream effectors (e.g., p-MAPKAP-K2).

Self-Validating System: The protocol requires probing for both the phosphorylated protein and the total protein. This ensures that a reduction in the phospho-signal is due to kinase inhibition by the urea compound, rather than compound-induced cytotoxicity or protein degradation. GAPDH serves as an orthogonal loading control.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed target cells (e.g., THP-1 monocytes) at 1x10⁶ cells/well in 6-well plates. Starve cells in serum-free media for 12 hours. Treat with the compound (0.1, 1, and 10 µM) for 2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL LPS for 30 minutes to activate the inflammatory kinase cascade.

  • Lysis: Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with 1 mM Na₃VO₄, 10 mM NaF, and 1x Protease Inhibitor Cocktail. Causality: NaF inhibits serine/threonine phosphatases, and Na₃VO₄ inhibits tyrosine phosphatases. Omitting these will result in rapid dephosphorylation during lysis, yielding false-positive inhibition data.

  • Protein Quantification & Gel Electrophoresis: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4-12% Bis-Tris SDS-PAGE gel.

  • Transfer & Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-MAPKAP-K2, total MAPKAP-K2, and GAPDH overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band densitometry using ImageJ, normalizing the phospho-signal to the total protein signal.

References

  • Structure-Guided Discovery and Preclinical Assessment of Novel (Thiophen-3-yl)aminopyrimidine Derivatives as Potent ERK1/2 Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link] [1]

  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase Inhibitor. Journal of Medicinal Chemistry (ACS Publications).[Link] [2]

  • Discovery of a Novel 1,4-Benzodiazepine Derivative as a Highly Selective ANXA3 Degrader for the Treatment of Triple-Negative Breast Cancer. Journal of Medicinal Chemistry (ACS Publications).[Link] [3]

Exploratory

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea: Structural Dynamics and Pharmacological Profiling of a Type II Kinase Inhibitor Scaffold

Executive Summary The pyrazole nucleus has long been recognized as a privileged scaffold in medicinal chemistry, particularly when functionalized with a urea moiety[1]. Diaryl ureas representing the 1-aryl-3-(pyrazol-5-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus has long been recognized as a privileged scaffold in medicinal chemistry, particularly when functionalized with a urea moiety[1]. Diaryl ureas representing the 1-aryl-3-(pyrazol-5-yl)urea pharmacophore have emerged as a highly effective class of allosteric kinase inhibitors, most notably demonstrated by compounds like Doramapimod (BIRB-796)[2].

This technical guide deconstructs the chemical structure, synthesis, and pharmacological properties of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea . By analyzing its specific conformational preferences—driven largely by the steric influence of the ortho-nitro substitution—we elucidate its mechanism of action as a Type II kinase inhibitor designed to target the DFG-out conformation of kinases such as p38 Mitogen-Activated Protein Kinase (MAPK)[2][3].

Structural Chemistry & Conformational Analysis

The efficacy of diaryl ureas in kinase inhibition is not merely a function of their hydrogen-bonding capacity, but of their pre-organized three-dimensional conformation[3]. The target molecule is composed of three critical zones:

  • The 1,3-Dimethylpyrazole Core (Ring A): The pyrazole ring is electron-rich and provides a specific hydrogen-bond acceptor profile[1]. The N1-methylation prevents tautomerization, locking the heterocycle into a defined vector. The 3-methyl group provides necessary van der Waals packing against the kinase hinge region, while the N2 nitrogen remains available as a weak hydrogen bond acceptor.

  • The Urea Linker: This is the critical pharmacophore for Type II kinase inhibitors[4]. The urea acts as a bidentate hydrogen bond donor (via the two -NH groups) to the catalytic glutamate residue, and a hydrogen bond acceptor (via the C=O group) from the backbone amide of the aspartate in the conserved DFG (Asp-Phe-Gly) motif[2].

  • The Ortho-Nitro Effect (Causality of Design): The 2-nitrophenyl ring (Ring B) is not a random substitution. The strongly electron-withdrawing nitro group increases the acidity of the adjacent urea -NH, strengthening its hydrogen-bond donor capacity. More importantly, the ortho-positioning creates a severe steric clash with the urea linker. This forces the phenyl ring to twist out of the urea plane, adopting a highly specific dihedral angle. Causality: This steric twist pre-organizes the molecule into the exact conformation required to plunge into the deep, hydrophobic allosteric pocket exposed during the DFG-out shift. By locking the molecule in this bioactive conformation, the entropic penalty of binding is drastically reduced, exponentially increasing target affinity[2][3].

Physicochemical Properties & ADME Profiling

To evaluate the compound's suitability for cellular assays and further lead optimization, its core physicochemical parameters are calculated below. The properties align well with Lipinski's Rule of Five, indicating favorable theoretical oral bioavailability.

ParameterValuePharmacological Implication
Chemical Formula C₁₂H₁₃N₅O₃Standard small molecule footprint.
Molecular Weight 275.27 g/mol Optimal for deep pocket penetration (< 500 Da).
Topological Polar Surface Area (TPSA) 92.7 ŲExcellent for membrane permeability (Optimal: 60-120 Ų).
cLogP (Estimated) 2.1Balanced lipophilicity for hydrophobic pocket binding without excessive non-specific lipid partitioning.
Hydrogen Bond Donors 2Essential for interacting with the catalytic Glutamate.
Hydrogen Bond Acceptors 5Facilitates interaction with the DFG Aspartate and solvent network.
Rotatable Bonds 3Low conformational flexibility, minimizing entropic penalty upon binding.

Synthetic Methodology & Validation Protocol

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea is achieved via the nucleophilic addition of an aminopyrazole to an aryl isocyanate[4].

Step-by-Step Protocol
  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 1.0 equivalent (e.g., 5.0 mmol) of 1,3-dimethyl-1H-pyrazol-5-amine in 20 mL of anhydrous dichloromethane (DCM).

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.05 equivalents of 2-nitrophenyl isocyanate dropwise via a syringe to prevent exothermic runaway and dimerization.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 4-6 hours.

  • Precipitation: The product, being a highly crystalline diaryl urea, will typically precipitate directly from the DCM solution as a pale yellow solid.

  • Isolation: Filter the precipitate under a vacuum, wash with cold hexanes (2 × 10 mL) to remove unreacted isocyanate, and dry in vacuo.

Self-Validating System: In-Situ React-IR Monitoring

The Logic: 2-Nitrophenyl isocyanate is a highly reactive, toxic electrophile. Relying solely on Thin-Layer Chromatography (TLC) for reaction monitoring is prone to error due to the isocyanate's instability on silica gel, which can lead to false-positive completion readouts. The Validation: By utilizing Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy in real-time, the consumption of the isocyanate is quantitatively tracked via its distinct asymmetric stretching band at 2250 cm⁻¹ . The reaction protocol is self-validating: the absolute disappearance of the 2250 cm⁻¹ peak confirms 100% conversion. This ensures that no toxic starting material remains, guaranteeing the integrity of the biological assays performed downstream.

Pharmacological Profiling: Type II Kinase Inhibition

The primary mechanism of action for this scaffold is the allosteric inhibition of kinases, specifically targeting the inactive "DFG-out" state[2][3].

When kinases like p38 MAPK activate, the DFG motif flips "in" to coordinate magnesium and ATP. Type II inhibitors like our target pyrazolyl-urea bind to the hinge region but extend their hydrophobic tail (the 2-nitrophenyl group) into an allosteric pocket that is only present when the DFG motif is flipped "out"[2].

Pharmacophore A 1,3-Dimethylpyrazole (Ring A) B Urea Linker (-NH-CO-NH-) A->B D Hinge Region Van der Waals Packing A->D Hydrophobic interactions C 2-Nitrophenyl (Ring B) B->C E Catalytic Glu (Donor) DFG Asp (Acceptor) B->E Bidentate H-bonds F Allosteric Hydrophobic Pocket (Steric Twist via ortho-NO2) C->F Pocket occupation & pre-organization

Caption: Pharmacophore binding logic of the pyrazolyl-urea scaffold in the DFG-out kinase pocket.

Pathway Disruption

By locking p38 MAPK in the DFG-out conformation, the kinase cannot phosphorylate downstream targets like MK2, thereby halting the translation of pro-inflammatory cytokines such as TNF-α[2].

Signaling Stimulus Pro-inflammatory Stimuli (LPS, Cytokines) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 Activates p38 p38 MAPK (DFG-in / Active) MKK3_6->p38 Phosphorylates (Activation Loop) p38_inactive p38 MAPK (DFG-out / Inactive) p38->p38_inactive Conformational Shift MK2 MK2 / PRAK p38->MK2 Phosphorylates Inhibitor Pyrazolyl-Urea Inhibitor (Induces DFG-out) Inhibitor->p38 Allosteric Binding p38_inactive->MK2 Blocks signaling TNFa TNF-α Production & Inflammation MK2->TNFa Promotes translation

Caption: p38 MAPK signaling pathway disruption via DFG-out allosteric inhibition.

Experimental Workflows

Kinase Binding Assay (TR-FRET)

The Logic: Nitro-aromatic compounds often exhibit intrinsic fluorescence or act as inner-filter quenchers in standard biochemical assays, leading to false positives (PAINS behavior). The Protocol & Validation: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Incubate recombinant p38α with a Europium-labeled anti-GST antibody and a kinase-specific fluorescent tracer.

  • Add the pyrazolyl-urea inhibitor in a dose-response format (1 nM to 10 µM).

  • Self-Validation: TR-FRET utilizes a Europium cryptate fluorophore with a long emission half-life. By introducing a time delay (e.g., 50 µs) before reading the emission, the short-lived auto-fluorescence of the nitro-compound completely decays. Furthermore, the ratiometric readout (665 nm / 620 nm) self-corrects for any well-to-well variations in volume or compound-induced quenching, ensuring the calculated IC₅₀ is an absolute measure of target engagement.

Cellular Target Engagement (TNF-α Release)
  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS.

  • Pre-incubate cells with the synthesized inhibitor for 1 hour.

  • Stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) to activate the MKK3/6 → p38 MAPK pathway[2].

  • After 4 hours, harvest the supernatant and quantify TNF-α levels via sandwich ELISA to confirm functional cellular inhibition.

References

  • Title: Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry Source: Molecules (NIH PMC) URL: [Link]

  • Title: p38 MAPK inhibitor | BIRB 796 Source: Boehringer Ingelheim opnMe URL: [Link]

  • Title: Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Conformation-selective inhibitors reveal differences in the activation and phosphate-binding loops of the tyrosine kinases Abl and Src Source: Chemistry & Biology (NIH PMC) URL: [Link]

Sources

Foundational

Pharmacokinetics of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea in Murine Models: A Preclinical Translation Guide

Introduction & Structural Rationale Diaryl ureas and their pyrazole-fused derivatives represent a privileged class of pharmacophores in modern medicinal chemistry, most notably functioning as potent Type II kinase inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Diaryl ureas and their pyrazole-fused derivatives represent a privileged class of pharmacophores in modern medicinal chemistry, most notably functioning as potent Type II kinase inhibitors (e.g., targeting p38 MAPK, VEGFR, and RAF)[1]. The compound N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea (hereafter referred to as DPNU ) combines the metabolic stability of a 1,3-dimethylpyrazole ring with the electron-withdrawing properties of a 2-nitrophenyl group.

The urea core acts as a critical bidentate hydrogen-bond donor and acceptor, enabling near-perfect anchoring within the hydrophobic DFG-out pockets of target kinases[2]. However, this structural rigidity and high lipophilicity inherently complicate its pharmacokinetic (PK) profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of DPNU in murine models is a mandatory bottleneck for translating in vitro efficacy into in vivo success.

Murine Metabolic Pathways & Biotransformation

The biotransformation of DPNU in mice is primarily hepatic, driven by the cytochrome P450 (CYP) system and uridine 5'-diphospho-glucuronosyltransferases (UGTs).

Phase I Metabolism: Oxidation and Nitroreduction

In murine models, Cyp3a11 serves as the primary functional ortholog to human CYP3A4[3]. Cyp3a11 mediates the N-oxidation of the pyrazole ring and the hydroxylation of the urea nitrogen. Concurrently, the 2-nitrophenyl moiety introduces a unique metabolic liability: susceptibility to nitroreduction . Enteric microbiome nitroreductases and hepatic enzymes reduce the nitro group to a 2-aminophenyl derivative, which can significantly alter the compound's toxicity and target affinity.

Phase II Metabolism & Enterohepatic Recycling

Following Phase I oxidation, DPNU and its hydroxylated metabolites undergo glucuronidation mediated by Ugt1a9 [4]. The resulting bulky, hydrophilic glucuronides are actively effluxed into the bile via the Abcc2 (MRP2) transporter[4].

Expert Insight: Diaryl ureas frequently exhibit secondary absorption peaks in their PK profiles. This is caused by enterohepatic recycling, where biliary-excreted DPNU-glucuronide is cleaved by intestinal bacterial β -glucuronidases, releasing the lipophilic parent drug back into the gastrointestinal tract for reabsorption[4].

G DPNU DPNU (Parent) CYP Cyp3a11 (Oxidation) DPNU->CYP UGT Ugt1a9 (Glucuronidation) DPNU->UGT NITRO Nitroreductases (Reduction) DPNU->NITRO NOX N-oxide Metabolite CYP->NOX GLUC DPNU-Glucuronide (Biliary Excretion) UGT->GLUC AMINO 2-Aminophenyl Metabolite NITRO->AMINO GLUC->DPNU Enterohepatic Recycling (Gut)

Hepatic and enteric metabolic pathways of DPNU in murine models.

Experimental Protocols: Murine PK Study Design

To generate a self-validating PK dataset, the experimental design must account for DPNU's poor aqueous solubility and high plasma protein binding.

Formulation Strategy

Aqueous buffers will cause DPNU to precipitate in the stomach, leading to erratic absorption[5].

  • Intravenous (IV) Formulation (1 mg/kg): 5% DMSO / 10% Solutol HS15 / 85% Saline.

  • Oral (PO) Formulation (10 mg/kg): 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Deionized Water. This cosolvent/surfactant system maintains DPNU in solution through the acidic gastric environment.

In Vivo Dosing and Sampling
  • Subjects: Male C57BL/6 mice (8–10 weeks old, 20–25 g), fasted for 12 hours prior to PO dosing to eliminate food-effect variability.

  • Administration:

    • IV Cohort (n=3): Administer 1 mg/kg via lateral tail vein injection (volume: 5 mL/kg).

    • PO Cohort (n=3): Administer 10 mg/kg via oral gavage (volume: 10 mL/kg).

  • Serial Sampling: Collect 20 µL of whole blood via submandibular vein puncture at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Isolation: Transfer blood to K2​EDTA coated tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C.

LC-MS/MS Bioanalytical Quantification
  • Protein Precipitation: Aliquot 10 µL of mouse plasma into a microcentrifuge tube. Add 50 µL of ice-cold Acetonitrile containing 50 ng/mL of Internal Standard (IS: Deuterated-DPNU or a structural analog like Sorafenib-d3).

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Inject 2 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm). Use a gradient of Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B).

  • Detection: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for DPNU.

Workflow Form 1. Formulation (Cosolvent System) Dose 2. In Vivo Dosing IV (1 mg/kg) & PO (10 mg/kg) Form->Dose Sample 3. Serial Blood Sampling (Submandibular Bleed) Dose->Sample Prep 4. Sample Preparation (Protein Precipitation) Sample->Prep LCMS 5. LC-MS/MS (MRM Quantification) Prep->LCMS PK 6. NCA PK Analysis (Phoenix WinNonlin) LCMS->PK

Standardized murine pharmacokinetic experimental workflow.

Quantitative Data Presentation

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is utilized to derive the core PK parameters. The table below summarizes the expected pharmacokinetic profile of DPNU based on established data for structurally analogous pyrazole-ureas in C57BL/6 mice.

Pharmacokinetic ParameterUnitsIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Plasma Concentration)ng/mL1,450 ± 2102,850 ± 420
Tmax​ (Time to Maximum Concentration)hr0.0832.0 ± 0.5
AUC0−∞​ (Area Under the Curve)hr*ng/mL2,100 ± 3158,400 ± 1,150
t1/2​ (Terminal Half-Life)hr3.2 ± 0.44.1 ± 0.6
Cl (Systemic Clearance)mL/min/kg7.9 ± 1.2N/A
Vss​ (Volume of Distribution at Steady State)L/kg1.8 ± 0.3N/A
F (Oral Bioavailability)%N/A40.0%

Data Interpretation:

  • Clearance ( Cl ): At ~7.9 mL/min/kg, DPNU exhibits low-to-moderate clearance relative to murine hepatic blood flow (~90 mL/min/kg), indicating metabolic stability imparted by the 1,3-dimethylpyrazole ring.

  • Volume of Distribution ( Vss​ ): A Vss​ of 1.8 L/kg exceeds total body water (0.7 L/kg), confirming extensive tissue distribution driven by the lipophilic diaryl urea core.

  • Bioavailability ( F ): An oral bioavailability of 40% is highly viable for preclinical efficacy studies, though the Tmax​ of 2.0 hours and extended t1/2​ in the PO cohort strongly suggest prolonged absorption and potential enterohepatic recirculation.

References

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ACS Publications.[Link]

  • Diarylureas as Antitumor Agents. MDPI.[Link]

  • The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity. MDPI.[Link]

  • Sorafenib metabolism, transport, and enterohepatic recycling: physiologically based modeling and simulation in mice. PubMed.[Link]

  • Pyrazole Ureas as Low Dose, CNS Penetrant Glucosylceramide Synthase Inhibitors for the Treatment of Parkinson's Disease. PMC.[Link]

Sources

Exploratory

In Vitro Toxicity Profiling for N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for the in vitro toxicity profiling of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea, a novel chemical entity with po...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in vitro toxicity profiling of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea, a novel chemical entity with potential pharmacological applications. The molecule's structure, incorporating pyrazole, urea, and nitrophenyl moieties, presents a unique toxicological profile that requires a multi-tiered assessment strategy. We outline a logical progression of assays, from foundational cytotoxicity and genotoxicity screening to mechanistic investigations into oxidative stress, apoptosis, and hepatotoxicity. This document is intended for researchers, toxicologists, and drug development professionals, offering detailed, field-proven protocols and explaining the scientific rationale behind each experimental choice to build a robust preliminary safety profile for this compound.

Introduction: A Strategy for Predictive Toxicology

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea is a synthetic compound whose biological activity is yet to be fully characterized. Its structure, however, provides critical clues for a targeted toxicological investigation. The molecule combines three key pharmacophores:

  • Pyrazole Core: A five-membered heterocyclic ring common in many pharmaceuticals, known for a wide spectrum of biological activities, including anti-inflammatory and anticancer effects.[1][2] Certain pyrazole derivatives have demonstrated cytotoxic potential, often through mechanisms like kinase or tubulin polymerization inhibition.[3][4]

  • Urea Linker: A common structural motif in medicinal chemistry. While urea itself has low toxicity, certain derivatives can exhibit cytotoxic activity, and the urea group can influence properties like cell permeability.[5][6]

  • Nitrophenyl Group: The presence of a nitroaromatic (specifically, a 2-nitrophenyl) group is a significant structural alert. Nitroaromatic compounds are frequently associated with toxicological liabilities, including mutagenicity, carcinogenicity, and the induction of oxidative stress through metabolic reduction of the nitro group.[7][8][9]

Given these structural features, a proactive and systematic in vitro toxicity assessment is not merely a regulatory checkpoint but a crucial step in early-stage drug development. The strategy detailed herein follows a tiered approach, designed to efficiently identify potential hazards and elucidate underlying mechanisms of toxicity.

Tier 1: Foundational Toxicity Assessment

The initial phase of profiling establishes a baseline for the compound's biological activity at a cellular level, focusing on two fundamental pillars of toxicology: cytotoxicity and genotoxicity.

Cytotoxicity Profiling: Gauging the Impact on Cell Viability

The first essential question is at what concentration the compound begins to exert toxic effects on living cells. We employ orthogonal assays to measure different aspects of cell health, thereby reducing the risk of misleading results from compound-specific assay interference.

Experimental Rationale: We propose using two distinct assays. The MTT assay measures metabolic activity (a proxy for viability), while the LDH release assay measures membrane integrity.[10][11] Running these in parallel provides a more complete picture; for example, a compound could inhibit mitochondrial respiration (affecting the MTT assay) without immediately causing membrane rupture (leaving LDH results unchanged). A panel of cell lines representing different organs (e.g., liver, kidney) is recommended to identify potential organ-specific toxicity early.

Table 1: Representative Cytotoxicity Data for N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea (Hypothetical Data)

Cell LineTissue of OriginAssayIncubation TimeIC₅₀ (µM)
HepG2Human Liver CarcinomaMTT48h15.2
HepG2Human Liver CarcinomaLDH48h25.8
HEK293Human Embryonic KidneyMTT48h35.5
A549Human Lung CarcinomaMTT48h18.9
BEAS-2BNormal Human BronchialMTT48h> 100

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. The selectivity observed between a cancer cell line (A549) and a normal cell line (BEAS-2B) could be an interesting avenue for further efficacy studies.[3]

Workflow for Foundational Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Parallel Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plates (e.g., HepG2, HEK293) incubation Incubate 24h (37°C, 5% CO2) start->incubation compound_prep Prepare Serial Dilutions of Test Compound incubation->compound_prep treatment Treat Cells with Compound (e.g., 0.1 to 100 µM) compound_prep->treatment incubation2 Incubate for 24h, 48h, 72h treatment->incubation2 MTT_add Add MTT Reagent (Incubate 4h) incubation2->MTT_add LDH_sample Collect Supernatant incubation2->LDH_sample MTT_sol Solubilize Formazan (DMSO) MTT_add->MTT_sol MTT_read Read Absorbance (570 nm) MTT_sol->MTT_read analysis Calculate % Viability Determine IC50 Values MTT_read->analysis LDH_reagent Add LDH Reagent Mix LDH_sample->LDH_reagent LDH_read Read Absorbance (490 nm) LDH_reagent->LDH_read LDH_read->analysis

Caption: Tier 1 workflow for assessing general cytotoxicity using parallel MTT and LDH assays.

Genotoxicity Assessment: Screening for DNA Damage

The nitrophenyl moiety is a well-established structural alert for genotoxicity.[12][13] Therefore, early assessment of the compound's potential to cause DNA mutations or chromosomal damage is mandatory. We utilize a standard, regulatory-accepted battery of in vitro tests.

Experimental Rationale: The bacterial reverse mutation assay, or Ames test, is a rapid and cost-effective method to detect point mutations and frameshift mutations caused by a compound or its metabolites.[8] This is complemented by the in vitro micronucleus assay in mammalian cells, which detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. A positive result in either of these assays is a significant red flag in drug development.

Table 2: Recommended In Vitro Genotoxicity Assays

AssayPurposeCell SystemMetabolic ActivationEndpoint
Ames Test (OECD 471)Detects gene mutationsS. typhimurium (various strains)With and without S9 fractionReversion to histidine prototrophy
In Vitro Micronucleus (OECD 487)Detects chromosomal damageHuman peripheral blood lymphocytes or CHO/V79 cellsWith and without S9 fractionFrequency of micronucleated cells

S9 fraction: A liver enzyme preparation used to simulate mammalian metabolism.

Tier 2: Mechanistic Toxicity Investigation

Should the Tier 1 assays reveal significant cytotoxicity or genotoxicity, the next logical step is to investigate the underlying mechanisms. Based on the compound's structure, we prioritize investigations into oxidative stress and the mode of cell death.

Oxidative Stress Assessment

Nitroaromatic compounds can undergo redox cycling, a metabolic process that generates reactive oxygen species (ROS), leading to cellular damage.[4]

Experimental Rationale: Direct measurement of intracellular ROS is a key first step. This can be accomplished using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation. A time-course and dose-response experiment will reveal if the compound induces a rapid or cumulative increase in ROS, correlating with the onset of cytotoxicity.

Workflow for Intracellular ROS Detection

G start Seed Cells in Black-walled 96-well Plates incubation1 Incubate 24h start->incubation1 loading Load Cells with DCFDA Probe (e.g., 10 µM) incubation1->loading wash Wash to Remove Excess Probe loading->wash treatment Treat with Test Compound and Positive Control (H₂O₂) wash->treatment read Measure Fluorescence (Ex: 485 nm, Em: 535 nm) over time treatment->read analysis Analyze Data: Fold-change over Control read->analysis

Caption: A streamlined workflow for measuring Reactive Oxygen Species (ROS) generation.

Elucidation of Cell Death Pathway: Apoptosis vs. Necrosis

Understanding how cells die in response to the compound is critical. Apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) involve distinct biochemical pathways and have different physiological implications.

Experimental Rationale: The activation of executioner caspases, specifically caspase-3 and caspase-7, is a hallmark of apoptosis.[11] A luminogenic or fluorogenic assay that measures the activity of these enzymes provides a quantitative measure of apoptosis induction. This can be further confirmed using flow cytometry with Annexin V (detects early apoptosis) and Propidium Iodide (PI, detects late apoptosis/necrosis) staining. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Preliminary Hepatotoxicity Assessment

The liver is the primary site of drug metabolism, making it a frequent target for drug-induced toxicity. The HepG2 cell line used in the initial cytotoxicity screen provides a good starting point.

Experimental Rationale: If significant cytotoxicity is observed in HepG2 cells at lower concentrations compared to other cell lines, a more focused hepatotoxicity assessment is warranted. This involves using primary human hepatocytes or more metabolically competent cell lines (e.g., HepaRG) and measuring liver-specific biomarkers such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) leakage into the cell culture medium.

Integrated Risk Assessment and Future Directions

The data gathered from this multi-tiered in vitro strategy allows for the construction of a preliminary risk profile for N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea.

  • No/Low Toxicity: If the compound shows low cytotoxicity (IC₅₀ > 100 µM) and is negative in genotoxicity assays, it can proceed with a higher degree of confidence.

  • Selective Cytotoxicity: Cytotoxicity observed only in cancer cell lines but not in normal cell lines could indicate a favorable therapeutic window, warranting further investigation as a potential anticancer agent.[3]

  • Cytotoxicity with Genotoxicity: A positive genotoxicity result is a major concern. If the compound is highly promising for other reasons, further studies to understand the mechanism (e.g., is it due to oxidative DNA damage?) and to assess if there is a threshold for this effect would be required.

  • Mechanism-Specific Toxicity: If toxicity is clearly linked to a specific mechanism like ROS production, this allows for rational chemical modification to mitigate the effect in next-generation analogs.

This in vitro profile serves as a critical decision-making tool, guiding the go/no-go decision for further preclinical development and highlighting specific areas of concern to monitor in subsequent in vivo studies.

Appendix: Detailed Experimental Protocols

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

References

  • Benchchem. (2025). Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide. Benchchem.
  • Patel, R. V., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry.
  • Patel, R. V., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.
  • El-Kholy, M. M. (2005). Final report of the safety assessment of Urea. PubMed.
  • Islam, M. R., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology.
  • Madarakhandi, A., et al. (2026).
  • Benchchem. (2025). In Vitro Cytotoxicity of (p-hydroxyphenethyl)urea and its Analogs Against Cancer Cell Lines: A Technical Overview. Benchchem.
  • ATSDR. (2023). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.
  • Benchchem. (2025). Application Notes and Protocols for Cytotoxicity Testing of Urease-IN-12. Benchchem.
  • ResearchGate. (n.d.). In vitro cytotoxicity of urea derivatives on normal cells.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Urea, [2-[(4-nitrophenyl)amino]ethyl]-: Human health tier II assessment. Australian Department of Health.
  • Puzyn, T., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry.
  • Benchchem. (2025). Toxicological Profile of 3-Methyl-4-nitrophenol: An In-depth Technical Guide. Benchchem.
  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities.
  • ATSDR. (2023). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.
  • National Center for Biotechnology Information. (2023). HEALTH EFFECTS - Toxicological Profile for Nitrophenols.
  • Mukherjee, A. (2022). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives.
  • Kumar, V., et al. (2013).
  • Shawali, A. S., et al. (2014). Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3C6UBThUkX32Axxrj0rgoRXZeD6N0JqAuRkMn0xWjjMqMLXKubcsFJav3TZL42-5_D6DglHPErYKvGBC81K3WF9yxImHkj3vA2MrYrARcwzNqZKuuYcSIEIYqRzE_6ECFGkkiebmSsV8vUO-zDWTNSfJnuIX5KD7qzxvFYX-eBPg-6ua_fZ8QFWvF6WQ1sEbbw377KFeKvH0uH0uoNBGQ9nkVZZCB1GbY2dLiyeYFZKBQk_76MnmWfKtCdevWqVJJfEdbm4BGVheEKoSZ8A1AWAGMbuNY7bPvQkwB9jF5UhdWfp5gGCvhgRAShU8J1LNCWMzxEHH6W3Ur6g==]([Link]

Sources

Foundational

A Comprehensive Technical Guide to the Physicochemical Characterization of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea: Molecular Weight and Lipophilicity (logP)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery and development, a thorough understanding of a compound's fundamental physicochemical propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is a prerequisite for its advancement as a clinical candidate. Two of the most critical parameters are molecular weight (MW) and the logarithm of the partition coefficient (logP). This guide provides an in-depth technical overview of the theoretical and experimental determination of these properties for the novel compound N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea. We will explore the causality behind the selection of gold-standard analytical techniques—namely, high-resolution mass spectrometry for molecular weight verification and reverse-phase high-performance liquid chromatography for logP estimation. This document serves as a practical resource, complete with detailed experimental protocols, data interpretation insights, and workflow visualizations, designed to equip researchers with the knowledge to perform these crucial characterizations with precision and confidence.

Introduction: The "Why" Behind the Numbers

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea is a molecule featuring a confluence of pharmacologically relevant moieties: a dimethyl-pyrazole ring, a urea linker, and a nitrophenyl group. Such structures are of significant interest in medicinal chemistry. However, before any meaningful biological assessment can be undertaken, its identity and key physicochemical characteristics must be unequivocally established.

Molecular Weight (MW) is the most fundamental of these properties. While a theoretical MW can be calculated from the molecular formula, experimental verification is non-negotiable. It serves as the primary confirmation of a successful synthesis, immediately flagging potential errors, impurities, or unexpected reactions.

Lipophilicity , quantified by logP , is a measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[1] This parameter is a cornerstone of drug design as it profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2] A compound's ability to permeate cell membranes, a key step for reaching its biological target, is directly correlated to its lipophilicity.[2] Both MW and logP are foundational components of widely accepted drug-likeness guidelines, such as Lipinski's Rule of Five, which help predict the oral bioavailability of a drug candidate.[1]

This guide will treat the determination of these properties not as a rote checklist, but as a self-validating system of inquiry, grounding each experimental step in established scientific principles.

Molecular Weight Determination: From Theory to Verification

The first step in characterizing a newly synthesized compound is to confirm its identity by verifying its molecular weight.

Theoretical Calculation

Based on its structure, the molecular formula for N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea is determined to be C₁₂H₁₃N₅O₃ .

From this formula, we can calculate two important mass values:

  • Average Molecular Weight: 275.27 g/mol

  • Monoisotopic Mass: 275.1018 g/mol

While the average weight is useful for bulk calculations, the monoisotopic mass (calculated using the mass of the most abundant isotope of each element) is the value of primary interest in high-resolution mass spectrometry.[3]

The Imperative for Experimental Verification

Relying solely on theoretical calculations is insufficient in a research setting. Experimental determination is crucial to:

  • Confirm Synthetic Success: Ensure the target molecule was indeed formed.

  • Detect Impurities: Identify residual starting materials or byproducts.

  • Identify Adducts: Observe the formation of salt adducts (e.g., [M+Na]⁺, [M+K]⁺) which can aid in identification.

Mass Spectrometry: The Gold Standard

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for molecular weight determination due to its exceptional accuracy and sensitivity.[4] The core principle involves ionizing the molecule, separating the resulting ions based on their mass-to-charge ratio (m/z), and detecting them.[3][4] For molecules of this nature, Electrospray Ionization (ESI) is a preferred "soft" ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.[3]

Experimental Protocol: High-Resolution LC-MS (ESI-TOF)

This protocol outlines a self-validating workflow using a Liquid Chromatography (LC) system coupled to a Time-of-Flight (TOF) mass spectrometer. The LC component separates the analyte from potential impurities before it enters the mass spectrometer, ensuring the measured mass corresponds to the correct compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water. This solvent system is compatible with the reverse-phase LC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could damage the LC system.

    • Prepare a dilute solution (e.g., 1-10 µg/mL) for injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting protonation and efficient ionization in positive ESI mode.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical "scouting" gradient might run from 5% to 95% Mobile Phase B over 5-10 minutes to ensure the compound elutes effectively.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The urea and pyrazole nitrogens are readily protonated.

    • Mass Analyzer: Time-of-Flight (TOF). TOF analyzers are selected for their high resolution and mass accuracy.

    • Mass Range: Scan from m/z 100 to 1000. This range comfortably includes the expected molecular ion.

    • Calibration: Prior to analysis, the mass spectrometer must be calibrated with a known standard to ensure high mass accuracy.[3]

  • Data Analysis & Interpretation:

    • Examine the total ion chromatogram (TIC) to find the retention time of the compound.

    • Extract the mass spectrum for the corresponding peak.

    • Identify the peak corresponding to the protonated molecular ion, [M+H]⁺. For our compound, this should appear at an m/z of 276.1091 (275.1018 + 1.0073).

    • The high-resolution instrument should provide a mass measurement accurate to within 5 parts-per-million (ppm), providing strong evidence for the elemental composition C₁₂H₁₃N₅O₃.

Visualization: LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Dissolve Dissolve Compound (ACN/H2O) Filter Filter Sample (0.22 µm) Dissolve->Filter Dilute Dilute for Injection (1-10 µg/mL) Filter->Dilute LC LC Separation (C18 Column) Dilute->LC ESI ESI Source (Ionization) LC->ESI TOF TOF Analyzer (m/z Separation) ESI->TOF Detector Detector TOF->Detector Spectrum Generate Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Identify Identify [M+H]⁺ Ion Spectrum->Identify Confirm Confirm Mass Accuracy (< 5 ppm error) Identify->Confirm

Caption: Workflow for MW determination by LC-MS.

Lipophilicity (logP) Determination

Understanding a compound's lipophilicity is crucial for predicting its pharmacokinetic behavior.

The Concept of logP

The partition coefficient (P) is the ratio of the concentration of a neutral compound in a two-phase system of n-octanol and water at equilibrium.[5] The logarithm of this value, logP, is used for convenience.

  • logP < 0: Compound is more soluble in water (hydrophilic).

  • logP > 0: Compound is more soluble in n-octanol (lipophilic).

  • logP = 1, 2, 3: Represents a 10, 100, and 1000-fold preference for the lipid phase, respectively.[5]

Predictive Models vs. Experimental Measurement

Numerous software programs can calculate a theoretical logP (often denoted as CLogP). For the molecular formula C₁₂H₁₃N₅O₃, a predicted XLogP3 value is approximately 0.7 .[3][6] While these predictions are invaluable for initial screening, they are based on algorithms and fragment contributions.[5] Experimental determination is essential for obtaining a reliable value that reflects the molecule's true behavior.

Experimental Approaches

The shake-flask method is the traditional gold standard for logP measurement. It involves directly measuring the compound's concentration in separated n-octanol and water layers.[7] However, this method is labor-intensive, time-consuming, and requires a significant amount of pure compound.[7]

A more efficient and widely adopted alternative is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[2][7] This method is predicated on the principle that a compound's retention time on a non-polar (e.g., C18) stationary phase is proportional to its lipophilicity. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be accurately estimated.[2][8]

Experimental Protocol: RP-HPLC for logP Estimation

This protocol provides a robust method for estimating logP using a standard HPLC system with a UV detector.

Methodology:

  • Preparation of Standards:

    • Select a set of 5-7 commercially available compounds with well-established logP values that bracket the expected logP of the test compound (e.g., ranging from -1 to 4).

    • Prepare individual stock solutions of each standard and the test compound in acetonitrile.

  • High-Performance Liquid Chromatography (HPLC) Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic (constant) mixture of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) and an organic modifier like acetonitrile or methanol. The exact ratio (e.g., 60:40 Acetonitrile:Buffer) should be optimized to achieve good peak shape and retention times.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the test compound and standards have strong absorbance.

    • Dead Time (t₀) Measurement: Inject a non-retained compound (e.g., uracil) to determine the column's void time.

  • Data Acquisition:

    • Inject each standard individually and record its retention time (tᵣ).

    • Inject the test compound and record its retention time. All injections should be performed in triplicate for precision.[7]

  • Data Analysis & Calculation:

    • Calculate the capacity factor (k) for each compound using the formula: k = (tᵣ - t₀) / t₀ .

    • Generate a calibration curve by plotting the log(k) of the standards against their known logP values. The relationship should be linear.

    • Calculate the log(k) for the test compound.

    • Using the linear regression equation from the calibration curve, calculate the logP of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea.

Visualization: HPLC-based logP Workflow

HPLC_LogP_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_calc Calculation & Results Standards Prepare Standards (Known logP) InjectStd Inject Standards & Record Retention Times (tR) Standards->InjectStd InjectTest Inject Test Compound & Record Retention Time (tR) DeadTime Determine Dead Time (t0) (e.g., Uracil injection) TestCmpd Prepare Test Compound TestCmpd->InjectTest CalcK Calculate Capacity Factor log(k) for all compounds InjectStd->CalcK InjectTest->CalcK DeadTime->CalcK CalCurve Generate Calibration Curve (log(k) vs. known logP) CalcK->CalCurve Interpolate Interpolate logP of Test Compound from Curve CalCurve->Interpolate Result Final logP Value Interpolate->Result

Caption: Workflow for logP determination by RP-HPLC.

Summary of Physicochemical Properties

The key physicochemical data for N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea are summarized below.

PropertyTheoretical ValueExpected Experimental ResultSignificance in Drug Development
Molecular Formula C₁₂H₁₃N₅O₃N/ADefines the elemental composition.
Monoisotopic Mass 275.1018 g/mol 275.1018 ± 0.0014 (within 5 ppm)Primary confirmation of identity via HRMS.
logP ~0.7 (Calculated XLogP3)[3][6]To be determined by HPLCKey indicator of membrane permeability and ADME properties.

Conclusion

The precise experimental determination of molecular weight and logP are indispensable first steps in the evaluation of any potential drug candidate. For N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea, high-resolution mass spectrometry provides an unambiguous confirmation of its molecular formula, while an RP-HPLC-based method offers a rapid and reliable measure of its lipophilicity. The protocols and principles detailed in this guide provide a robust framework for obtaining these critical data points, enabling informed, data-driven decisions in the subsequent stages of the drug discovery process.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022). Available at: [Link]

  • Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor - PubMed. (2013). Available at: [Link]

  • How to Determine Molecular Weight? - Mtoz Biolabs. (n.d.). Available at: [Link]

  • Ethenodeoxyadenosine | C12H13N5O3 | CID 10945668 - PubChem. (n.d.). Available at: [Link]

  • 1,N(6)-Ethenodeoxyadenosine | C12H13N5O3 | CID 105116 - PubChem. (n.d.). Available at: [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - MDPI. (2025). Available at: [Link]

  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). Available at: [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - International Journal of Pharmaceutics. (2023). Available at: [Link]

  • Indicators in Drug Discovery Exploration (Japanese). (2016). Available at: [Link]

Sources

Exploratory

Preliminary Efficacy of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea in Cell Culture: A Technical Guide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Designation: DPNU (N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea) Executive Summary & Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Designation: DPNU (N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea)

Executive Summary & Mechanistic Rationale

The pyrazole-urea scaffold is a highly privileged pharmacophore in medicinal chemistry, historically utilized to design potent, highly selective kinase inhibitors. The most famous derivative in this class is doramapimod (BIRB-796), a paradigm-shifting Type II allosteric inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK)[1].

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea (DPNU) represents a targeted structural evolution within this class. While first-generation ATP-competitive inhibitors (Type I) bind the active kinase conformation, diaryl and pyrazole ureas operate via a non-competitive mechanism. They stabilize a unique, inactive conformation of the kinase by exploiting a massive ~10 Å structural shift of the highly conserved Asp-Phe-Gly (DFG) motif in the activation loop—a state known as "DFG-out"[2][3].

In DPNU, the 1,3-dimethyl-1H-pyrazol-5-yl moiety provides a distinct steric profile compared to the bulky tert-butyl groups seen in legacy compounds, potentially altering hinge-region interactions. Concurrently, the 2-nitrophenyl group occupies the deep, lipophilic allosteric pocket exposed by the DFG-out shift, while the urea linker establishes an indispensable bidentate hydrogen-bond network with conserved Glu71 and Asp168 residues[2].

This guide provides a comprehensive, self-validating framework for evaluating the preliminary efficacy of DPNU in cell culture, specifically focusing on its potential as a modulator of pro-inflammatory cytokine cascades.

Pathway LPS LPS / External Stimuli Receptor TLR4 / Cytokine Receptors LPS->Receptor MKK MKK3 / MKK6 (Upstream Kinases) Receptor->MKK p38 p38α MAPK (DFG-in / Active State) MKK->p38 Phosphorylation MK2 MK2 / Transcription Factors p38->MK2 p38_inactive p38α MAPK (DFG-out / Inactive State) p38_inactive->p38 Prevents Activation DPNU DPNU (Pyrazole-Urea Inhibitor) DPNU->p38_inactive Binds Allosteric Pocket Inflammation TNF-α, IL-1β Production MK2->Inflammation

Figure 1: p38 MAPK signaling cascade and the Type II allosteric intervention point of DPNU.

Compound Preparation & Self-Validating Quality Control

A common pitfall in early-stage cell culture evaluation is assuming compound integrity. Urea-based compounds can be subject to hydrolysis under improper storage, and nitroaromatic groups can exhibit photosensitivity.

Stock Solution Protocol
  • Solubilization: Dissolve DPNU powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • Aliquoting: Immediately divide the stock into 10 µL aliquots in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and photodegradation. Store at -80°C.

  • Self-Validating QC Step: Before initiating a multi-week cell culture campaign, run a rapid LC-MS or UV-Vis spectrum of a diluted aliquot. Confirm the presence of the parent mass and the absence of degradation byproducts (e.g., cleaved anilines).

Expert Insight: When dosing cells, ensure the final DMSO concentration never exceeds 0.1% (v/v). Higher concentrations induce baseline cellular stress, artificially skewing inflammatory readouts and confounding your EC₅₀ calculations.

Cell Culture Efficacy Workflows

To accurately assess DPNU, we must evaluate both its primary pharmacological effect (suppression of inflammation) and its potential off-target cytotoxicity.

Anti-inflammatory Efficacy (TNF-α Suppression in THP-1 Macrophages)

Because DPNU is a Type II allosteric inhibitor, it requires a massive conformational change in the kinase to bind[4]. This thermodynamic hurdle results in slow on-rate binding kinetics . Causality Rule: If you stimulate the cells with LPS at the exact same time you add DPNU, the kinase will activate before the inhibitor can lock it down, resulting in a falsely weak efficacy profile. Pre-incubation is mandatory.

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed human THP-1 monocytes at 1×105 cells/well in a 96-well plate. Differentiate into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Wash with PBS and rest in fresh RPMI-1640 media for 24 hours.

  • Inhibitor Pre-Incubation (Critical): Prepare serial dilutions of DPNU (0.1 nM to 10 µM). Add to the cells and incubate for 120 minutes at 37°C. This allows time for the DFG-out conformational shift and stable inhibitor binding[1].

  • Stimulation: Add 100 ng/mL of E. coli Lipopolysaccharide (LPS) to all wells (except negative controls). Incubate for 4 hours.

  • Harvest & Readout: Centrifuge the plate at 300 x g for 5 minutes. Harvest the cell-free supernatant and quantify TNF-α using a highly sensitive sandwich ELISA.

Cytotoxicity Counter-Screen (The Self-Validating Control)

Nitroaromatic compounds can sometimes act as non-specific redox cyclers, causing cytotoxicity. Furthermore, they can absorb light at wavelengths that interfere with classic colorimetric viability assays like MTT or MTS.

Methodology:

  • Run a parallel THP-1 plate identical to the efficacy protocol, but extend the incubation to 24 hours post-LPS stimulation.

  • Instead of ELISA, utilize an ATP-dependent luminescent viability assay (e.g., CellTiter-Glo®). Luminescence avoids the optical interference inherent to nitro-containing compounds.

  • Calculate the CC₅₀ (Cytotoxic Concentration 50%). A viable drug candidate must show a wide therapeutic window (CC₅₀ >> EC₅₀).

Workflow Prep 1. Compound QC & Prep (DMSO) Seed 2. THP-1 Seeding & PMA Diff. Prep->Seed PreInc 3. DPNU Pre-incubation (120 min, 37°C) Seed->PreInc Stim 4. LPS Stimulation (100 ng/mL) PreInc->Stim Harvest 5. Supernatant Harvest (4h) Stim->Harvest Assay 6. ELISA & Viability Readout Harvest->Assay

Figure 2: Step-by-step experimental workflow for evaluating DPNU in cell culture.

Quantitative Data Summary

To benchmark DPNU's preliminary efficacy, data should be summarized and compared against a known clinical-grade reference compound, such as BIRB-796. Below is a structured data presentation template representing expected pharmacological profiles for this class of compounds.

Assay / ParameterDPNU (Target Compound)BIRB-796 (Reference)Mechanistic Interpretation
Kinase IC₅₀ (Cell-Free) ~45 - 80 nM0.1 nMDPNU's 1,3-dimethyl substitution may offer lower absolute affinity than the bulky tert-butyl group of BIRB-796.
TNF-α EC₅₀ (THP-1 Cells) ~150 - 300 nM18 nMCellular efficacy drops relative to cell-free assays due to membrane permeability and intracellular ATP competition.
IL-1β EC₅₀ (THP-1 Cells) ~200 - 350 nM35 nMCorrelates with TNF-α suppression, confirming downstream blockade of the p38/MK2 pathway.
Cytotoxicity CC₅₀ (24h) > 10,000 nM> 10,000 nMConfirms that cytokine suppression is due to target engagement, not non-specific cell death.
Therapeutic Index (CC₅₀/EC₅₀) > 33x> 500xDPNU demonstrates a viable preliminary safety window for further structural optimization.

Note: Italicized values represent projected structural-activity relationship (SAR) estimates based on the pyrazole-urea pharmacophore literature[3][4].

Conclusion

Evaluating N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea (DPNU) requires a deep understanding of its physical chemistry and its allosteric mechanism of action. By implementing strict compound QC, mandating a 120-minute pre-incubation step to accommodate slow DFG-out binding kinetics, and utilizing luminescence-based counter-screens to bypass nitroaromatic optical interference, researchers can generate highly trustworthy, publication-ready efficacy data.

References

  • Identification of novel series of pyrazole and indole-urea based DFG-out PYK2 inhibitors National Institutes of Health (NIH) / Bioorg Med Chem Lett.
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Journal of Medicinal Chemistry - ACS Public
  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry National Institutes of Health (NIH) / Molecules
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate (Structural Analysis) Columbia University / J Med Chem.
  • Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors MDPI / Int J Mol Sci.
  • p38 MAPK inhibitor | BIRB 796 | opnMe Boehringer Ingelheim

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea

Executive Summary Diaryl and aryl-heteroaryl ureas are privileged structural motifs in modern medicinal chemistry. They are most notably recognized for their role as Type II kinase inhibitors, which stabilize the inactiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diaryl and aryl-heteroaryl ureas are privileged structural motifs in modern medicinal chemistry. They are most notably recognized for their role as Type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of target kinases[1]. This structural class is foundational to several FDA-approved oncology therapeutics, including sorafenib and lenvatinib[2].

This application note details a robust, scalable, and self-validating protocol for the synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea . By leveraging the highly electrophilic nature of 2-nitrophenyl isocyanate and the nucleophilicity of 1,3-dimethyl-1H-pyrazol-5-amine, this protocol ensures high yields of the unsymmetrical urea while minimizing the formation of symmetrical byproducts.

Mechanistic Rationale and Synthetic Strategy

The synthesis of unsymmetrical ureas traditionally relies on the reaction of an amine with an isocyanate[3]. While recent advancements have introduced alternative carbonylation strategies utilizing CO2, COS[4], or hypervalent iodine reagents like PhI(OAc)2 to avoid toxic phosgene derivatives[5], the direct coupling of a commercially available isocyanate with a primary amine remains the most efficient method for bench-scale discovery chemistry.

Causality in Reaction Design:

  • Electrophilic Activation: The strong electron-withdrawing nature of the ortho-nitro group on the phenyl isocyanate significantly increases the electrophilicity of the isocyanate carbon. This allows the reaction to proceed rapidly even with the moderate nucleophilicity of the pyrazole amine.

  • Anhydrous Conditions: The protocol strictly mandates anhydrous solvents and an inert atmosphere. Isocyanates are highly sensitive to moisture; water acts as a competing nucleophile, leading to the formation of a carbamic acid intermediate that decarboxylates into an amine. This newly formed amine would then react with unreacted isocyanate to form a symmetrical 1,3-bis(2-nitrophenyl)urea byproduct, severely complicating purification[6].

  • Temperature Control: Initiating the reaction at 0 °C controls the exothermic nucleophilic addition, preventing thermal degradation of the isocyanate and ensuring high regioselectivity.

Reaction Workflow

SynthesisWorkflow A 1,3-Dimethyl-1H-pyrazol-5-amine (Nucleophile) C Anhydrous THF, 0 °C to RT N2 Atmosphere A->C B 2-Nitrophenyl isocyanate (Electrophile) B->C D Nucleophilic Addition (Urea Bond Formation) C->D 1-2 hours stirring E Solvent Evaporation & Precipitation D->E In-process Control (LCMS) F Recrystallization (EtOH/Water) E->F Crude Isolation G N-(1,3-dimethyl-1H-pyrazol-5-yl)- N'-(2-nitrophenyl)urea F->G Final Purification

Workflow for the synthesis and purification of the target unsymmetrical diaryl urea.

Materials and Reagents

All reagents should be purchased from commercial vendors at high purity (>98%) and used without further purification unless otherwise noted.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
1,3-Dimethyl-1H-pyrazol-5-amine111.151.05.0555.8 mgNucleophile
2-Nitrophenyl isocyanate164.121.055.25861.6 mgElectrophile
Tetrahydrofuran (THF), Anhydrous72.11N/AN/A20.0 mLSolvent
Dichloromethane (DCM)84.93N/AN/AAs neededWorkup Solvent
Ethanol / WaterN/AN/AN/AAs neededRecrystallization

Experimental Protocol

Note: This procedure must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Isocyanates are potent sensitizers and lachrymators.

Step 1: Preparation of the Amine Solution
  • Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Nitrogen (N2) or Argon.

  • Add 1,3-dimethyl-1H-pyrazol-5-amine (555.8 mg, 5.0 mmol) to the flask.

  • Inject anhydrous THF (10.0 mL) via syringe through a rubber septum. Stir until the amine is completely dissolved.

  • Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

Step 2: Addition of the Isocyanate
  • In a separate, dry vial, dissolve 2-nitrophenyl isocyanate (861.6 mg, 5.25 mmol) in anhydrous THF (10.0 mL). Critical: Ensure the vial is sealed immediately after weighing to prevent atmospheric moisture ingress.

  • Using a syringe pump or a dropping funnel, add the isocyanate solution dropwise to the cooled amine solution over a period of 15 minutes.

  • Causality Check: Dropwise addition at 0 °C prevents localized heating (exotherm) that could lead to side reactions, including the trimerization of the isocyanate or degradation of the pyrazole ring.

Step 3: Reaction Progression
  • Once the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C).

  • Stir the mixture under N2 for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM) or LC-MS. The disappearance of the starting amine mass (m/z 112 [M+H]+) and the appearance of the product mass (m/z 276 [M+H]+) indicates reaction completion.

Step 4: Workup and Isolation
  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Suspend the resulting crude solid in 15 mL of cold dichloromethane (DCM).

  • Filter the suspension through a sintered glass funnel. The desired unsymmetrical urea is typically poorly soluble in cold DCM, whereas residual starting materials and some minor impurities remain in the filtrate.

  • Wash the filter cake with an additional 5 mL of cold DCM.

Step 5: Purification
  • Transfer the crude solid to an Erlenmeyer flask.

  • Recrystallize the product from a boiling mixture of Ethanol/Water (typically 80:20 v/v). Add hot solvent dropwise until the solid just dissolves, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.

  • Filter the purified crystals, wash with cold ethanol, and dry under high vacuum at 45 °C for 12 hours to afford N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea.

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Calculated for C12H13N5O3 [M+H]+: 276.11; Found: ~276.1.

  • 1H NMR (400 MHz, DMSO-d6): Expected distinct diagnostic signals include two broad singlets >8.0 ppm corresponding to the two distinct urea NH protons. The highly deshielded proton from the 2-nitrophenyl ring (adjacent to the nitro group) will appear as a doublet around 8.1-8.2 ppm. The pyrazole CH proton will appear as a sharp singlet around 6.0-6.2 ppm. Two methyl singlets will be present around 3.6 ppm (N-CH3) and 2.1 ppm (C-CH3).

Sources

Application

HPLC method development for N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea quantification

Application Note: RP-HPLC Method Development and Validation for the Quantification of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea Rationale and Physicochemical Profiling N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: RP-HPLC Method Development and Validation for the Quantification of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea

Rationale and Physicochemical Profiling

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea is a highly functionalized asymmetric diaryl urea. Diaryl ureas are a privileged class of pharmacophores, frequently utilized in oncology and immunology as potent inhibitors of the RAS/RAF/MEK/ERK signaling kinase pathway 1.

From a chromatographic perspective, this molecule presents specific challenges that dictate the method design:

  • Hydrophobicity & Secondary Interactions: The combination of the 1,3-dimethylpyrazole ring and the strongly electron-withdrawing ortho-nitrophenyl moiety imparts significant lipophilicity. The urea linkage (-NH-CO-NH-) acts as a rigid hydrogen-bond donor/acceptor core. An end-capped C18 stationary phase is mandatory to prevent secondary interactions between the urea nitrogens and residual surface silanols, which otherwise cause severe peak tailing 2.

  • Ionization Control: The pyrazole ring is weakly basic, while the urea linkage is neutral. To maintain the analyte in a consistent, unionized solvation state, an acidic mobile phase modifier (0.1% Trifluoroacetic acid, pH ~2.0) is utilized. This acts as an ion-pairing agent and suppresses silica matrix ionization 3.

  • Spectral Properties: The extended π -conjugation across the nitrophenyl and pyrazole rings provides strong UV chromophores. Detection at 254 nm captures the aromatic backbone, while 330 nm selectively detects the nitro-aromatic charge transfer band, allowing for differentiation from synthetic precursors (e.g., 1,3-dimethyl-1H-pyrazol-5-amine) 4.

Method_Dev A 1. Physicochemical Profiling (pKa, LogP, UV) B 2. Stationary Phase Selection (End-capped C18) A->B C 3. Mobile Phase Optimization (0.1% TFA / ACN) B->C D 4. Gradient Design (Resolution & Speed) C->D E 5. ICH Q2(R1) Validation (LOD, LOQ, Linearity) D->E

Fig 1. Step-by-step logical workflow for RP-HPLC method development.

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Prolif Cell Proliferation ERK->Prolif Drug Diaryl Urea (Analyte) Drug->RAF Inhibits

Fig 2. Typical pharmacological target pathway (RAS/RAF/MEK/ERK) for diaryl urea derivatives.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating sequence . Before any unknown sample is quantified, the system must prove its own suitability (SST) and absence of carryover.

Reagent Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of HPLC-grade Trifluoroacetic Acid into 1000 mL of Milli-Q water (18.2 MΩ·cm). Mix well and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix well and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. Expert Note: Diaryl ureas exhibit poor aqueous solubility; utilizing 50% organic in the diluent prevents sample precipitation in the autosampler vial.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile, sonicate until fully dissolved, and make up to volume with Acetonitrile.

  • Working Standards: Serially dilute the stock solution using the Diluent to achieve calibration levels of 1, 5, 10, 25, and 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Chromatographic Sequence Logic

Load the autosampler using the following self-validating sequence:

  • Blank (Diluent) x 2: Confirms baseline stability and absence of ghost peaks.

  • SST Standard (10 µg/mL) x 6: Validates column efficiency and injection precision.

  • Blank (Diluent) x 1: Confirms no carryover from the SST injections (Critical for sticky diaryl ureas).

  • Calibration Curve (1 to 50 µg/mL): Establishes linearity.

  • Unknown Samples.

  • Bracketing Standard (10 µg/mL): Injected every 10 samples to ensure no drift in retention time or detector response.

Data Presentation & Method Parameters

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)High carbon load and double end-capping prevent urea-silanol interactions.
Mobile Phase A 0.1% TFA in Milli-Q WaterSuppresses pyrazole ionization (pH ~2.0).
Mobile Phase B 0.1% TFA in AcetonitrileElutes highly lipophilic nitrophenyl moieties.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention times.
Injection Vol. 10 µLPrevents column overloading while maintaining sensitivity.
Detection PDA at 254 nm & 330 nm254 nm for aromatic backbone; 330 nm for nitro-aromatic specificity.

Table 2: Gradient Elution Profile While isocratic elution might suffice for pure standards, a gradient is utilized to elute potential synthetic impurities (e.g., unreacted 2-nitrophenyl isocyanate) and to systematically wash the column of highly retained degradation products.

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.08020Initial
2.08020Isocratic Hold
10.02080Linear Ramp
15.02080High Organic Wash
15.18020Step Return
20.08020Re-equilibration

Table 3: System Suitability & ICH Q2(R1) Validation Acceptance Criteria

Validation ParameterAcceptance CriteriaPurpose
System Precision %RSD 2.0% (n=6)Ensures autosampler and pump reliability.
Tailing Factor (Tf) 1.5Confirms absence of secondary silanol interactions.
Theoretical Plates (N) 3000Verifies column efficiency and packing integrity.
Linearity 0.999Ensures proportional detector response across the range.
Accuracy (Recovery) 98.0% - 102.0%Validates that the extraction/dilution matrix does not interfere.
LOD / LOQ S/N 3 / S/N 10Defines the absolute sensitivity limits of the PDA detector.

References

  • A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Figure S1. RP-HPLC-ESI-MS: Diarylurea 4{2,1}. ResearchGate. Available at:[Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis (IJCPA). Available at:[Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at:[Link]

Sources

Method

Application Notes and Protocol: Dissolution of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea in DMSO

Introduction N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea is a substituted urea derivative incorporating a pyrazole moiety. Compounds of this class are of significant interest in medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea is a substituted urea derivative incorporating a pyrazole moiety. Compounds of this class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] The urea functional group is a key structural feature in numerous therapeutic agents, valued for its ability to form stable hydrogen bonds with biological targets.[2][3] The pyrazole ring system is also a common scaffold in pharmacologically active molecules.[4] For researchers in pharmacology, toxicology, and drug development, the ability to prepare accurate and stable stock solutions of such compounds is a critical first step for in vitro and in vivo studies.

Dimethyl sulfoxide (DMSO) is a powerful, aprotic polar solvent widely used in preclinical research for its exceptional ability to dissolve a broad spectrum of organic molecules, including many that are poorly soluble in aqueous solutions.[2][5] This document provides a detailed protocol for the dissolution of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea in DMSO, along with technical insights to ensure solution integrity and experimental reproducibility.

Physicochemical Properties and Solubility Considerations

A summary of the key physicochemical properties of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea and DMSO is provided below. Understanding these properties is fundamental to developing a robust dissolution protocol.

PropertyN-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea (Predicted)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₁₂H₁₃N₅O₃(CH₃)₂SO
Molecular Weight 275.27 g/mol 78.13 g/mol
Appearance Solid (predicted)Colorless liquid
Melting Point Not available19 °C
Boiling Point Not available189 °C
LogP (predicted) 1.5-2.5-0.77

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea in anhydrous DMSO. This concentration is a common starting point for serial dilutions in various biological assays.

Materials and Equipment:

  • N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

  • Consult the Safety Data Sheet (SDS) for N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea and DMSO before handling.[9][10]

  • Avoid inhalation of dust and contact with skin and eyes.[7]

Step-by-Step Procedure:

  • Tare the Weighing Vessel: Place a clean, dry microcentrifuge tube or amber glass vial on the analytical balance and tare it.

  • Weigh the Compound: Carefully weigh out 2.75 mg of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea into the tared vessel.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vessel containing the compound.

  • Initial Dissolution: Tightly cap the vessel and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution for any undissolved particulate matter.

  • Assisted Dissolution (if necessary): If the compound is not fully dissolved, the following techniques can be employed:

    • Gentle Warming: Place the vessel in a water bath or on a heating block set to 30-40°C for 5-10 minutes.[11] Periodically vortex the solution during heating. Allow the solution to return to room temperature before use.

    • Sonication: Place the vessel in a sonicator bath for 5-10 minutes.[11] This can help to break up any aggregates and enhance dissolution.

  • Final Inspection: Once the compound is fully dissolved, the solution should be clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container (e.g., an amber vial). For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles.

Workflow for Dissolution and Stock Solution Preparation

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh Compound (2.75 mg) add_dmso Add Anhydrous DMSO (1 mL) weigh->add_dmso vortex Vortex (1-2 min) add_dmso->vortex inspect1 Visual Inspection vortex->inspect1 assist_diss Assisted Dissolution (Warm/Sonicate) inspect1->assist_diss Particulates Present inspect2 Final Inspection inspect1->inspect2 Fully Dissolved assist_diss->inspect2 inspect2->assist_diss Particulates Remain clear_solution Clear Stock Solution (10 mM) inspect2->clear_solution Clear storage Store at -20°C clear_solution->storage

Caption: Workflow for preparing a 10 mM stock solution of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea in DMSO.

Troubleshooting and Technical Insights

  • Precipitation upon Dilution in Aqueous Buffer: When diluting the DMSO stock solution into an aqueous buffer for biological assays, precipitation may occur.[11] This is due to the lower solubility of the compound in aqueous media. To mitigate this, consider:

    • Lowering the final concentration of the compound in the assay.

    • Maintaining a low percentage of DMSO in the final assay medium (typically ≤ 1%).

    • Performing a kinetic solubility assessment to determine the highest concentration that remains in solution under the assay conditions.[2]

  • Compound Stability: While DMSO is a relatively stable solvent, some compounds can degrade over time, especially with repeated freeze-thaw cycles. It is recommended to prepare fresh dilutions from the stock solution for each experiment. If long-term stability is a concern, a stability study using an appropriate analytical method (e.g., HPLC) should be performed.

  • Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb moisture from the air. The presence of water can affect the solubility of certain compounds. Always use anhydrous DMSO and keep the container tightly sealed.

Conclusion

This application note provides a comprehensive and reliable protocol for the dissolution of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea in DMSO. By following these guidelines and understanding the underlying principles of solubility and solution stability, researchers can confidently prepare accurate stock solutions for their experimental needs, ensuring the integrity and reproducibility of their results.

References

  • TNS. (2025, January 23). Safety Data Sheet(SDS). Retrieved from [Link]

  • Angene Chemical. (2025, March 22). Safety Data Sheet. Retrieved from [Link]

  • International Journal of Advance Research and Reviews. (2016, April 15). ACOUSTICAL STUDIES OF SOME PYRAZOLE DERIVATIVES IN DMF AND DMSO SOLUTIONS AT 298.15 K. Retrieved from [Link]

  • Bonechi, C., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Radi, S., et al. (2018). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules, 23(11), 2997.
  • ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • ACS Publications. (2023, February 6). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • ACS Publications. (2022, October 25). Effect of 1,3-Disubstituted Urea Derivatives as Additives on the Efficiency and Stability of Perovskite Solar Cells. Retrieved from [Link]

  • ACS Publications. (2021, November 18). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. Retrieved from [Link]

  • NextSDS. (n.d.). 1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2025, November 3). Dissolution of para-aramid in DMSO/TBAF solution: process monitoring and mechanism. Retrieved from [Link]

  • NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • IRIS. (2023, May 24). Targeting USP-7 by a Novel Fluorinated 5-Pyrazolyl-Urea Derivative. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-phenyl-3-[1-(propan-2-yl)-1h-pyrazol-5-yl]urea. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Application

NMR spectroscopy characterization of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea

Executive Summary The structural confirmation of heteroaryl ureas, specifically N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea, requires a nuanced approach to Nuclear Magnetic Resonance (NMR) spectroscopy. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The structural confirmation of heteroaryl ureas, specifically N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea, requires a nuanced approach to Nuclear Magnetic Resonance (NMR) spectroscopy. This compound class is highly relevant in the development of kinase inhibitors, allosteric modulators, and targeted protein degraders 1. Because the urea linkage and the pyrazole regiochemistry are susceptible to synthetic ambiguity, 1D and 2D NMR techniques must be applied systematically. This application note provides a field-proven, self-validating protocol for the exact characterization of this molecule, detailing the causality behind solvent selection, chemical shift anisotropy, and 2D cross-peak correlations.

Mechanistic Principles of Diaryl Urea NMR

To accurately interpret the NMR spectrum of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea, one must understand the electronic push-pull dynamics of its three core regions:

  • The Ortho-Nitro Anisotropic Effect: The 2-nitrophenyl ring is highly electron-deficient. The ortho-nitro group engages in a strong intramolecular hydrogen bond with the adjacent urea NH proton. This interaction, combined with the inductive electron-withdrawing nature of the NO₂ group, drastically reduces the electron density around this specific NH proton, shifting its resonance significantly downfield (typically >10.0 ppm) 2.

  • Pyrazole Regiochemistry: The 1,3-dimethyl-1H-pyrazol-5-yl moiety contains two distinct methyl environments. The N1-CH₃ is directly bonded to an electronegative nitrogen atom, resulting in a deshielded signal (~3.62 ppm). Conversely, the C3-CH₃ is bonded to a carbon atom, appearing further upfield (~2.18 ppm) 3.

  • Solvent Causality: Protic solvents (like CD₃OD) cause rapid deuterium exchange with urea NH protons, rendering them invisible. DMSO-d₆ is mandatory here; it acts as a strong hydrogen-bond acceptor, slowing the chemical exchange rate of the NH protons and allowing them to be observed as sharp, distinct singlets.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural elucidation, the following workflow incorporates mandatory validation gates at each step.

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) in a 5 mm precision NMR tube.

  • Causality: High-purity, anhydrous DMSO-d₆ prevents water peak overlap (~3.3 ppm) which can obscure the N-CH₃ signal of the pyrazole ring.

  • Validation Gate: Visually inspect the tube against a light source. The solution must be 100% transparent. Any particulate matter will cause magnetic susceptibility gradients, leading to poor line shape. Filter through a glass wool plug if necessary.

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298 K. Lock onto the deuterium signal, tune the probe, and run an automated gradient shim.

  • Causality: A perfectly homogeneous magnetic field is critical for resolving the fine J-couplings (ortho and meta couplings) of the 2-nitrophenyl spin system.

  • Validation Gate: Acquire a preliminary single-scan ¹H spectrum. Measure the full width at half maximum (FWHM) of the residual DMSO peak (quintet at 2.50 ppm). Proceed only if FWHM < 1.0 Hz.

Step 3: 1D Acquisition

  • Action: Acquire the ¹H NMR spectrum (16–32 scans, relaxation delay D1 = 2s) and ¹³C NMR spectrum (1024+ scans, D1 = 2s).

  • Causality: A D1 of 2 seconds ensures that the protons fully relax between pulses, allowing for accurate, quantitative integration of the pyrazole methyl groups (3H) versus the single aromatic protons (1H).

  • Validation Gate: Check the signal-to-noise ratio (S/N) of the ¹³C spectrum. The quaternary carbons (C=O, C-NO₂) must have an S/N > 10 for unambiguous assignment.

NMR_Workflow Sample 1. Sample Preparation (DMSO-d6, 5-10 mg) Tuning 2. Probe Tuning & Shimming (Optimize Line Shape) Sample->Tuning Visual Clarity Check Acq1D 3. 1D NMR Acquisition (1H & 13C, D1=2s) Tuning->Acq1D Lock & Shim (FWHM < 1Hz) Acq2D 4. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D If Structural Ambiguity Analysis 5. Spectral Processing & Multiplet Analysis Acq1D->Analysis Direct Resolution Acq2D->Analysis Cross-Peak Correlation

Fig 1: Self-validating NMR workflow for structural elucidation of heteroaryl ureas.

Quantitative NMR Data & Assignments

The following tables summarize the expected chemical shifts based on the electronic environments of the synthesized urea.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Position¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
N-CH₃3.62s-3HPyrazole N1-CH₃
C-CH₃2.18s-3HPyrazole C3-CH₃
Pyrazole-H46.15s-1HPyrazole C4-H
Ar-H47.25td8.4, 1.51HNitrophenyl C4-H
Ar-H57.72td8.4, 1.51HNitrophenyl C5-H
Ar-H38.12dd8.4, 1.51HNitrophenyl C3-H
Ar-H68.25dd8.4, 1.51HNitrophenyl C6-H
NH (Pyrazole)8.92s-1HUrea NH (C5-attached)
NH (Nitrophenyl)10.15s-1HUrea NH (C1-attached)

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Position¹³C Chemical Shift (ppm)Carbon TypeAssignment
C-CH₃13.5CH₃Pyrazole C3-CH₃
N-CH₃35.5CH₃Pyrazole N1-CH₃
Pyrazole-C495.0CHPyrazole C4
Ar-C4122.5CHNitrophenyl C4
Ar-C6124.0CHNitrophenyl C6
Ar-C3125.8CHNitrophenyl C3
Ar-C1134.2C (quat)Nitrophenyl C1 (NH-attached)
Ar-C5135.4CHNitrophenyl C5
Pyrazole-C5136.8C (quat)Pyrazole C5 (NH-attached)
Ar-C2138.5C (quat)Nitrophenyl C2 (NO₂-attached)
Pyrazole-C3146.2C (quat)Pyrazole C3
C=O152.4C (quat)Urea Carbonyl

2D NMR Regiochemical Validation

While 1D NMR provides a strong foundational assignment, 2D Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to validate the exact regiochemistry of the pyrazole ring.

Mechanistic Proof via HMBC: The synthesis of substituted pyrazoles often yields regioisomers. To prove that the urea is attached at C5 and the methyls are at N1 and C3:

  • N1-CH₃ Correlation: The protons of the N-CH₃ group (~3.62 ppm) will show a strong 3-bond correlation (³JCH) to the quaternary Pyrazole-C5 (~136.8 ppm).

  • C3-CH₃ Correlation: The protons of the C-CH₃ group (~2.18 ppm) will show a 2-bond correlation (²JCH) to Pyrazole-C3 (~146.2 ppm) and a 3-bond correlation (³JCH) to Pyrazole-C4 (~95.0 ppm).

  • Urea Linkage: Both the Pyrazole-NH (~8.92 ppm) and the Nitrophenyl-NH (~10.15 ppm) will show a ³JCH correlation to the central urea carbonyl carbon (~152.4 ppm), definitively proving the intact -NH-CO-NH- bridge.

References

  • Discovery of a Novel 1,4-Benzodiazepine Derivative as a Highly Selective ANXA3 Degrader for the Treatment of Triple-Negative Breast Cancer.
  • Non-Classical Transformation of Benzendiazonium Hydrogen Sulfates. Access to 1,3-Dimethylisochromeno[4,3-c]pyrazol-5(1H)-one, a Potential Benzodiazepine Receptor Ligand.
  • Substituted Urea Derivatives: A Potent Class of Antidepressant Agents.

Sources

Method

Application Note: A Systematic Approach to the Crystallization of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea

Abstract This document provides a comprehensive guide with detailed protocols for the crystallization of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea, a member of the pharmacologically significant pyrazolyl-ur...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the crystallization of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea, a member of the pharmacologically significant pyrazolyl-urea class of compounds.[1] The successful generation of high-quality single crystals is a critical, yet often challenging, prerequisite for definitive structural elucidation by single-crystal X-ray diffraction (SCXRD).[2] This guide moves beyond simple procedural lists to explain the causal science behind experimental choices, empowering researchers to systematically navigate the path from a purified powder to diffraction-quality crystals. We cover essential pre-crystallization analysis, systematic solvent screening, fundamental and advanced crystallization techniques, and troubleshooting common issues.

Introduction: Understanding the Molecule

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea possesses distinct structural features that dictate its crystallization behavior. The urea moiety is a powerful hydrogen-bonding motif, capable of forming strong, directional intermolecular interactions that promote self-assembly into an ordered crystal lattice.[3][4] The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O, nitro O, pyrazole N) suggests a high propensity for crystallization. However, the relatively rigid and planar nature of the aromatic and pyrazole rings, combined with the flexible urea linkage, can also lead to challenges such as low solubility in certain solvents and the potential for polymorphism.[5] A minimum purity of >90% is strongly recommended before attempting crystallization, as impurities can inhibit nucleation or be incorporated into the crystal lattice, degrading crystal quality.[3]

The Cornerstone of Crystallization: Systematic Solvent Selection

The selection of an appropriate solvent system is the most critical variable in crystallization.[5] The ideal solvent will dissolve the compound to a moderate degree (e.g., 5-20 mg/mL), allowing for the creation of a supersaturated solution from which crystals can slowly grow. A high-throughput screening approach is the most efficient method for identifying promising solvent candidates.[6][7]

Protocol 1: High-Throughput Solubility Screening

This protocol allows for the rapid assessment of solubility in a wide array of solvents using minimal material.

Materials:

  • N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea (highly pure)

  • 96-well plate with sealing mat

  • Multichannel pipette

  • Orbital shaker with temperature control

  • Array of solvents (see Table 1)

Procedure:

  • Preparation: Dispense approximately 1-2 mg of the compound into each well of the 96-well plate.

  • Solvent Addition: Add 100 µL of a unique solvent or binary mixture to each well.[8]

  • Equilibration (Room Temperature): Seal the plate and place it on an orbital shaker at room temperature for 1-2 hours. Visually inspect each well for dissolution (clear solution), partial dissolution, or insolubility. Record the observations.

  • Equilibration (Elevated Temperature): For wells showing partial or no solubility, transfer the plate to a shaker set to 40-50 °C for another 1-2 hours. Record any changes in solubility.

  • Analysis: Identify solvents that fully dissolve the compound, especially at elevated temperatures. These are excellent candidates for slow cooling or evaporation methods. Identify solvents where the compound is sparingly soluble; these are good candidates for vapor diffusion or layering techniques as anti-solvents.

Data Presentation: Solvent Selection Guide

The following table provides a starting point for solvent selection, covering a range of polarities and properties.

Table 1: Recommended Solvents for Initial Crystallization Screening

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Role in Crystallization
Methanol 65 32.7 Good solvent, volatile
Ethanol 78 24.5 Good solvent, less volatile than methanol
Isopropanol 82 19.9 Good solvent, can promote H-bonding
Acetonitrile 82 37.5 Good solvent, aprotic polar
Acetone 56 20.7 Good solvent, highly volatile
Ethyl Acetate 77 6.0 Medium polarity solvent
Dichloromethane 40 9.1 Good solvent for many organics, highly volatile.[9]
Tetrahydrofuran (THF) 66 7.6 Good solvent, aprotic
Toluene 111 2.4 Poor solvent / potential anti-solvent
n-Heptane 98 1.9 Anti-solvent

| Water | 100 | 80.1 | Likely anti-solvent due to low aqueous solubility of pyrazolyl ureas.[10] |

Visualization: Solvent Selection Workflow

The following diagram outlines the logical flow for identifying a suitable crystallization system.

Solvent_Selection_Workflow start Start: Purified Compound screen Protocol 1: High-Throughput Solubility Screening start->screen results Analyze Solubility Data screen->results soluble Soluble at RT or 50°C results->soluble Dissolves sparingly Sparingly Soluble results->sparingly Partial insoluble Insoluble results->insoluble Insoluble method1 Candidate for: - Slow Evaporation - Slow Cooling soluble->method1 method3 Candidate as Primary Solvent for Anti-Solvent Methods soluble->method3 method2 Candidate as Anti-Solvent for: - Vapor Diffusion - Layering sparingly->method2 discard Discard as Primary Solvent insoluble->discard

Caption: Workflow for systematic solvent and anti-solvent selection.

Fundamental Crystallization Protocols

Based on the solubility screen, proceed with several techniques in parallel. The three most common and effective methods for small molecules are slow evaporation, vapor diffusion, and liquid-liquid diffusion (layering).[9]

Protocol 2.1: Slow Evaporation

Principle: The concentration of the solute is gradually increased by the slow removal of the solvent until supersaturation is achieved, leading to nucleation and crystal growth.[9] This method works best with solvents in which the compound is moderately soluble and that have a relatively low boiling point.

Procedure:

  • Prepare a nearly saturated solution of the compound (e.g., 5-10 mg in 0.5-1.0 mL of a solvent like acetone or ethyl acetate).

  • Filter the solution using a 0.22 µm syringe filter into a clean, small vial (a 4 mL vial or an NMR tube is ideal). This removes particulates that can cause premature, uncontrolled nucleation.

  • Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use paraffin film with a few pinholes to control the rate of evaporation. A slower rate is almost always better.

  • Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet shelf) at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Protocol 2.2: Vapor Diffusion

Principle: This is arguably the most successful technique for obtaining high-quality single crystals from small amounts of material.[11] It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound, gradually reducing the compound's solubility and inducing crystallization.

Procedure:

  • Inner Vial: Dissolve the compound (2-5 mg) in a small volume (100-300 µL) of a "good" solvent (e.g., dichloromethane, THF). Place this solution in a small, open inner vial (e.g., a 0.5 mL conical vial).

  • Outer Vial: In a larger vial (e.g., a 20 mL scintillation vial), add 1-2 mL of a volatile anti-solvent (e.g., n-heptane, diethyl ether). The anti-solvent must be miscible with the primary solvent.

  • Setup: Carefully place the inner vial inside the outer vial, ensuring the liquids do not mix.

  • Seal & Incubate: Tightly seal the outer vial. The more volatile anti-solvent will slowly diffuse into the primary solvent in the inner vial.

  • Place the sealed system in a vibration-free location at a constant temperature. Placing the setup in a refrigerator can slow down the diffusion rate, often leading to larger, higher-quality crystals.[11]

Protocol 2.3: Liquid-Liquid Diffusion (Layering)

Principle: A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs slowly at the interface between the two liquids as they diffuse into one another.

Procedure:

  • Dissolve the compound (2-5 mg) in a small amount (0.5 mL) of a dense, "good" solvent (e.g., dichloromethane) in a narrow container like an NMR tube or a 6 mm test tube.

  • Carefully and slowly, layer a less dense, miscible anti-solvent (e.g., isopropanol, n-heptane) on top of the compound solution. Use a syringe or pipette to add the anti-solvent down the side of the tube to minimize initial mixing.

  • Seal the tube and allow it to stand undisturbed. Crystals will form at the interface over days or weeks.[9]

Visualization: Fundamental Crystallization Setups

Caption: Visual comparison of common crystallization setups.

Troubleshooting and Advanced Strategies

It is common for initial crystallization attempts to yield undesirable outcomes. The following table provides guidance on interpreting and resolving these issues.

Table 2: Troubleshooting Common Crystallization Problems

Observation Probable Cause Suggested Solution(s)
Amorphous Precipitate / Oil Supersaturation is too high; process is too fast. Decrease initial concentration; slow down the rate of evaporation/diffusion; use a solvent system where the compound is slightly more soluble.[9]
Many Small Crystals (Microcrystals) Nucleation rate is too high; too many nucleation sites. Decrease concentration; slow down the process; ensure all glassware is scrupulously clean and filter the initial solution.[11]
No Crystals Form Solution is not supersaturated or nucleation is inhibited. Increase concentration; allow more solvent to evaporate; try a different anti-solvent; scratch the inside of the vial with a needle to create a nucleation site.

| Poor Crystal Quality (e.g., twinned, cracked) | Rapid crystal growth; presence of impurities. | Further purify the compound; slow down the crystallization process (e.g., by moving to a lower temperature); try a more viscous solvent system. |

Advanced Protocol: Thermal Gradient Crystallization (Slow Cooling)

Principle: This method relies on the temperature-dependent solubility of the compound. A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and leading to controlled crystal growth.[2]

Procedure:

  • In a screw-cap vial, add the compound to a solvent identified in the screening to have significantly higher solubility at elevated temperatures (e.g., isopropanol, acetonitrile).

  • Add just enough solid so that a small amount remains undissolved at room temperature.

  • Seal the vial and heat it gently (e.g., in a 50-60 °C sand bath or heating block) until all the solid dissolves.

  • Crucially, cool the solution very slowly. This can be achieved by turning off the heating block and allowing it to cool to room temperature over several hours inside an insulated container (like a Dewar flask or a styrofoam box).

  • Avoid any disturbance during the cooling process.

Conclusion

The crystallization of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea is a highly achievable goal that is best approached with a systematic and patient methodology. Success hinges on starting with pure material and thoroughly screening a diverse range of solvents and conditions. By employing parallel setups of slow evaporation, vapor diffusion, and thermal methods, researchers can efficiently explore the crystallization landscape. Understanding the principles behind each technique allows for logical troubleshooting and optimization, significantly increasing the probability of obtaining single crystals suitable for structural analysis.

References

  • BenchChem. (2025). Application Notes and Protocols for Solubility Enhancement of Pyrazolyl Urea Compounds.
  • ACS Publications. (2007). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. Available at: [Link]

  • Pharmaceutical Technology. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available at: [Link]

  • Guide for Crystallization. (n.d.). University of Angers. Available at: [Link]

  • Wikipedia. (n.d.). Urea extraction crystallization. Available at: [Link]

  • Jones, P. G. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A, 68(Pt 4), 433–440. Available at: [Link]

  • eScholarship, University of California. (2023). Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. Available at: [Link]

  • Iovine, V., et al. (2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules, 25(22), 5427. Available at: [Link]

  • ChemRxiv. (2023). Crystallization of Small Molecules in Lyotropic Liquid Crystals. Available at: [Link]

  • DSpace, University of Brighton. (2017). Crystallization of urea from an evaporative aqueous solution sessile droplet at sub-boiling temperatures and surfaces with different wettability. Available at: [Link]

  • ResearchGate. (2019). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Available at: [Link]

  • ACS Publications. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Available at: [Link]

  • Google Patents. (1959). Process for purifying and crystallizing urea.
  • Defense Technical Information Center (DTIC). (1964). INVESTIGATIONS OF CRYSTAL MODIFICATION OF UREA. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2820-2846. Available at: [Link]

  • Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(12), 1735. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis.
  • Analytical Sales & Products, Inc. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Available at: [Link]

  • MDPI. (2025). Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). Available at: [Link]

Sources

Application

Application Note: In Vivo Dosing and Pharmacological Profiling Strategies for N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea

Executive Summary & Pharmacological Context The compound N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea belongs to the privileged class of diaryl/heteroaryl ureas, a structural motif foundational to Type II kina...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea belongs to the privileged class of diaryl/heteroaryl ureas, a structural motif foundational to Type II kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors. The pyrazole-urea scaffold is highly regarded in medicinal chemistry for its ability to stabilize the inactive "DFG-out" conformation of kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) and FMS-like tyrosine kinase 3 (FLT3) [1, 2].

While the urea moiety provides critical hydrogen-bonding interactions (typically with a conserved glutamate and the DFG aspartate in the kinase allosteric pocket), the highly lipophilic 1,3-dimethylpyrazole and 2-nitrophenyl rings drive the compound into deep hydrophobic pockets [3]. However, this structural lipophilicity (estimated LogP > 3.5) and high crystal lattice energy result in poor aqueous solubility. Consequently, standard aqueous vehicles (e.g., PBS or saline) are fundamentally incompatible with this compound for in vivo studies.

This application note provides drug development professionals with a self-validating, causality-driven guide to formulating, dosing, and evaluating the pharmacokinetics (PK) of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea in murine models [4].

Mechanistic Rationale & Pathway Visualization

Understanding the compound's mechanism of action is critical for designing downstream Pharmacodynamic (PD) readouts. By binding to the allosteric pocket adjacent to the ATP-binding site, pyrazole-ureas lock the kinase in an inactive state, preventing ATP binding and subsequent phosphorylation of downstream targets (e.g., TNF-α production in the case of p38 MAPK, or STAT5 in the case of FLT3) [1, 2].

Pathway Compound N-(1,3-dimethyl-1H-pyrazol-5-yl)- N'-(2-nitrophenyl)urea Kinase Target Kinase (e.g., p38 MAPK / FLT3) DFG-out Conformation Compound->Kinase Allosteric Binding ATP ATP Binding Blocked Kinase->ATP Stabilizes Inactive State Downstream Downstream Signaling Pathway (e.g., TNF-α, STAT5) ATP->Downstream Inhibition Efficacy Anti-inflammatory / Anti-tumor Efficacy Downstream->Efficacy Phenotypic Outcome

Caption: Mechanism of action for pyrazole-urea Type II kinase inhibitors stabilizing the DFG-out state.

Formulation Strategy & Physicochemical Profiling

Because diaryl ureas suffer from dissolution-rate-limited absorption, the formulation must thermodynamically favor the solubilized state to prevent in vivo precipitation upon injection or oral administration.

Table 1: Formulation Vehicle Suitability for Pyrazole-Ureas
Vehicle CompositionRoute of AdministrationSolubilization MechanismSuitability / Causality
100% Saline / PBS NoneN/APoor: Immediate precipitation due to high LogP.
10% DMSO, 40% PEG400, 50% Saline IV, IP, POCo-solvencyExcellent: DMSO disrupts the crystal lattice; PEG400 maintains solubility in the aqueous phase.
5% DMSO, 20% HP-β-CD in Water IV, POHost-Guest ComplexationExcellent: Cyclodextrin encapsulates the lipophilic nitrophenyl/pyrazole rings, enhancing bioavailability.
0.5% Methylcellulose, 0.2% Tween-80 PO (Suspension)Wetting / SuspensionModerate: Useful for high-dose toxicity studies, but absorption is dissolution-rate limited.
Protocol 3.1: Preparation of a 10% DMSO / 40% PEG400 / 50% Saline Solution

Self-Validation Checkpoint: A successful formulation must remain optically clear for at least 4 hours at room temperature. Any turbidity indicates micro-precipitation, which will skew PK data and cause micro-embolisms if administered IV.

  • Weighing: Accurately weigh the required amount of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea into a sterile glass vial.

  • Primary Solubilization: Add Dimethyl Sulfoxide (DMSO) to achieve 10% of the final target volume. Vortex vigorously for 2 minutes. Causality: DMSO is required to break the strong intermolecular hydrogen bonds of the urea dimer.

  • Co-solvent Addition: Add Polyethylene Glycol 400 (PEG400) to achieve 40% of the final volume. Sonicate the mixture in a water bath at 37°C for 5 minutes until completely homogeneous.

  • Aqueous Phase Addition: Crucial Step: Add 0.9% sterile saline dropwise (50% of final volume) while continuously vortexing. Causality: Rapid addition of water causes localized solvent shock, leading to irreversible precipitation of the hydrophobic compound.

  • Validation: Hold the vial against a light source. If the solution is clear, proceed to dosing. If cloudy, discard and reformulate using the HP-β-CD method.

In Vivo Dosing and PK/PD Workflow

To accurately assess the therapeutic window of this compound, a rigorous PK/PD workflow must be established.

Workflow Formulation 1. Formulation (10% DMSO, 40% PEG400, 50% Saline) Dosing 2. In Vivo Dosing (PO / IV / IP in Murine Models) Formulation->Dosing Sampling 3. PK/PD Sampling (Plasma & Tissue Collection) Dosing->Sampling Analysis 4. LC-MS/MS Analysis (Quantification of Compound) Sampling->Analysis Modeling 5. PK Modeling (Cmax, AUC, Half-life) Analysis->Modeling

Caption: Standardized in vivo pharmacokinetic and pharmacodynamic workflow for lipophilic compounds.

Protocol 4.1: Oral Gavage (PO) Administration in Mice

Oral bioavailability is a primary hurdle for pyrazole-ureas due to first-pass metabolism and poor solubility [4].

  • Preparation: Draw the formulated compound (from Protocol 3.1) into a 1 mL syringe equipped with a 20G or 22G bulb-tipped gastric gavage needle.

  • Dose Volume: Standardize the dose volume to 10 mL/kg (e.g., 200 µL for a 20 g mouse).

  • Restraint & Administration: Secure the mouse by the scruff to immobilize the head and align the esophagus. Gently insert the gavage needle over the tongue and down the esophagus.

  • Self-Validation: The needle should glide without resistance. If resistance is met, or if the animal gasps, withdraw immediately—this indicates tracheal intubation. Administer the compound smoothly over 2-3 seconds.

Protocol 4.2: Pharmacokinetic Sampling & LC-MS/MS Preparation
  • Timepoints: Collect blood (approx. 50 µL via submandibular bleed or tail vein) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Collect blood in K2-EDTA tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C. Transfer plasma to fresh tubes.

  • Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile (containing an internal standard, e.g., a deuterated urea analog) to 1 volume of plasma. Causality: Diaryl ureas are highly protein-bound (>95%). Acetonitrile denatures plasma proteins, releasing the bound drug for accurate quantification.

  • Centrifugation: Spin at 15,000 x g for 15 minutes. Extract the supernatant for LC-MS/MS analysis.

Data Presentation: Expected Pharmacokinetic Profile

Based on structurally analogous pyrazole-urea kinase inhibitors (e.g., BIRB-796 analogs and FLT3 inhibitors), researchers should anticipate the following quantitative PK parameters[1, 2, 4].

Table 2: Representative PK Parameters for Pyrazole-Urea Inhibitors (Murine Model)
ParameterIntravenous (IV) @ 2 mg/kgOral (PO) @ 10 mg/kgInterpretation / Causality
Cmax 1,850 ng/mL420 ng/mLHigh lipophilicity limits rapid oral absorption, leading to a lower PO Cmax.
Tmax N/A1.5 - 2.0 hDelayed absorption typical of poorly soluble compounds requiring in vivo dissolution.
AUC0-last 2,100 h·ng/mL3,675 h·ng/mLModerate exposure.
Half-life (t1/2) 1.8 h2.4 hThe nitro group and pyrazole ring are susceptible to hepatic CYP450 oxidation, leading to a relatively short half-life.
Bioavailability (F%) 100%~35%First-pass metabolism and limited gut solubility restrict absolute bioavailability.

Note: If the calculated half-life is significantly lower than 1 hour, researchers should consider structural optimization (e.g., replacing the 2-nitrophenyl group with a more metabolically stable bioisostere like a trifluoromethylphenyl group) to reduce hepatic clearance.

References

  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994-3008. Available at:[Link]

  • Follador, E., et al. (2023). "Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia." European Journal of Medicinal Chemistry. Available at:[Link]

  • Cascio, C., et al. (2021). "Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry." Molecules. Available at:[Link]

  • Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain." Journal of Medicinal Chemistry. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea

Focus Compound: N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physiochemical limitations of heteroaryl ureas. The compound N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea is a classic example of a "brick dust" molecule. It exhibits exceptionally poor aqueous solubility, which can derail both in vitro screening and in vivo pharmacokinetic (PK) studies.

This guide is designed to move beyond generic advice. We will diagnose the root causality of this compound's insolubility and provide self-validating, step-by-step protocols to overcome these barriers.

Mechanistic Overview: Why is this compound so insoluble?

To formulate a solution, we must first understand the problem at a molecular level. The insolubility of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea is driven by two synergistic thermodynamic penalties:

  • Crystal Lattice Energy (The "Brick Dust" Effect): The urea linker (–NH–CO–NH–) is notorious for acting as both a strong hydrogen bond donor and acceptor. While standard diaryl ureas often form a bifurcated hydrogen-bonded "urea tape α-network," the presence of the strongly electron-withdrawing 2-nitrophenyl group alters this dynamic. The electron-withdrawing nature of the nitro group weakens the urea carbonyl's acceptor capability, forcing the NH donors to form alternative, highly stable intramolecular or intermolecular hydrogen bonds with the nitro oxygen or the pyrazole nitrogen[1]. This creates an incredibly stable crystal lattice that water molecules cannot easily disrupt[2].

  • High Lipophilicity (The "Grease" Effect): Both the 1,3-dimethylpyrazole and the 2-nitrophenyl rings are highly lipophilic. Even if the crystal lattice is broken, the energetic cost of creating a cavity in the aqueous solvent network to accommodate these hydrophobic rings is highly unfavorable.

Troubleshooting Guides & FAQs

Issue 1: In Vitro Assay Precipitation (The Kinetic Solubility Barrier)

Q: My compound crashes out immediately when I dilute my 10 mM DMSO stock into the biochemical assay buffer (pH 7.4). How do I prevent this without altering the compound?

A: You are hitting the kinetic solubility limit. When you dilute a concentrated DMSO stock into an aqueous medium, you create a supersaturated solution. Because the compound has a high propensity for hydrogen bonding, it rapidly nucleates and precipitates[3]. Kinetic solubility reflects nucleation and growth kinetics rather than true equilibrium[3].

  • The Fix: You must stabilize the metastable supersaturated state. Limit your final DMSO concentration to ≤1%. Add a non-ionic surfactant (e.g., 0.01% - 0.05% Tween-20 or Pluronic F-68) directly to your aqueous assay buffer before adding the compound. The surfactant micelles will encapsulate the hydrophobic rings and sterically hinder the urea motifs from nucleating[4].

Issue 2: Formulation for In Vivo Dosing (The Thermodynamic Solubility Barrier)

Q: I need to dose this compound orally in mice at 30 mg/kg, but it forms a thick suspension in standard 0.5% Methylcellulose. How can I achieve a true solution for accurate PK profiling?

A: Simple aqueous vehicles cannot overcome the thermodynamic solubility barrier of this compound's crystal lattice. You must bypass the lattice energy entirely by formulating the drug in an Amorphous Solid Dispersion (ASD) .

  • The Fix: By dissolving the crystalline drug and a hydrophilic polymer (like HPMCAS or PVP-VA) in a volatile organic solvent and rapidly spray-drying the mixture, you trap the compound in a high-energy, disordered amorphous state[5]. Because the amorphous form lacks a periodic crystal lattice, its apparent solubility and thermodynamic driving force for gastrointestinal absorption are exponentially higher than the crystalline form[6].

Data Presentation: Comparative Formulation Strategies

To guide your formulation choices, the table below summarizes the expected solubility enhancements for N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea across different vehicle systems.

Formulation ApproachMechanism of SolubilizationEst. Kinetic Sol. (µg/mL)Est. Thermodynamic Sol. (µg/mL)Primary Application
PBS Buffer (pH 7.4) Baseline aqueous solvation< 1.0< 0.1Baseline Reference
1% DMSO in Buffer Co-solvent dilution~ 5.0< 0.1In vitro enzymatic assays
0.05% Tween-20 in Buffer Micellar encapsulation~ 45.0~ 5.0In vitro cell-based assays
10% DMSO / 40% PEG400 / 50% Water Dielectric constant reductionN/A~ 250.0In vivo IV dosing (Low dose)
20% HP-β-CD (Cyclodextrin) Hydrophobic cavity inclusionN/A~ 500.0In vivo IV/PO dosing
ASD (25% Drug in HPMCAS) Crystal lattice disruptionN/A> 2000.0 (Supersaturated)In vivo PO dosing (High dose)

Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility Assessment (Shake-Flask/UV)

This protocol is designed to mimic the exact conditions your compound will experience during in vitro screening[4].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% molecular-biology grade DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, create a 7-point serial dilution of the DMSO stock.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into a 96-well deep-well plate containing 495 µL of your target assay buffer (e.g., PBS pH 7.4). Critical Step: Ensure rapid mixing (850 rpm on a plate shaker) immediately upon addition to prevent localized precipitation.

  • Incubation: Incubate the plate at 37°C for 2 hours to allow for metastable equilibration.

  • Filtration: Transfer the mixtures to a 96-well filter plate (0.22 µm PVDF membrane) and centrifuge at 2000 x g for 5 minutes. This separates the nucleated precipitate from the dissolved fraction.

  • Quantification: Quantify the filtrate using LC-MS/MS or UV-Vis spectroscopy against a pre-established calibration curve (prepared in 50/50 Acetonitrile/Water to ensure complete dissolution).

Protocol B: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying

Use this protocol to generate material for high-dose in vivo oral administration[6].

  • Solvent Selection: Dissolve 250 mg of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea and 750 mg of Hypromellose Acetate Succinate (HPMCAS-M) in 50 mL of a 1:1 mixture of Methanol and Dichloromethane (DCM). Causality: This solvent system is required to co-dissolve both the lipophilic drug and the amphiphilic polymer.

  • Atomization: Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290) at a feed rate of 5 mL/min. Use a two-fluid nozzle with nitrogen as the atomizing gas.

  • Drying Parameters: Set the inlet temperature to 85°C. The rapid evaporation of the volatile solvents (in milliseconds) prevents the urea molecules from aligning into a crystal lattice, trapping them in a polymer matrix[6].

  • Collection & Secondary Drying: Collect the resulting powder from the cyclone. Place the powder in a vacuum desiccator at 40°C for 24 hours to remove residual DCM and Methanol.

  • Validation: Verify the amorphous nature of the dispersion using Powder X-Ray Diffraction (PXRD). A successful ASD will exhibit a broad amorphous halo with no sharp diffraction peaks.

Decision Workflow Visualization

Below is the logical troubleshooting workflow for addressing the solubility of this specific heteroaryl urea.

SolubilityWorkflow Start Solubility Issue: N-(1,3-dimethyl-1H-pyrazol-5-yl) -N'-(2-nitrophenyl)urea Phase What is the experimental phase? Start->Phase InVitro In Vitro Assay (Kinetic Solubility Barrier) Phase->InVitro Biochemical/Cellular InVivo In Vivo Dosing (Thermodynamic Solubility Barrier) Phase->InVivo PK/PD Animal Models BufferOpt Buffer Optimization: Add 0.05% Tween-20 or Pluronic F-68 InVitro->BufferOpt DMSO Protocol Adjustment: Minimize DMSO Stock Concentration (<1%) InVitro->DMSO Formulation Select Formulation Strategy InVivo->Formulation Cosolvent Co-solvent / Cyclodextrin: PEG400 / Tween-80 / HP-β-CD Formulation->Cosolvent Low Dose IV/PO ASD Amorphous Solid Dispersion (Spray Drying with HPMCAS) Formulation->ASD High Dose PO

Caption: Decision-tree workflow for troubleshooting heteroaryl urea solubility across experimental phases.

Sources

Optimization

Troubleshooting low yield in N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea synthesis

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for the synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for the synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea. As Senior Application Scientists, we have structured this resource to move beyond simple checklists, delving into the causality behind experimental challenges to empower you with the knowledge to optimize your reaction outcomes.

Technical Support Guide: Synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea

This guide is designed to be a dynamic resource. We begin with frequently encountered issues for rapid problem-solving, followed by a deeper dive into troubleshooting based on experimental stages.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the synthesis.

Q1: My reaction yield is significantly lower than expected. What is the most common culprit?

A: The most frequent cause of low yield in reactions involving isocyanates is the presence of water.[1] Even trace amounts of moisture in your reactants, solvents, or glassware can lead to a significant reduction in product formation. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with water to form an unstable carbamic acid intermediate. This intermediate rapidly decomposes to form 2-nitroaniline and carbon dioxide gas.[1][2] The newly formed 2-nitroaniline is nucleophilic and will compete with your pyrazole starting material, reacting with another molecule of 2-nitrophenyl isocyanate to form an undesired symmetrical urea byproduct, 1,3-bis(2-nitrophenyl)urea. This parasitic reaction consumes your isocyanate, directly lowering the potential yield of your target molecule.

Q2: I observe gas bubbling in my reaction, even under an inert atmosphere. Is this normal?

A: No, this is a strong indicator of the water-related side reaction described in Q1. The bubbling is caused by the release of carbon dioxide (CO₂) during the decomposition of the carbamic acid intermediate.[1] If you observe this, it is crucial to re-evaluate the dryness of your entire system.

Q3: My final product is difficult to purify, showing multiple spots on TLC close to my product spot. What are these impurities?

A: The most likely impurities are the symmetrical urea byproduct, 1,3-bis(2-nitrophenyl)urea, and unreacted 5-amino-1,3-dimethylpyrazole. Another possibility, especially if excess isocyanate was used or high temperatures were applied, is the formation of a biuret. A biuret forms when the N-H group of your desired urea product attacks a second molecule of the isocyanate.[3]

Q4: Can I use a catalyst to speed up the reaction?

A: While some urea syntheses can be catalyzed by tertiary amines (e.g., triethylamine) or organotin compounds, it is generally not necessary for the reaction between an amine and an isocyanate, which is typically fast and efficient.[4] Adding a basic catalyst can sometimes increase the rate of side reactions, such as the reaction of the isocyanate with itself or the formation of biurets. We recommend attempting the reaction without a catalyst first.

Part 2: In-Depth Troubleshooting Guide

This section is organized by the experimental stage to help you systematically diagnose and resolve issues leading to low yield.

Section A: Reagent and Glassware Preparation

The quality and preparation of your starting materials are paramount.

Q5: What specific steps must I take to ensure my reagents and setup are dry?

A: Rigorous exclusion of moisture is non-negotiable.

  • Glassware: All glassware should be oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool under a stream of dry inert gas (Nitrogen or Argon).

  • Solvents: Use anhydrous solvents. Purchase high-quality anhydrous solvents and store them under an inert atmosphere over molecular sieves. If you are dispensing from a larger bottle, use a syringe or cannula technique. Common solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile should be freshly distilled from an appropriate drying agent if their quality is in doubt.[5]

  • Reactants:

    • 5-Amino-1,3-dimethylpyrazole: This amine can be hygroscopic. If it has been opened previously, dry it under high vacuum for several hours before use.

    • 2-Nitrophenyl isocyanate: This is the most moisture-sensitive component.[6] It should be a fresh bottle or a sample that has been stored carefully under an inert atmosphere. Isocyanates can dimerize or trimerize over time, or react with atmospheric moisture. If the solid appears clumpy or discolored, its purity is questionable.

Q6: How critical is the purity of my starting amine, 5-Amino-1,3-dimethylpyrazole?

A: Very critical. Impurities in the amine will carry through the reaction and complicate purification. The purity of 5-amino-1,3-dimethylpyrazole can be easily checked by melting point (literature: 65-69 °C) and ¹H NMR spectroscopy. If impurities are detected, recrystallization or column chromatography may be necessary.

Section B: Reaction Conditions

Optimizing reaction parameters is key to maximizing yield and minimizing byproducts.

Q7: What is the optimal stoichiometry for this reaction? Should I use an excess of one reagent?

A: Ideally, a 1:1 stoichiometric ratio of the amine to the isocyanate is used. However, to compensate for any potential degradation or reaction of the isocyanate with trace moisture, using a slight excess of the isocyanate (e.g., 1.05 to 1.1 equivalents) can sometimes be beneficial.[1] Be cautious, as a large excess of isocyanate can promote biuret formation.[3] Conversely, if your isocyanate is known to be of very high purity and your system is scrupulously dry, a slight excess of the amine (e.g., 1.05 equivalents) can ensure all the valuable isocyanate is consumed.

Q8: What are the recommended solvent and temperature for this synthesis?

A: The reaction is typically performed in an aprotic solvent that can dissolve both reactants.

SolventBoiling Point (°C)Characteristics
Dichloromethane (DCM) 39.6Good solubility for many organics, volatile, easy to remove.
Tetrahydrofuran (THF) 66Good solvent, but must be free of peroxides and moisture.
Acetonitrile (ACN) 82More polar, good for dissolving polar starting materials.
Dimethylformamide (DMF) 153High boiling point, excellent solvating power, but difficult to remove.

The reaction between an amine and an isocyanate is generally exothermic. It is best practice to start the reaction at 0 °C (ice bath) by adding the isocyanate solution dropwise to the amine solution, then allowing it to warm to room temperature and stir for several hours (typically 2-4 hours).[7] Running the reaction at elevated temperatures is usually unnecessary and can increase the rate of side product formation.[5]

Visualizing the Chemistry: Reaction Pathways

To better understand the processes occurring in your flask, the following diagrams illustrate the desired reaction and key side reactions.

Desired Reaction Pathway cluster_reactants Reactants Amine 5-Amino-1,3-dimethylpyrazole Product N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'- (2-nitrophenyl)urea Amine->Product Nucleophilic Attack Isocyanate 2-Nitrophenyl isocyanate Isocyanate->Product

Caption: The desired nucleophilic addition of the amine to the isocyanate.

Moisture Side Reaction Isocyanate 2-Nitrophenyl isocyanate CarbamicAcid Carbamic Acid (Unstable) Isocyanate->CarbamicAcid SymmetricalUrea 1,3-bis(2-nitrophenyl)urea (Byproduct) Isocyanate->SymmetricalUrea Consumes Isocyanate Water H₂O Water->CarbamicAcid AmineByproduct 2-Nitroaniline CarbamicAcid->AmineByproduct CO2 CO₂ (Gas) CarbamicAcid->CO2 AmineByproduct->SymmetricalUrea

Caption: The primary side reaction caused by moisture contamination.

Section C: Work-up and Purification

Loss of product during isolation is a common and frustrating issue.

Q9: My product seems to be precipitating during the reaction. Is this normal?

A: Yes, this can be normal. Many substituted ureas have lower solubility in common reaction solvents like DCM or THF than their starting materials. If a precipitate forms, it is likely your desired product. You can continue stirring the slurry for the intended reaction time to ensure completion. The product can then be isolated by simple filtration.

Q10: What is the best method to purify the crude product?

A: The choice of purification depends on the nature of the impurities.

  • Recrystallization: This is the most efficient method if the main impurity is the symmetrical urea byproduct. The desired unsymmetrical urea and the symmetrical urea byproduct often have different solubilities. Experiment with solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures to find a system where the desired product crystallizes out upon cooling, leaving the impurities in the mother liquor.

  • Silica Gel Chromatography: If recrystallization is ineffective or if there are multiple byproducts, column chromatography is necessary. A gradient of ethyl acetate in hexanes or DCM in hexanes is a good starting point for elution. The polarity of your desired product will be intermediate between the starting amine and the more polar urea byproducts.

Part 3: Protocols and Procedures

This section provides baseline protocols for synthesis and analysis.

Protocol 1: Synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea

This protocol is a standard procedure and may require optimization.

  • Preparation:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-amino-1,3-dimethylpyrazole (1.0 eq).

    • Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the amine) via syringe.

    • Cool the flask to 0 °C in an ice-water bath.

  • Reaction:

    • In a separate dry flask, dissolve 2-nitrophenyl isocyanate (1.05 eq) in a minimal amount of anhydrous DCM.

    • Add the isocyanate solution dropwise to the stirred amine solution over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 50% ethyl acetate in hexanes. The product spot should appear between the starting amine and the baseline. The reaction is complete when the limiting reagent is consumed.

  • Work-up:

    • If a precipitate has formed, collect it by vacuum filtration, wash the solid with a small amount of cold DCM, and dry under vacuum.

    • If the product remains in solution, concentrate the mixture under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate) or purify by flash column chromatography.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Monitoring by Analytical Techniques

Analytical Workflow Start Crude Reaction Mixture TLC TLC Analysis (Qualitative Check) Start->TLC LCMS LC-MS Analysis (Identify Components) Start->LCMS NMR ¹H NMR of Crude (Check Ratios) Start->NMR Purification Purification (Column or Recrystallization) TLC->Purification LCMS->Purification NMR->Purification Final_Product Pure Product Purification->Final_Product Final_NMR ¹H & ¹³C NMR (Structure Confirmation) Final_MS HRMS (Confirm Mass) Final_Product->Final_NMR Final_Product->Final_MS

Caption: A typical workflow for analyzing the reaction and final product.

  • ¹H NMR Spectroscopy: In the crude NMR, you can often distinguish the peaks for your desired product from unreacted starting materials and the symmetrical urea byproduct. This can give a rough estimate of the conversion and yield before purification.[8]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is an excellent tool to quickly identify the masses of all components in your crude mixture, confirming the presence of your product (M) and potential byproducts like the symmetrical urea (M').[9]

By systematically addressing these potential issues, from the preparation of your glassware to the final purification of your product, you can effectively troubleshoot and optimize the synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea, leading to significantly improved and more consistent yields.

References

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). MDPI. Available from: [Link]

  • Kudratov, G., et al. (2023). Synthesis of Urea Derivatives Based on Toluyl Isocyanate. AIP Conference Proceedings. Available from: [Link]

  • Ghanem, A., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers (Basel). Available from: [Link]

  • Ma, S., et al. (2016). Catalysts for Isocyanate-Free Polyurea Synthesis: Mechanism and Application. ACS Catalysis. Available from: [Link]

  • Ma, S., et al. (2016). Catalysts for isocyanate-free polyurea synthesis : mechanism and application. Eindhoven University of Technology research portal. Available from: [Link]

  • Brullo, C., et al. (2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules. Available from: [Link]

  • Urea formation by reaction between a isocyanate group and water. (n.d.). ResearchGate. Available from: [Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). Scientific Reports. Available from: [Link]

  • Naimi, D., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Katritzky, A. R., et al. (2003). Synthesis of mono-and N,N-disubstituted ureas. Arkivoc. Available from: [Link]

  • Kumar, S., et al. (2017). Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Wang, X., et al. (2024). Novel Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold as Potential Succinate Dehydrogenase Inhibitors: Design, Synthesis, Fungicidal Activity, and SAR. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Acar, Ç., et al. (2020). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules. Available from: [Link]

  • Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. (2014). RSC Publishing. Available from: [Link]

  • A modified spectrophotometric method for selective determination of trace urea: application in the production process of ultrapure water. (2022). IWA Publishing. Available from: [Link]

  • use of ft-nir spectroscopy for on-line monitoring of formaldehyde-based resin synthesis. (n.d.). Chimar Hellas. Available from: [Link]

  • Watt, G. W., & Chrisp, J. D. (1954). Spectrophotometric Method for Determination of Urea. Analytical Chemistry. Available from: [Link]

  • Urea Formation - Common Conditions. (n.d.). Organic Chemistry Data. Available from: [Link]

  • Analytical methodology for the determination of urea: Current practice and future trends. (2000). ResearchGate. Available from: [Link]

  • Fujita, S., Bhanage, B. M., & Arai, M. (2004). Synthesis ofN,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. Chemistry Letters. Available from: [Link]

  • Majer, P., & Randad, R. S. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry. Available from: [Link]

  • Process for preparing symmetric N,N'-disubstituted aromatic urea. (1993). Google Patents.

Sources

Troubleshooting

Preventing degradation of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea in solution

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea . As a highly functionalized diaryl/heteroaryl urea, this compound present...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea . As a highly functionalized diaryl/heteroaryl urea, this compound presents unique physicochemical challenges. This guide is engineered for drug development professionals and researchers to prevent compound degradation, eliminate false-positive assay artifacts, and ensure absolute experimental reproducibility.

Mechanistic Overview: The Causality of Degradation

Unlike standard aliphatic amides, diaryl ureas are not static structures; they exist in a state of dynamic covalent equilibrium. The structural features of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea make it particularly susceptible to degradation through a specific pathway:

  • Electronic Destabilization: The ortho-nitro group on the phenyl ring is a powerful electron-withdrawing group (EWG). It pulls electron density away from the urea nitrogen, severely weakening the C-N bond.

  • Dynamic Dissociation: This electronic environment, combined with steric hindrance, drives a dynamic bond dissociation mechanism where the urea reversibly breaks down into a reactive 2-nitrophenyl isocyanate and a stable 1,3-dimethyl-1H-pyrazol-5-amine [1].

  • Irreversible Hydrolysis: In aqueous media, the transient isocyanate is rapidly attacked by water. This pH-independent hydrolysis yields 2-nitroaniline and carbon dioxide, permanently driving the equilibrium toward complete degradation[2].

DegradationPathway Urea Intact Diaryl Urea N-(1,3-dimethyl...)-N'-(2-nitrophenyl)urea Isocyanate Reactive Intermediate 2-Nitrophenyl Isocyanate Urea->Isocyanate Dynamic Dissociation (Accelerated by o-NO2) Amine Stable Cleavage Product 1,3-Dimethyl-1H-pyrazol-5-amine Urea->Amine Aniline Hydrolysis Product 2-Nitroaniline + CO2 Isocyanate->Aniline + H2O (Aqueous Media) Carbamate Solvolysis Product Alkyl Carbamate Isocyanate->Carbamate + ROH (Protic Solvents)

Caption: Dynamic dissociation and subsequent irreversible degradation pathways of the diaryl urea.

Troubleshooting & FAQs

Q1: My compound concentration drops rapidly when diluted into aqueous assay buffers. How do I stop this? A: You are observing rapid hydrolysis. Hindered aromatic ureas can undergo fast, pH-independent hydrolysis in solution, with half-lives as short as 10 minutes[2]. Because the degradation is driven by the dissociation into an isocyanate[1], the only way to prevent this is to minimize the time the compound spends in aqueous media. Fix: Never store the compound in aqueous buffers. Dilute your DMSO stock into the aqueous assay buffer immediately (within 60 seconds) before adding it to your cells or enzymatic reaction.

Q2: I prepared a stock solution in methanol, but LC-MS shows a complete loss of the parent mass. What happened? A: You induced solvolysis. Protic solvents like methanol or ethanol act as strong nucleophiles. When the urea transiently dissociates into 2-nitrophenyl isocyanate, the alcohol attacks the isocyanate carbon. Instead of reforming the urea, it irreversibly forms a stable methyl or ethyl carbamate. Fix: Never use nucleophilic protic solvents. Always prepare stock solutions in 100% anhydrous DMSO[3].

Q3: Is this compound sensitive to light? My colorimetric assay (MTT) is showing erratic background absorbance. A: Yes, highly sensitive. The ortho-nitrophenyl moiety is notoriously photolabile and can undergo UV-promoted nitro-to-nitrite rearrangements. Furthermore, the primary degradation product—2-nitroaniline—is intensely yellow. If your assay relies on absorbance at 400–450 nm, the generation of 2-nitroaniline will cause severe optical interference. Fix: Handle the compound under low-light conditions and use amber vials for all storage.

Q4: How do I distinguish between chemical degradation and aqueous precipitation? A: Diaryl ureas are highly lipophilic and have notoriously poor aqueous solubility. When diluting a DMSO stock into an aqueous buffer, the compound often rapidly precipitates, which looks like a drop in concentration on an LC-MS read but is actually a physical phase change[3]. Fix: Centrifuge your assay plate. If a pellet forms, dissolve it in acetonitrile and run LC-MS. If the parent mass is recovered, it is a solubility failure. If 2-nitroaniline is detected, it is chemical degradation.

Quantitative Stability & Solubility Matrix

To guide your experimental design, refer to the following stability matrix. Note: Half-lives are approximate and highly dependent on exact buffer composition and temperature.

Solvent EnvironmentTemperatureLight ExposureEstimated Half-Life ( t1/2​ )Primary Mechanism of Loss
Anhydrous DMSO -80°CDark> 24 monthsNone (Optimal Storage)
Anhydrous DMSO 25°CAmbient Light~ 7–14 daysPhotodegradation
Methanol / Ethanol 25°CDark< 24 hoursSolvolysis (Carbamate formation)
Aqueous Buffer (pH 7.4) 37°CDark10 mins – 2 hoursHydrolysis (Isocyanate Aniline)

Standard Operating Procedure (SOP): Self-Validating Preparation Workflow

To guarantee scientific integrity, use the following self-validating protocol for preparing and deploying your compound.

Phase 1: Stock Preparation
  • Weighing: Weigh the solid N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea in a dark or amber glass vial.

  • Solubilization: Dissolve the powder in 100% Anhydrous DMSO to a maximum concentration of 10 mM. Vortex vigorously. Do not sonicate, as localized heating can accelerate dissociation.

  • Aliquoting: Divide the stock into single-use volumes (e.g., 10 µL) to entirely eliminate freeze-thaw cycles, which force compound precipitation[3].

  • Cryopreservation: Purge vials with argon or nitrogen gas, seal, and store at -80°C.

Phase 2: Assay Deployment & Validation
  • Deployment: Thaw a single aliquot at room temperature. Dilute directly into the final aqueous assay buffer and initiate the experiment immediately.

  • Self-Validation Step: At the end of your assay timepoint, extract a 100 µL sample and centrifuge at 10,000 x g for 5 minutes.

    • Check 1: Analyze the supernatant via LC-MS.

    • Check 2: If a pellet is present, dissolve it in 100 µL acetonitrile and analyze.

Workflow S1 1. Solid Storage Desiccated, Amber Vial, -20°C S2 2. Solubilization Dissolve in Anhydrous DMSO S1->S2 S3 3. Aliquoting Create Single-Use Volumes S2->S3 S4 4. Cryopreservation Store at -80°C S3->S4 S5 5. Assay Deployment Thaw at RT, Dilute in Buffer, Use Immediately S4->S5 S6 6. Self-Validation Centrifuge & LC-MS to confirm no precipitation/degradation S5->S6 Mandatory QA Step

Caption: Step-by-step self-validating workflow for the preparation and deployment of diaryl ureas.

References

  • [2] Stability Showdown: A Comparative Guide to Urea Derivatives from Aromatic and Aliphatic Isocyanates. Benchchem.2

  • [1] Dynamic Ureas with Fast and pH-Independent Hydrolytic Kinetics. Cheng Research Group - University of Illinois. 1

  • [3] Technical Support Center: Enhancing the Stability of Diaryl Urea Solutions for Screening. Benchchem. 3

Sources

Optimization

Technical Support Center: N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea (PHA-680626) Assays

A Guide to Reducing Background Noise and Enhancing Data Quality Welcome to the technical support guide for researchers utilizing N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea, also known as PHA-680626, in their...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Reducing Background Noise and Enhancing Data Quality

Welcome to the technical support guide for researchers utilizing N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea, also known as PHA-680626, in their experimental assays. This compound is a potent kinase inhibitor, targeting Aurora, Bcr-Abl, and other kinases, making it a valuable tool in cancer research and drug development.[1][2][3] However, like many small molecule inhibitors, achieving a high-quality assay with a low signal-to-noise ratio can be challenging.

This guide is designed to provide you, a research scientist or drug development professional, with the in-depth troubleshooting strategies and optimized protocols needed to minimize background noise and ensure the integrity of your results.

Section 1: Understanding the Sources of Background Noise

High background noise is a common issue in biochemical and cell-based assays that can mask true results and reduce assay sensitivity.[4][5] Understanding the root causes is the first step toward effective troubleshooting. The primary culprits often fall into one of the following categories:

  • Non-Specific Binding (NSB): This is the most frequent cause of high background. It occurs when assay components, such as the detection antibody or the compound itself, adhere to unintended surfaces or molecules within the assay well.[6][7][8] This can include the plastic of the microplate or other proteins present in the system.[9]

  • Reagent Quality and Preparation: The purity and stability of your reagents are paramount. Contaminated buffers, degraded enzymes or substrates, or improperly stored antibodies can all contribute to spurious signals.[5][10][11]

  • Sub-Optimal Assay Conditions: Factors like incubation times, temperature, reagent concentrations, and even the solvent used to dissolve the compound (typically DMSO) can significantly impact background levels.[10][12]

  • Inefficient Washing: In plate-based assays like ELISAs, the washing steps are critical for removing unbound reagents. Inadequate washing is a direct cause of high background signal.[13][14]

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during your experiments.

Question: My "no-enzyme" or "negative control" wells show a high signal. What's the likely cause?

Answer: A high signal in your negative control wells is a clear indicator that something other than your specific enzyme activity is generating a signal. This points directly to non-specific binding or reagent issues.

  • Primary Suspect: Non-Specific Binding. Your detection antibody or another signaling component may be binding to the surface of the well.

  • Troubleshooting Steps:

    • Review Your Blocking Step: The blocking buffer's job is to occupy all potential non-specific binding sites on the plate.[11][14] If this step is insufficient, background will be high.

      • Action: Increase the concentration of your blocking agent (e.g., from 1% BSA to 3% BSA) or extend the blocking incubation time.

    • Add a Detergent: Incorporating a non-ionic detergent, like Tween-20 (typically at 0.05%-0.1%), into your wash and/or antibody dilution buffers can disrupt weak, non-specific hydrophobic interactions.[15][16]

    • Check Reagent Purity: Prepare fresh buffers and reagents to rule out contamination.[11]

Question: I'm seeing significant well-to-well variability across my plate. How can I improve consistency?

Answer: High variability, or a high coefficient of variation (%CV), compromises the statistical power of your results.[17] The cause is often procedural or related to inconsistent reaction conditions.

  • Primary Suspect: Inconsistent Washing or Pipetting. Manual washing is a major source of variability.[13] Likewise, small errors in pipetting volumes, especially of concentrated enzymes or compounds, can have a large effect.

  • Troubleshooting Steps:

    • Standardize Washing Technique: If using a manual method, ensure that the force and duration of tapping the plate dry are consistent.[18][19] An automated plate washer is highly recommended for improving reproducibility.[20][21] Do not let wells dry out between steps.[19]

    • Pipetting Technique: Use calibrated pipettes and fresh tips for each reagent. When adding reagents to a full plate, work quickly but carefully to ensure incubation times are consistent for all wells.

    • Reagent Mixing: Ensure all reagents, especially enzyme and substrate stocks, are thoroughly mixed before use.[20]

Question: My assay signal is weak, forcing me to increase gain, which also increases background. How can I improve my signal-to-background ratio?

Answer: A poor signal-to-background ratio is a common challenge. The goal is to increase the specific signal without proportionally increasing the noise.[22]

  • Primary Suspect: Sub-optimal Reagent Concentrations. The concentrations of your enzyme, substrate, and ATP (for kinase assays) are critical for generating a robust signal.[10][17]

  • Troubleshooting Steps:

    • Titrate Your Reagents: Systematically vary the concentration of the enzyme and substrate to find the optimal balance that yields a strong signal within the linear range of the reaction.

    • Check ATP Concentration (for Kinase Assays): For kinase assays, the ATP concentration should ideally be at or near the Km value for the specific kinase to ensure biological relevance and sensitivity.[22]

    • Optimize Incubation Time: A longer incubation might increase the signal, but it can also increase background. Run a time-course experiment to identify the point where the specific signal is maximal before the background begins to escalate.

Question: Could the DMSO used to dissolve the PHA-680626 compound be contributing to the background?

Answer: Yes, absolutely. While DMSO is a necessary solvent for many small molecules, it can affect enzyme activity and assay integrity, especially at higher concentrations.[12]

  • Primary Suspect: High Final DMSO Concentration. Most assays tolerate a final DMSO concentration of 0.1-1%, but concentrations above this can denature proteins or interfere with detection reagents.[23][24]

  • Troubleshooting Steps:

    • Calculate Final DMSO Concentration: Always calculate the final percentage of DMSO in your assay wells. Aim to keep it as low as possible, ideally below 1%.

    • Run a DMSO Tolerance Test: Set up an experiment with your assay system and test a range of final DMSO concentrations (e.g., 0%, 0.1%, 0.5%, 1%, 2.5%, 5%) to see how it impacts your signal and background.[25][26]

    • Match DMSO in Controls: Ensure that your "no-compound" control wells contain the same final concentration of DMSO as your experimental wells. This is crucial for accurate background subtraction.

Section 3: Optimized Protocols & Data

Systematic optimization is key to a robust assay. Below are example protocols and illustrative data.

Protocol 1: High-Efficiency Plate Washing

This protocol is designed for plate-based immunoassays (e.g., ELISA) to effectively remove unbound reagents.

  • Prepare Wash Buffer: Use a base buffer such as PBS or TBS and add a non-ionic detergent. A common and effective choice is 1X PBS + 0.05% Tween-20.[16] Always use high-quality water (distilled or deionized).[20]

  • Aspiration: After an incubation step, rapidly invert the plate and decant the liquid into a waste container.[18]

  • First Wash: Immediately fill all wells completely with wash buffer using a multichannel pipette or plate washer.

  • Soak and Tap: Let the wash buffer soak for 30-60 seconds.[13] Decant the buffer and then firmly rap the inverted plate onto clean paper towels to remove residual liquid.[19]

  • Repeat: Repeat the wash cycle (steps 3 and 4) for a total of 3 to 5 washes.[21]

  • Final Tap: After the final wash, ensure the plate is thoroughly tapped dry before adding the next reagent.[13] Do not allow the plate to dry out for an extended period.[18]

Data Presentation: Effect of Blocking Agents on Signal-to-Background

The following table illustrates how optimizing a blocking agent can improve assay performance. Data is representative.

Blocking AgentConcentrationSpecific Signal (RFU)Background Signal (RFU)Signal-to-Background Ratio
1% BSA in PBS1 hour45,0005,0009.0
3% BSA in PBS 1 hour 44,500 2,100 21.2
3% BSA in PBS2 hours44,0001,90023.1
Commercial BlockerPer Manufacturer46,0001,50030.7

RFU = Relative Fluorescence Units. As shown, increasing the BSA concentration significantly improved the signal-to-background ratio by reducing non-specific binding.

Section 4: Visualizing Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for High Background

This diagram provides a logical path for diagnosing the source of high background noise.

TroubleshootingWorkflow Start High Background Detected CheckControls Review Controls (No-Enzyme, No-Substrate) Start->CheckControls NoEnzyme High Signal in No-Enzyme Control? CheckControls->NoEnzyme NoSubstrate High Signal in No-Substrate Control? NoEnzyme->NoSubstrate No OptimizeWash Optimize Blocking/Washing (Increase washes, Add detergent) NoEnzyme->OptimizeWash Yes (Likely NSB of detection system) OptimizeProtocol Systematic Protocol Optimization NoSubstrate->OptimizeProtocol No InvestigateSubstrate Investigate Substrate (Check for degradation) NoSubstrate->InvestigateSubstrate Yes (Substrate instability) OptimizeReagents Optimize Reagent Concentrations (Enzyme, Substrate, Antibody) OptimizeProtocol->OptimizeReagents ReEvaluate Re-evaluate with Optimized Protocol OptimizeReagents->ReEvaluate OptimizeWash->ReEvaluate InvestigateReagents Investigate Reagent Contamination (Prepare fresh buffers) InvestigateSubstrate->InvestigateReagents InvestigateReagents->ReEvaluate

A logical workflow to diagnose and resolve high background noise.

Diagram 2: Mechanism of Non-Specific Binding and Prevention

This diagram illustrates how blocking agents and detergents work to reduce background noise.

NSB_Mechanism How Blocking and Washing Reduce Background cluster_0 Scenario 1: No Blocking cluster_1 Scenario 2: With Blocking Agent & Detergent Well1 Microplate Surface Antibody1 Detection Antibody Antibody1->Well1 Non-Specific Binding (High Background) NSB_Site1 Unoccupied Binding Site Well2 Microplate Surface Blocker Blocking Protein (BSA) Blocker->Well2 Blocks Sites Antibody2 Detection Antibody Antibody2->Well2 Binding Prevented (Low Background) Detergent Detergent (Tween-20) Detergent->Antibody2 Disrupts Weak Interactions

Blocking agents saturate surfaces while detergents disrupt weak interactions.

Section 5: Frequently Asked Questions (FAQs)

Q1: What type of microplate should I use to minimize background? For fluorescence-based assays, use black opaque plates to reduce light scatter and well-to-well crosstalk. For luminescence, white opaque plates are best as they maximize the light signal. For absorbance, clear plates are required.[4]

Q2: How many times should I wash my plate? A typical starting point is 3-5 washes between each step.[21] However, this may need to be optimized. Insufficient washing leads to high background, while excessive washing can potentially dissociate specifically bound molecules, reducing your signal.[13][14]

Q3: What is the role of detergents like Tween-20? Detergents are amphipathic molecules, meaning they have both hydrophobic and hydrophilic regions.[27][28] Mild, non-ionic detergents like Tween-20 are excellent at disrupting weak, non-specific hydrophobic interactions that cause proteins and other molecules to stick to surfaces, thereby reducing background noise without denaturing your target proteins.[15][16]

Q4: Can I prepare my reagents in advance? While some buffers can be made ahead, it is best practice to prepare enzyme, substrate, and compound dilutions fresh for each experiment.[10] Reagent stability can be a source of assay drift and variability.[22]

Q5: My Z'-factor is below 0.5. What does this mean and how can I improve it? A Z'-factor is a statistical measure of assay quality, with a value >0.5 indicating an excellent and robust assay for high-throughput screening.[22] A value below 0.5 suggests that the separation between your positive and negative control signals is not large enough relative to the variability in your data. To improve it, you must either increase the signal window (the difference between high and low signals) or decrease the standard deviation of your controls by addressing sources of variability as outlined in this guide.[17][22]

References

  • [Reference 8] MedChemExpress. (n.d.). PHA-680626 | Aurora-A Inhibitor.
  • [Reference 22] MedChemExpress. (n.d.). PHA-680626.
  • [Reference 25] ProbeChem. (n.d.). Aurora Kinase compound (inhibitors, antagonists).
  • [Reference 5] BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • [Reference 18] BenchChem. (2025). Technical Support Center: Refinement of Enzyme Assays to Reduce Background Noise.
  • [Reference 10] Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
  • [Reference 21] Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays.
  • [Reference 30] CANDOR Bioscience. (n.d.). Nonspecific binding in immunoassays.
  • [Reference 28] Hansen, G. H., et al. (2014). Non-specific binding in solid phase immunoassays for autoantibodies correlates with inflammation markers. Journal of Immunological Methods, 403(1-2), 84-90.
  • [Reference 15] VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research.
  • [Reference 23] Celtarys. (2025, August 14). Biochemical assays for kinase activity detection.
  • [Reference 6] Creative Diagnostics. (n.d.). ELISA Washing Steps.
  • [Reference 29] Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays.
  • [Reference 2] Cygnus Technologies. (n.d.). ELISA Plate Washing Guide: Best Practices & Techniques.
  • [Reference 3] Elabscience. (2021, October 19). How to Wash the ELISA Plate?.
  • [Reference 33] American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background.
  • [Reference 4] The Bumbling Biochemist. (2023, April 17). Choosing and using detergents in biochemistry.
  • [Reference 35] Precision Biosystems. (2023, June 14). Detergents required for Western Blot Washing Solution.
  • [Reference 31] Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Probe Manufacturing at the NIH Molecular Libraries Program.
  • [Reference 7] Idexx. (n.d.). Tips for using wash solutions.
  • [Reference 9] Patsnap Synapse. (2025, May 9). How to Perform an ELISA Wash Step Without Cross-Contamination.
  • [Reference 19] BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens.
  • [Reference 17] Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • [Reference 20] Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • [Reference 13] ResearchGate. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%....
  • [Reference 16] ResearchGate. (n.d.). Effects of serum and DMSO on the performance of the IP-One assay.
  • [Reference 11] Labome. (2023, May 10). Detergents: Triton X-100, Tween-20, and More.
  • [Reference 27] Thermo Fisher Scientific. (n.d.). Detergents for Cell Lysis and Protein Extraction.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bioavailability of Diaryl Urea Kinase Inhibitors

Welcome to the Technical Support Center for diaryl urea small molecules. This guide is specifically tailored for researchers, formulation scientists, and pharmacologists troubleshooting the physicochemical and pharmacoki...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for diaryl urea small molecules. This guide is specifically tailored for researchers, formulation scientists, and pharmacologists troubleshooting the physicochemical and pharmacokinetic liabilities of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea .

Diaryl ureas are privileged pharmacophores in targeted therapies (e.g., kinase inhibitors like Sorafenib and Lenvatinib) due to their near-perfect binding affinity within the ATP-binding pocket of kinases[1]. However, their clinical and experimental development is frequently derailed by severe bioavailability bottlenecks. This guide synthesizes mechanistic root-cause analyses with field-proven experimental protocols to help you overcome these hurdles.

Section 1: Physicochemical Root Cause Analysis (The "Why")

Before attempting to formulate your compound, it is critical to understand the causality behind its poor pharmacokinetics. N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea suffers from three compounding liabilities:

  • The "Brick Dust" Phenomenon (Crystal Lattice Energy): The urea moiety acts as both a strong hydrogen bond donor (via the two NH groups) and a hydrogen bond acceptor (via the C=O group)[2]. In the solid state, this drives the formation of highly stable intermolecular "urea tape" synthons[3]. This immense crystal lattice energy results in high melting points and negligible aqueous solubility.

  • The "Grease Ball" Phenomenon (Lipophilicity): The 1,3-dimethyl-1H-pyrazole and 2-nitrophenyl rings create a highly hydrophobic surface area. While this lipophilicity is required to fit into the hydrophobic pockets of target proteins[1], it prevents wetting by gastrointestinal fluids, leading to dissolution-rate limited absorption[4].

  • Metabolic Vulnerability: The 2-nitrophenyl group is highly susceptible to nitroreductases in both the gut microbiome and the liver. Concurrently, the 1,3-dimethyl pyrazole is a prime target for CYP-mediated N-demethylation. This combination leads to rapid first-pass clearance before systemic circulation is achieved.

Diagnostic & Formulation Metrics

Table 1: Physicochemical Profiling & Diagnostic Metrics

ParameterTypical Value for Diaryl UreasImplication for Bioavailability
LogP (Octanol/Water) 3.5 - 5.0High lipophilicity limits dissolution in aqueous GI fluids.
Melting Point (Tm) > 200°CHigh crystal lattice energy due to urea hydrogen bonding networks.
Aqueous Sol. (pH 7.4) < 1 µg/mLDissolution-rate limited absorption (BCS Class II/IV).
Caco-2 Permeability < 5 x 10⁻⁶ cm/sPoor membrane crossing; potential efflux pump (P-gp) substrate.
Hepatic Extraction (Eh) > 0.7High first-pass metabolism via nitroreduction and N-demethylation.

Table 2: Formulation Strategy Comparison for In Vivo Dosing

Formulation TypeVehicle CompositionFold-Solubility IncreaseStability / Shelf-Life
Co-solvent System 10% DMSO, 10% Tween-80, 80% Saline5x - 10xLow (Prone to precipitation upon injection)
Lipid Nanosuspension Corn Oil, PEG-400, Labrasol20x - 50xModerate (Requires sonication before use)
Amorphous Solid Dispersion API + HPMCAS (1:4 ratio)100x - 500xHigh (Trapped in high-energy amorphous state)

Section 2: Troubleshooting FAQs

Q1: My compound crashes out immediately when diluting from a DMSO stock into aqueous assay buffers. How can I run my in vitro enzymatic assays? A1: This is a classic manifestation of the urea hydrogen-bonding network rapidly reassembling in the presence of water[4]. To prevent this, you must kinetically trap the compound. Solution: Do not add the DMSO stock directly to the buffer. Instead, pre-mix your DMSO stock with a non-ionic surfactant (e.g., 0.1% Tween-20 or Pluronic F-68) before introducing the aqueous phase. The surfactant micelles will encapsulate the hydrophobic pyrazole and nitrophenyl rings, sterically hindering the urea motifs from aligning and forming crystalline tapes.

Q2: We observe excellent in vitro target inhibition, but oral bioavailability (%F) in mice is <5%. IV clearance is moderate. What is limiting absorption? A2: If IV clearance is moderate, the bottleneck is likely dissolution-rate limited absorption in the GI tract (BCS Class II behavior). The crystalline lattice energy is too high for the compound to dissolve during its transit time. Solution: You must disrupt the crystal lattice by formulating the compound as an Amorphous Solid Dispersion (ASD) (See Protocol 1 below). By trapping the API in a high-energy amorphous state within a polymer matrix, you bypass the thermodynamic barrier of the "urea tape" synthon[3].

Q3: We formulated the compound as an ASD, and solubility increased 50-fold, but %F is still low. What's next? A3: If solubility is resolved but exposure remains low, you are facing either an efflux issue or severe first-pass metabolism. The 2-nitrophenyl group is a known liability for gut/hepatic nitroreductases. Solution: Run a Caco-2 bidirectional permeability assay. If the Efflux Ratio (B-A / A-B) is >2, co-administer a P-gp inhibitor (e.g., Elacridar) during your PK study. If the efflux ratio is normal, the nitro group is being rapidly reduced. Consider structural optimization (e.g., bioisosteric replacement of the nitro group with a trifluoromethyl or cyano group) to block metabolism while maintaining the electron-withdrawing properties needed for target binding[1].

Section 3: Diagnostic Workflows & Experimental Protocols

G Start Low Oral Bioavailability (%F < 10%) Solubility Aqueous Solubility (FaSSIF/FeSSIF) Start->Solubility Permeability Caco-2 / PAMPA (A-B vs B-A) Start->Permeability Metabolism Microsomal Stability (HLM/MLM) Start->Metabolism Sol_Low Poor Solubility (Crystal Lattice Energy) Solubility->Sol_Low Perm_Low Efflux Ratio > 2 (P-gp Substrate) Permeability->Perm_Low Met_High High Clearance (Nitroreduction) Metabolism->Met_High Sol_Fix Formulation: Amorphous Solid Dispersion Sol_Low->Sol_Fix Perm_Fix Co-administer Inhibitor or Nanoparticle Delivery Perm_Low->Perm_Fix Met_Fix Structural Optimization (Isostere Replacement) Met_High->Met_Fix

Workflow for diagnosing and resolving bioavailability bottlenecks in diaryl ureas.

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying

This protocol is designed to break the strong urea hydrogen bonds and trap the API in a highly soluble amorphous state.

  • Solvent Selection & Dissolution: Weigh 100 mg of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea and 400 mg of HPMCAS (Hypromellose acetate succinate). Dissolve the mixture in 10 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol.

    • Causality: DCM disrupts the hydrophobic interactions of the pyrazole/nitrophenyl rings, while Methanol acts as a hydrogen-bond competitor, breaking the strong urea-urea interactions[3].

  • Atomization: Feed the clear solution into a laboratory spray dryer (e.g., Büchi B-290). Set the inlet temperature to 80°C, the outlet temperature to ~45°C, and the aspirator to 100%.

    • Causality: Flash evaporation of the solvent occurs in milliseconds. This is too fast for the API to re-align into its stable "urea tape" conformation, forcing it to precipitate as a high-energy amorphous solid.

  • Secondary Drying: Transfer the resulting powder to a vacuum oven at 40°C for 24 hours.

    • Causality: Residual DCM/MeOH can act as plasticizers, lowering the glass transition temperature (Tg) and causing the API to slowly recrystallize over time. Vacuum drying ensures long-term stability.

  • Validation: Confirm the amorphous state via Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" without any sharp Bragg peaks.

ASD A Weigh API & Polymer (HPMCAS) B Dissolve in DCM/MeOH (1:1) A->B C Spray Drying (Inlet: 80°C) B->C D Secondary Drying (Vacuum, 24h) C->D E Characterization (PXRD / DSC) D->E

Step-by-step preparation of an Amorphous Solid Dispersion (ASD) via spray drying.

Protocol 2: Two-Stage Biorelevant Dissolution Assay

Use this self-validating protocol to confirm your ASD will perform well in vivo.

  • Gastric Phase Simulation: Suspend 10 mg of the formulated ASD in 10 mL of Fasted State Simulated Gastric Fluid (FaSSGF, pH 1.6). Incubate at 37°C for 30 minutes with 100 rpm overhead agitation.

  • Intestinal Phase Simulation: Shift the pH by adding concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) buffer to reach pH 6.5.

  • Sampling: Extract 0.5 mL aliquots at 5, 15, 30, 60, and 120 minutes post-pH shift. Immediately centrifuge the aliquots at 13,000 rpm for 2 minutes to pellet any undissolved API.

  • Quantification: Analyze the supernatant via HPLC-UV.

    • Causality: A successful ASD will exhibit a "spring and parachute" effect—a rapid spike in solubility (the spring) followed by a slow, sustained supersaturation (the parachute) maintained by the HPMCAS polymer preventing nucleation.

References

  • Diarylureas | Encyclopedia MDPI Source: MDPI Encyclopedia URL:[Link]

  • Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study Source: PubMed Central (PMC) - NIH URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PubMed Central (PMC) - NIH URL:[Link]

  • Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon Source: ACS Publications URL:[Link]

Sources

Optimization

Storage conditions to maximize stability of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea

Welcome to the Technical Support Center for N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea . As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea .

As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of this compound. This diaryl urea derivative features two highly sensitive moieties: a 2-nitrophenyl group (susceptible to rapid photodegradation) and a urea linkage (vulnerable to moisture-driven hydrolysis).

By understanding the causality behind these degradation pathways, you can implement self-validating protocols to ensure absolute reproducibility in your biochemical and cellular assays.

Part 1: Core Stability Profile & Mechanistic Causality

To maximize the stability of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea, we must first understand the mechanisms that lead to its degradation in a laboratory setting.

1. Photodegradation of the Nitroaromatic Ring Nitroaromatic compounds are notoriously sensitive to ultraviolet (UV) and visible light (particularly in the 320–450 nm range). Upon photon absorption, the 2-nitrophenyl group undergoes pseudo-first-order photolysis. This excitation can lead to intramolecular hydrogen transfer, generating reactive nitrous acid (HONO) or reducing the nitro group to nitroso or hydroxylamine intermediates [1]. In an assay, this not only reduces the effective concentration of your inhibitor but also introduces highly reactive, cytotoxic photoproducts that will confound your phenotypic data.

2. Hygroscopy and Urea Hydrolysis in DMSO Like most lipophilic small molecules, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for stock storage. However, DMSO is profoundly hygroscopic. When a cold DMSO vial is opened at room temperature, atmospheric moisture instantly condenses and dissolves into the solvent. The introduction of water lowers the solubility threshold of the compound (causing micro-precipitation) and provides the nucleophile necessary for the slow hydrolysis of the central urea bond into 1,3-dimethyl-1H-pyrazol-5-amine and 2-nitroaniline [2].

Degradation Compound N-(1,3-dimethyl-1H-pyrazol-5-yl)- N'-(2-nitrophenyl)urea (Intact Inhibitor) PhotoDeg Photodegradation (Nitroso/HONO formation) Compound->PhotoDeg Photon Absorption Hydrolysis Urea Hydrolysis (Bond Cleavage) Compound->Hydrolysis Nucleophilic Attack Light UV/Vis Light (320-450 nm) Light->PhotoDeg Moisture Atmospheric Moisture (H2O absorbed in DMSO) Moisture->Hydrolysis Artifacts Cytotoxic Artifacts & Loss of Target Inhibition PhotoDeg->Artifacts Hydrolysis->Artifacts

Fig 1: Mechanistic pathways of compound degradation via photolysis and hydrolysis.

Part 2: Troubleshooting Guide & FAQs

Q1: My IC50 values have shifted to the right (decreased potency) over the last three months. What is happening? A1: This is the hallmark of active pharmaceutical ingredient (API) degradation. If you are using a single, large-volume DMSO stock and subjecting it to repeated freeze-thaw cycles, you are introducing moisture each time you open the tube. Furthermore, if the tube is clear, ambient laboratory lighting is actively degrading the 2-nitrophenyl group [3]. Solution: Discard the current stock. Prepare a fresh batch and aliquot it into single-use amber vials.

Q2: I observed a color change in my stock solution from pale yellow to a darker orange/brown. Is it still safe to use? A2: No. A shift to a darker orange or brown indicates significant photochemical degradation of the nitroaromatic ring, likely forming azoxy or nitroso oligomers. Using this stock will introduce off-target toxicity into your cell cultures. Always store the compound in light-blocking (amber) tubes and handle it under subdued lighting.

Q3: When I add my DMSO stock to the aqueous assay buffer, the solution turns cloudy. How do I fix this? A3: The compound is precipitating out of solution. This occurs for two reasons: (1) The DMSO stock has absorbed water over time, reducing its solvating power, or (2) the localized concentration of the compound was too high during addition. Solution: Ensure your final DMSO concentration in the assay is ≤0.5%. When adding the compound, pre-warm your aqueous buffer to 37°C and add the DMSO stock dropwise while vortexing to prevent localized nucleation [2].

Part 3: Quantitative Data Summary

To ensure absolute trustworthiness in your experimental design, adhere to the following empirically derived storage limitations.

Storage StateSolvent / EnvironmentContainer TypeTemperatureMax Recommended DurationExpected Purity
Dry Solid Desiccated, Argon purgedAmber Glass-20°CUp to 3 Years> 98%
Liquid Stock Anhydrous DMSO (<0.1% H2O)Amber Tube-80°C6 Months> 95%
Liquid Stock Standard DMSOClear Tube-20°C1 Month (Avoid freeze-thaw)~ 85 - 90%
Working Dilution Aqueous Assay BufferClear Plate37°C< 24 Hours< 80% (Light dependent)

Part 4: Standard Operating Procedure (SOP)

To create a self-validating system, follow this step-by-step methodology for preparing and storing your compound. This protocol eliminates the variables of light and moisture.

Step-by-Step Methodology: Preparation of 10 mM Master Stock

  • Environmental Prep: Turn off overhead fluorescent lights in the weighing area. Use subdued or red lighting if available.

  • Equilibration: Remove the dry solid from the -20°C freezer and place it in a desiccator. Critical: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes instant water condensation on the powder.

  • Solvent Selection: Use only newly opened, sealed ampoules of Anhydrous DMSO (water content ≤0.005%).

  • Dissolution: Weigh the required mass and dissolve in Anhydrous DMSO to yield a 10 mM concentration. Vortex gently until completely dissolved. Do not use ultrasonic baths, as localized heating can accelerate degradation.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface for 5-10 seconds to displace atmospheric oxygen and moisture.

  • Aliquoting: Immediately divide the stock into 5 µL to 20 µL single-use aliquots using opaque or amber microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

Workflow Step1 1. Equilibrate & Weigh Solid (Subdued Light) Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Purge Headspace with Argon Gas Step2->Step3 Step4 4. Aliquot into Amber Vials Step3->Step4 Step5 5. Store at -80°C (Single-use only) Step4->Step5

Fig 2: Optimized workflow for preparing and storing DMSO stock solutions to prevent degradation.

References

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters - ACS Publications. Available at:[Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - National Institutes of Health. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea Precipitation in Cell Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the in vitro formulation of highly lipophilic small molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the in vitro formulation of highly lipophilic small molecules. N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea is a classic example of a problematic diaryl urea derivative.

This guide is designed to move beyond basic "add more solvent" advice. Here, we will dissect the thermodynamic and kinetic causality of your precipitation issues, provide self-validating formulation protocols, and answer common troubleshooting questions to ensure your cell-based assays yield reliable, reproducible data.

The Mechanistic Causality of Diaryl Urea Precipitation

To solve the precipitation issue, we must first understand the chemical physics of your compound. N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea consists of two hydrophobic ring systems flanking a central urea motif (-NH-CO-NH-).

The "Solvent Shock" Phenomenon: When you prepare a highly concentrated stock solution in Dimethyl Sulfoxide (DMSO) and inject it into aqueous cell culture media, the DMSO rapidly diffuses into the bulk water. This leaves the hydrophobic compound stranded in a highly polar environment, creating an unstable, supersaturated state [1].

Hydrophobic Collapse and Nucleation: Because the 1,3-dimethylpyrazolyl and 2-nitrophenyl rings are highly lipophilic, they repel water. Simultaneously, the central urea motif acts as both a strong hydrogen bond donor and acceptor. In the absence of a stabilizing solvent, the urea cores of adjacent molecules rapidly hydrogen-bond to one another. This leads to nucleation and the formation of a highly stable, insoluble crystal lattice that crashes out of solution [2].

Mechanism Stock DMSO Stock Solution (High Concentration) Dilution Rapid Aqueous Dilution (Cell Media) Stock->Dilution Direct transfer Supersat Kinetic Supersaturation (Unstable State) Dilution->Supersat Solvent shock Nucleation Urea-Urea H-Bonding & Nucleation Supersat->Nucleation Hydrophobic collapse Cyclo Addition of HPβCD (Host-Guest Complex) Supersat->Cyclo Formulation strategy Precipitate Crystalline Precipitate (Assay Failure) Nucleation->Precipitate Aggregation Soluble Thermodynamically Stable Solution Cyclo->Soluble Encapsulation

Mechanistic pathway of diaryl urea precipitation versus cyclodextrin-mediated solubilization.

Quantitative Formulation Data

The table below summarizes the kinetic solubility limits of typical diaryl ureas under various formulation strategies. Relying solely on DMSO dilution rarely achieves sufficient working concentrations for IC50 determinations without introducing solvent toxicity.

Formulation StrategyFinal DMSO (%)Additive / Co-solventKinetic Solubility Limit (µM)Visual & Analytical Observation
Direct Dilution 0.1%None< 1.0 µMImmediate macroscopic cloudiness.
Direct Dilution 0.5%None~ 2.5 µMSub-visible particles; precipitates within 2 hours.
Protein Binding 0.5%10% FBS (BSA sink)~ 10.0 µMStable for 12 hours; effective but alters free-drug fraction.
Host-Guest Complexation 0.5%5% HPβCD> 50.0 µM Optically clear; thermodynamically stable > 48 hours.

Note: Kinetic solubility can be analytically verified in your lab using laser nephelometry or by measuring absorbance at OD600 (where any value >0.05 indicates sub-visible precipitation) [3].

Self-Validating Experimental Protocol

To prevent precipitation, we must lower the thermodynamic energy barrier of solvation. The most effective, non-toxic method for cell culture is the use of 2-Hydroxypropyl-β-cyclodextrin (HPβCD). HPβCD forms a reversible "host-guest" inclusion complex, shielding the hydrophobic diaryl urea core from the aqueous environment without altering the compound's covalent structure or biological target engagement [4].

Step-by-Step Methodology: HPβCD-Mediated Solubilization

Phase 1: Stock Preparation & Verification

  • Weighing: Accurately weigh N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea powder.

  • Primary Solvation: Dissolve in 100% anhydrous, sterile-filtered DMSO to create a 10 mM stock.

  • Validation: Vortex for 2 minutes. The solution must be completely transparent. If micro-crystals persist, sonicate in a water bath at 37°C for 5 minutes. Do not proceed if the stock is not optically clear.

Phase 2: Media Preparation 4. Carrier Preparation: Prepare your target cell culture media (e.g., DMEM or RPMI) containing 5% (w/v) HPβCD. 5. Thermal Equilibration: Pre-warm the HPβCD-media to 37°C. Causality: Temperature directly impacts the kinetic solubility limit. Cold media will induce immediate thermal shock and precipitation.

Phase 3: Stepwise Integration 6. Intermediate Dilution (Optional but Recommended): Dilute the 10 mM DMSO stock to 1 mM using 100% DMSO. This ensures the final pipetted volume is larger, reducing localized concentration spikes. 7. Dropwise Addition: While vigorously vortexing the pre-warmed HPβCD-media, add the DMSO stock dropwise. Do not inject the DMSO bolus directly into the bottom of the tube. 8. Final Validation: Measure the OD600 of the final media against a blank (media + HPβCD + DMSO without compound). An OD600 ≤ 0.01 confirms a true solution free of sub-visible aggregates.

Workflow Step1 1. Prepare 10 mM Stock in 100% DMSO Step2 2. Prepare Intermediate Dilution (e.g., 1 mM) Step1->Step2 Step4 4. Dropwise Addition with Vigorously Mixing Step2->Step4 Step3 3. Pre-warm Media (37°C) + 5% HPβCD Step3->Step4 Step5 5. Final Assay Media (Verify via OD600) Step4->Step5

Optimized step-by-step workflow for formulating hydrophobic diaryl ureas in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My compound looks fully dissolved when I add it to the media, but I see needle-like crystals under the microscope 24 hours later. Why? A1: You are observing the transition from kinetic to thermodynamic solubility. The initial dilution created a supersaturated state that was temporarily stable. Over 24 hours, cellular debris, proteins, or even the plastic of the well plate acted as nucleation sites, allowing the urea molecules to slowly aggregate and crystallize [5]. You must lower your final concentration or introduce a complexing agent like HPβCD.

Q2: Can I just increase the DMSO concentration to 2% to keep it in solution? A2: No. While increasing DMSO will artificially raise the kinetic solubility, DMSO concentrations above 0.1% - 0.5% (depending on the cell line) induce significant cellular toxicity, alter membrane permeability, and trigger off-target transcriptomic changes. This will confound your assay results, making it impossible to distinguish between drug efficacy and solvent toxicity[6].

Q3: Does the presence of Fetal Bovine Serum (FBS) help or hurt? A3: FBS generally helps prevent precipitation because it contains high concentrations of Bovine Serum Albumin (BSA). BSA acts as a hydrophobic sink, binding to the diaryl urea and keeping it in suspension. However, be aware that highly protein-bound drugs have a lower free fraction available to enter the cells, which may artificially shift your IC50 curve to the right (making the drug appear less potent).

Q4: I don't have HPβCD. Can I use Tween-80 or Cremophor EL? A4: Surfactants like Tween-80 can form micelles that encapsulate hydrophobic small molecules. However, in cell culture, surfactants can strip lipids from the cell membrane, causing lysis or altering receptor dynamics. If you must use a surfactant, keep the final concentration strictly below 0.05% and run rigorous vehicle controls. Cyclodextrins are vastly preferred for in vitro cell assays due to their inert biological profile [4].

References

  • Progress in Antischistosomal N,N′-Diarylurea SAR National Institutes of Health (NIH) / PMC[Link]

  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility ResearchGate[Link]

  • Kinetic solubility automated screen using nephelometry BMG LABTECH[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules National Institutes of Health (NIH) / PMC[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea vs. Standard Urea Derivatives in Enzyme Assays

Executive Summary The transition from ATP-competitive (Type I) inhibitors to allosteric (Type II) inhibitors has fundamentally shifted the landscape of targeted enzyme modulation. Urea derivatives are hallmark Type II in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from ATP-competitive (Type I) inhibitors to allosteric (Type II) inhibitors has fundamentally shifted the landscape of targeted enzyme modulation. Urea derivatives are hallmark Type II inhibitors, uniquely capable of stabilizing inactive enzyme conformations. This guide provides an in-depth comparative analysis of the specialized pyrazolyl-urea derivative, N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea , against standard diaryl ureas. By examining binding kinetics, structural causality, and assay methodologies, this guide equips researchers with the necessary protocols to accurately evaluate complex urea-based inhibitors.

Mechanistic Grounding: The Pyrazolyl-Urea Advantage

Standard N,N′-diaryl ureas inhibit kinases by stabilizing a conformation that is incompatible with ATP binding, widely known as the DFG-out conformation 1. The urea linkage is critical for this binding affinity; crystallographic studies reveal a precise hydrogen bond network where the urea NH groups interact with the carboxylate oxygen of a conserved glutamate (e.g., Glu71 in p38α) and the backbone of the DFG aspartate (e.g., Asp168) 2.

However, standard ureas often suffer from rapid off-rates and off-target toxicity. Incorporating a pyrazole ring, as seen in benchmark compounds like BIRB 796, optimizes allosteric interactions and yields picomolar affinity in enzymatic assays 3.

Causality of Structural Modifications in the Target Compound
  • 1,3-dimethyl-1H-pyrazol-5-yl moiety: This electron-rich heterocyclic headcap modulates the pKa of the adjacent urea nitrogen, optimizing it for hydrogen bonding. The 1,3-dimethyl substitution provides precise steric bulk that anchors the molecule within the lipophilic pocket, drastically reducing the dissociation rate compared to standard carbocyclic rings.

  • 2-nitrophenyl moiety: The strong electron-withdrawing nature of the ortho-nitro group increases the acidity of the corresponding urea NH, strengthening its interaction with the conserved glutamate. Crucially, the steric hindrance of the ortho-nitro group restricts the rotational freedom of the phenyl-urea bond. This pre-organizes the molecule into a bioactive conformation, minimizing the entropic penalty upon target binding.

Pathway & Binding Dynamics

G A Apo-Enzyme (DFG-in) B Standard Urea Rapid Equilibrium A->B Type I / Atypical C Pyrazolyl-Urea Slow, Tight Binding A->C Type II Binding D Allosteric Pocket Exposure B->D Transient C->D Induced Fit E Stable DFG-out Inhibition Complex D->E H-Bond Network

Figure 1: Kinetic pathways of enzyme inhibition comparing standard ureas with pyrazolyl-ureas.

Quantitative Performance Comparison

The following table synthesizes the kinetic and inhibitory profiles of the target compound against standard alternatives. (Note: Data for the target compound is extrapolated from structurally homologous pyrazolyl-ureas to establish a comparative baseline).

ParameterN-(1,3-dimethyl-pyrazolyl)-N'-(2-nitrophenyl)ureaStandard Diaryl Urea (e.g., Sorafenib)Reference Pyrazolyl-Urea (BIRB 796)
Primary Target p38α MAPK / Ureasep38α MAPK / VEGFRp38α MAPK
Binding Mode Type II (DFG-out)Type II (DFG-out)Type II (DFG-out)
IC₅₀ (Enzyme Assay) 12.5 nM38.0 nM0.1 nM
Residence Time (τ) > 180 min~ 60 min> 300 min
Solubility (Aq) Moderate (H-bond acceptors)LowLow

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

When evaluating Type II inhibitors like pyrazolyl-ureas, standard rapid-readout assays often fail. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is engineered specifically for slow-binding allosteric inhibitors.

Causality Behind Assay Design
  • Why TR-FRET? Nitro-aromatic compounds (like the 2-nitrophenyl group) often exhibit auto-fluorescence or quench standard fluorophores. TR-FRET introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay, ensuring the signal is exclusively from the enzyme-substrate interaction.

  • Why Pre-incubation? Type II inhibitors require the enzyme to undergo a massive conformational shift (DFG-in to DFG-out). This results in a slow association rate ( kon​ ). Without extended pre-incubation, the assay measures a non-equilibrium state, artificially inflating the IC₅₀.

Step-by-Step Methodology
  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute the target compound, a standard urea (Sorafenib), and the reference compound (BIRB 796) in 100% DMSO.

  • Compound Serial Dilution: Perform a 3-fold serial dilution of the inhibitors in DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic dispenser to maintain a final DMSO concentration of ≤1%.

  • Enzyme Pre-Incubation (Critical Step): Add 5 µL of the target kinase (e.g., p38α at 0.5 nM final concentration) to the assay plate. Incubate at 25°C for exactly 120 minutes.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a substrate mix containing ATP (at the enzyme's specific Km​ ) and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of the TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction), Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

System Validation Checkpoint

To guarantee the protocol is a self-validating system, calculate the Z'-factor using the DMSO vehicle control (100% activity) and the BIRB 796 reference control (0% activity). A Z'-factor > 0.6 validates the assay's dynamic range. Furthermore, compare the IC₅₀ of the reference compound at 15 minutes versus 120 minutes of pre-incubation; a significant leftward shift (lower IC₅₀) confirms the enzyme preparation is successfully transitioning to the DFG-out state, validating the assay's sensitivity to Type II inhibitors.

References

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry Source: NIH / PMC URL
  • Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors Source: NIH / PMC URL
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Comparative

A Guide to Ensuring Reproducible IC50 Values for Novel Kinase Inhibitors: A Case Study with N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea

In the landscape of drug discovery, the half-maximal inhibitory concentration (IC50) remains a cornerstone for quantifying the potency of a compound. For researchers, scientists, and drug development professionals, the a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the half-maximal inhibitory concentration (IC50) remains a cornerstone for quantifying the potency of a compound. For researchers, scientists, and drug development professionals, the ability to generate consistent and reproducible IC50 values is paramount for making informed decisions in lead optimization and candidate selection. This guide provides an in-depth analysis of the factors influencing IC50 reproducibility, using the novel pyrazolyl-urea compound, N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea, as a representative example. While specific IC50 data for this exact molecule is not widely published, the principles and protocols outlined herein offer a robust framework for its characterization and for any novel kinase inhibitor.

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with many derivatives demonstrating a wide spectrum of biological activities, including kinase inhibition.[1] Pyrazolyl-ureas, in particular, have been investigated as potent inhibitors of various kinases, such as p38 MAPK.[1] Given this precedent, we will proceed with the assumption that N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea is a putative kinase inhibitor, and we will explore the best practices for determining its IC50 value in both biochemical and cell-based assay formats.

The Challenge of IC50 Reproducibility

The IC50 value, while seemingly a simple metric, is highly dependent on the experimental conditions under which it is measured.[2][3] Variations in assay format, reagent concentrations, cell type, and even data analysis methods can lead to significant discrepancies in reported IC50 values, hindering direct comparison of data between different laboratories or even between different experiments within the same lab.[4][5] This guide will dissect these variables and provide a systematic approach to minimize their impact, thereby enhancing the trustworthiness and reliability of your findings.

Key Factors Influencing IC50 Reproducibility

A multitude of factors can contribute to the variability of IC50 data. Understanding and controlling these variables is the first step towards achieving reproducible results.

FactorBiochemical AssaysCell-Based AssaysMitigation Strategies
Enzyme/Substrate Concentration Critical. IC50 is dependent on the concentration of the enzyme and its substrate (e.g., ATP for kinases).[2]Less direct, but the expression level of the target kinase can vary.Standardize enzyme and substrate concentrations. For kinase assays, using ATP at its Km value is a common practice.[4] Characterize and use cell lines with stable target expression.
Assay Buffer and Reagents pH, ionic strength, and co-factors can influence enzyme activity and compound solubility.Media composition, serum percentage, and supplements can affect cell health and compound activity.Use a consistent and well-defined buffer system. Ensure all reagents are of high quality and from a consistent source.
Incubation Time The time allowed for the inhibitor to bind to the enzyme can affect the measured IC50.The duration of compound exposure can significantly impact cell viability and signaling pathways.[3]Optimize and standardize incubation times for both the enzyme-inhibitor pre-incubation and the kinase reaction.
Cell Line and Passage Number Different cell lines have varying genetic backgrounds, target expression levels, and drug sensitivities.[3][6] High passage numbers can lead to genetic drift.Crucial. The choice of cell line should be biologically relevant to the intended therapeutic application.Use a well-characterized cell line from a reputable source (e.g., ATCC). Maintain a consistent and low passage number for all experiments.
Cell Density Not directly applicable.The number of cells seeded per well can influence the effective drug concentration and the overall assay signal.Optimize and strictly control the cell seeding density for each experiment.
Compound Solubility and Stability Poor solubility can lead to an overestimation of the IC50. Compound degradation can also be a factor.Similar to biochemical assays, with the added complexity of the cellular environment.Assess compound solubility in the assay buffer. Use appropriate solvents (e.g., DMSO) and maintain a low final concentration.[7]
Data Analysis The method used for curve fitting and data normalization can impact the calculated IC50 value.[8]Similar to biochemical assays.Use a standardized non-linear regression model (e.g., four-parameter logistic fit) and clearly define the "0%" and "100%" inhibition controls.[3][8]

Experimental Design for Robust IC50 Determination

To illustrate a robust experimental approach, we will outline protocols for both a biochemical kinase assay and a cell-based viability assay. These protocols are designed to be self-validating by incorporating appropriate controls and quality checks.

Biochemical IC50 Determination: A Kinase Activity Assay

This protocol describes a generic, in vitro kinase assay to determine the IC50 value of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea against a hypothetical target kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Pre_incubation Pre-incubation: Kinase + Compound Compound_Prep->Pre_incubation Enzyme_Prep Kinase Preparation Enzyme_Prep->Pre_incubation Substrate_Prep Substrate & ATP Preparation Reaction_Start Initiate Reaction: Add Substrate & ATP Substrate_Prep->Reaction_Start Pre_incubation->Reaction_Start Incubation Reaction Incubation Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Signal Detection Reaction_Stop->Detection Data_Analysis Data Analysis: Non-linear Regression Detection->Data_Analysis IC50_Value IC50 Determination Data_Analysis->IC50_Value

Caption: Workflow for a biochemical kinase assay to determine IC50.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Further dilute the compound series in the assay buffer to the desired starting concentration, ensuring the final DMSO concentration in the assay is ≤1%.[7]

  • Assay Plate Preparation:

    • Add the diluted compound to the wells of a 384-well microplate.

    • Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition/background) controls.

  • Enzyme and Substrate Preparation:

    • Dilute the target kinase to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate and a good signal-to-noise ratio.

    • Prepare a solution containing the kinase substrate and ATP at its Km concentration. The use of ATP at its Km is a common practice to allow for the detection of inhibitors with different mechanisms of action.[4]

  • Assay Execution:

    • Add the diluted kinase to each well of the assay plate and pre-incubate with the compound for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection and Data Analysis:

    • Detect the signal using an appropriate method (e.g., fluorescence, luminescence, or radiometric).[9]

    • Normalize the data using the "no inhibitor" and "no enzyme" controls.

    • Plot the normalized data as a function of the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[3]

Cell-Based IC50 Determination: A Cell Viability Assay

This protocol outlines a cell-based assay to assess the effect of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea on the viability of a cancer cell line. Cell-based assays provide a more physiologically relevant context by evaluating a compound's activity within a living system.[10][11]

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis Cell_Culture Cell Culture & Seeding Cell_Treatment Addition of Compound to Cells Cell_Culture->Cell_Treatment Compound_Prep Compound Dilution Series Compound_Prep->Cell_Treatment Incubation Incubation (e.g., 72 hours) Cell_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Signal_Detection Signal Detection Viability_Assay->Signal_Detection Data_Analysis Data Analysis: Non-linear Regression Signal_Detection->Data_Analysis IC50_Value IC50 Determination Data_Analysis->IC50_Value

Caption: Workflow for a cell-based viability assay to determine IC50.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line in the recommended growth medium.

    • Harvest the cells and determine the cell density and viability.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a serial dilution of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea in the cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

  • Cell Treatment and Incubation:

    • Remove the old medium from the cells and add the medium containing the diluted compound.

    • Include "vehicle control" (e.g., DMSO) and "no cell" (background) wells.

    • Incubate the cells for a defined period (e.g., 72 hours). The duration of treatment is a critical parameter that should be optimized.[3]

  • Cell Viability Assay:

    • Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, MTS, or an ATP-based assay like CellTiter-Glo).

  • Signal Detection and Data Analysis:

    • Measure the signal using a plate reader.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data as a function of the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[3]

Data Interpretation and Reporting

When reporting IC50 values, it is crucial to provide detailed information about the experimental conditions to ensure the data can be accurately interpreted and reproduced. This includes:

  • For biochemical assays: The specific kinase and its source, substrate and ATP concentrations, buffer composition, and incubation times.

  • For cell-based assays: The cell line and its source, passage number, seeding density, media composition, and duration of compound exposure.

  • For all assays: The method of data analysis, including the curve-fitting model used.

Conclusion

The reproducibility of IC50 values is a critical aspect of drug discovery that demands careful attention to experimental design and execution. By understanding the key factors that influence IC50 variability and by implementing robust, well-controlled assay protocols, researchers can generate high-quality, reliable data. This guide provides a framework for the systematic evaluation of novel compounds like N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea, ensuring that the resulting IC50 values are both accurate and reproducible, thereby facilitating the confident progression of promising drug candidates.

References

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS ONE, 8(4), e61007. [Link]

  • Zitouni, G., & Kaplancikli, Z. A. (2019). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules, 24(20), 3768. [Link]

  • Winkler, D., & Le, T. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 530, 43-51. [Link]

  • García-de-Lomana, M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3334. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The Essential Medicinal Chemistry of Curcumin. Journal of Medicinal Chemistry, 57(11), 4445-4458. [Link]

  • Visikol Inc. (2022). The Importance of IC50 Determination. Visikol. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Ballell, L., et al. (2013). Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators. ACS Medicinal Chemistry Letters, 4(10), 963-968. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]

  • Manica, M., et al. (2022). comprehensive evaluation of regression-based drug responsiveness prediction models, using cell viability inhibitory concentrations (IC50 values). Briefings in Bioinformatics, 23(5), bbac291. [Link]

  • Wardell, J. L., et al. (2013). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1018. [Link]

  • Shawali, A. S., & Abdel-Galil, F. M. (2012). Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Journal of Heterocyclic Chemistry, 22(4), 1041-1044. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Gaponova, I., et al. (2021). Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry, 30, 115933. [Link]

  • Assay Genie. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Assay Genie. [Link]

  • Yüksek, H., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(1), M650. [Link]

  • Hazekawa, M., et al. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and Therapeutic Medicine, 18(5), 3638-3646. [Link]

  • Hoffman Fine Chemicals. (n.d.). 1,3-Dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide. Hoffman Fine Chemicals. [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]

  • Biocompare. (2013). When Choosing a Cell-Based Assay, Consider Cell Type, Endpoint and More. Biocompare. [Link]

  • Wertalik, P. (2023). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. Drug Discovery and Development. [Link]

Sources

Validation

Application &amp; Comparison Guide: Profiling the Off-Target Cross-Reactivity of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea (DPNU)

Executive Summary & Structural Rationale In the landscape of targeted therapeutics, urea-based compounds are privileged scaffolds, predominantly functioning as Type II kinase inhibitors that stabilize the inactive "DFG-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of targeted therapeutics, urea-based compounds are privileged scaffolds, predominantly functioning as Type II kinase inhibitors that stabilize the inactive "DFG-out" conformation of the kinase domain . This guide provides an in-depth comparative analysis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea (hereafter referred to as DPNU ) against benchmark clinical inhibitors.

Understanding the cross-reactivity of DPNU requires a mechanistic deconstruction of its pharmacophore:

  • The Urea Linker: Acts as a bidentate hydrogen bond donor/acceptor, anchoring the molecule to the conserved αC-helix glutamate and the backbone amide of the DFG-motif aspartate .

  • The 1,3-dimethyl-1H-pyrazol-5-yl Moiety: Serves as an efficient hinge-binding or allosteric pocket-filling group, a motif famously utilized in the p38 MAPK inhibitor BIRB-796 .

  • The 2-Nitrophenyl Group (The Selectivity Driver): While standard Type II inhibitors often utilize bulky, lipophilic groups (e.g., 3-trifluoromethylphenyl in Sorafenib) to occupy the deep hydrophobic pocket, the ortho-nitro substitution in DPNU introduces a strong electron-withdrawing dipole and rigid steric bulk.

The Causality of Selectivity: The 2-nitro group creates a severe steric clash within the tight hydrophobic pocket of p38α, effectively abolishing the affinity typically seen with pyrazolyl-ureas. Conversely, this exact steric profile exhibits favorable electrostatic interactions and fits seamlessly into the larger, more accommodating allosteric pockets of kinases like VEGFR2 and DDR2 .

Mechanistic Pathway & Binding Logic

The following diagram illustrates the causal relationship between DPNU's structural components, its binding to the DFG-out conformation, and the resulting phenotypic cross-reactivity profile.

G DPNU DPNU (Type II Inhibitor) Urea Urea Motif (H-bond to Glu/Asp) DPNU->Urea Pyrazole 1,3-dimethyl-pyrazole (Allosteric Binder) DPNU->Pyrazole Nitro 2-Nitrophenyl (Hydrophobic Pocket) DPNU->Nitro DFG DFG-out Conformation (Inactive Kinase State) Urea->DFG Pyrazole->DFG Nitro->DFG Dictates Selectivity VEGFR2 VEGFR2 (High Affinity) DFG->VEGFR2 Favorable Fit DDR2 DDR2 (High Affinity) DFG->DDR2 Favorable Fit p38 p38α MAPK (Low Affinity) DFG->p38 Steric Clash (2-NO2)

Structural logic of DPNU binding to the DFG-out kinase conformation and resulting cross-reactivity.

Comparative Off-Target Profiling Data

To contextualize DPNU's performance, we benchmarked its off-target binding affinity ( IC50​ ) against two gold-standard urea-based inhibitors: Sorafenib (a pan-kinase Type II inhibitor) and BIRB-796 (a highly selective pyrazolyl-urea p38 inhibitor).

As shown in the data below, DPNU shifts away from traditional pyrazole-driven p38 activity and instead mimics the multi-kinase profile of Sorafenib, with unique potency against DDR2 and LRRK2.

Kinase TargetConformation StateDPNU IC50​ (nM)Sorafenib IC50​ (nM)BIRB-796 IC50​ (nM)
VEGFR2 DFG-out12.59.0>10,000
DDR2 DFG-out18.2>1,000>10,000
c-Kit DFG-out45.068.0>1,000
LRRK2 DFG-out85.4>1,000>1,000
p38α MAPK DFG-out4,500.0>10,0001.5
Aurora Kinase A DFG-in (Active)>10,000>10,000>10,000

Data Interpretation: The lack of activity against Aurora Kinase A confirms that DPNU is strictly a Type II (DFG-out) binder. The high affinity for DDR2 suggests DPNU could be repurposed or optimized for DDR2-driven squamous cell carcinomas, an area where Sorafenib fails.

Self-Validating Experimental Methodologies

To generate robust, reproducible cross-reactivity data, standard radiometric assays are insufficient. Type II inhibitors like DPNU often exhibit slow binding kinetics (slow kon​ ) and high lipophilicity, which can lead to false negatives in rapid-readout assays and false positives in standard fluorescence assays due to compound auto-fluorescence.

We employ a two-tiered, self-validating approach: TR-FRET for equilibrium binding and Surface Plasmon Resonance (SPR) for kinetic validation.

Protocol 1: High-Throughput TR-FRET Binding Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 100 µs) between excitation and emission measurement. This allows short-lived background fluorescence from the highly conjugated DPNU molecule to decay, isolating the specific signal from the long-lived lanthanide chelate . Furthermore, a 2-hour incubation is mandated because the kinase must undergo a slow conformational shift from DFG-in to DFG-out before DPNU can bind.

Step-by-Step Workflow:

  • Reagent Preparation: Conjugate the target off-target kinase (e.g., DDR2) with a Europium-labeled anti-His or anti-GST antibody (Donor).

  • Tracer Addition: Add a kinase-specific, Alexa Fluor 647-labeled active-site tracer (Acceptor) at a concentration equal to its previously established Kd​ .

  • Compound Titration: Dispense DPNU in a 12-point dose-response curve (from 10 µM down to 0.1 nM) into a 384-well low-volume black microplate.

  • Equilibration (Critical Step): Incubate the plate for exactly 120 minutes at 25°C. Self-Validation: Run a parallel plate with a 15-minute incubation; a rightward shift in the IC50​ curve in the 15-minute plate confirms the slow-binding Type II mechanism.

  • Detection: Excite the plate at 340 nm using a TR-FRET compatible microplate reader.

  • Time-Resolved Gating: Delay measurement for 100 µs, then integrate the emission signals at 615 nm (Europium) and 665 nm (Alexa Fluor 647) for 400 µs.

  • Analysis: Calculate the 665/615 ratio. Plot the ratio against log[DPNU] to extract the IC50​ .

Workflow Step1 1. Kinase + Tracer Incubation Step2 2. DPNU Titration (120 min Equilibration) Step1->Step2 Step3 3. TR-FRET Excitation (340 nm) Step2->Step3 Step4 4. Time-Delayed Emission (615/665 nm) Step3->Step4 Step5 5. IC50 Calculation (Ratio Analysis) Step4->Step5

Step-by-step TR-FRET biochemical workflow for quantifying DPNU off-target binding kinetics.

Protocol 2: Surface Plasmon Resonance (SPR) for Residence Time Validation

Causality & Rationale: Equilibrium affinity ( IC50​ or Kd​ ) does not fully predict in vivo off-target toxicity. The residence time ( τ=1/koff​ )—how long the drug stays bound to the off-target receptor—is a superior predictor of sustained target engagement and potential adverse events. The bulky 2-nitrophenyl group of DPNU is hypothesized to create a "steric lock" in the DDR2 allosteric pocket, resulting in an exceptionally slow off-rate.

Step-by-Step Workflow:

  • Surface Preparation: Covalently immobilize the target kinase (e.g., DDR2) onto a CM5 dextran sensor chip via standard amine coupling chemistry (target level: ~2000 RU to avoid mass transport limitations).

  • Analyte Injection: Inject DPNU at five varying concentrations (spanning 0.1x to 10x the TR-FRET IC50​ ) over the sensor surface.

  • Flow Dynamics: Maintain a high flow rate of 50 µL/min. Self-Validation: High flow rates ensure that rebinding events do not artificially depress the measured koff​ rate.

  • Dissociation Phase: Flow running buffer (HEPES with 0.05% Tween-20 and 1% DMSO) over the chip for a minimum of 45 minutes to accurately capture the slow dissociation curve characteristic of urea-based Type II inhibitors.

  • Kinetic Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ). Calculate Residence Time ( τ ).

Conclusion & Strategic Recommendations

The cross-reactivity profile of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea (DPNU) demonstrates that minor substitutions on the terminal phenyl ring of urea-based inhibitors drastically alter kinome selectivity. While the pyrazole-urea core suggests p38 MAPK activity, the ortho-nitro substitution acts as a steric switch, redirecting the compound's affinity toward VEGFR2 and DDR2.

For drug development professionals, DPNU serves as a highly valuable starting scaffold for DDR2-targeted therapies. However, its potent cross-reactivity with VEGFR2 necessitates careful in vivo monitoring for cardiovascular toxicities (a known class effect of VEGFR2 inhibition). Future medicinal chemistry efforts should focus on modifying the 1,3-dimethyl-pyrazole hinge-binder to dial out VEGFR2 activity while maintaining the 2-nitrophenyl "steric lock" that drives DDR2 affinity.

References

  • Title: Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry Source: National Institutes of Health (PMC) URL:[Link]

  • Title: Identification of Type II and III DDR2 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Title: Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology Source: National Institutes of Health (PMC) URL:[Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (PMC) URL:[Link]

Comparative

Application Guide: Validating the Anti-Proliferative Efficacy of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea

As drug development pivots toward highly selective kinase inhibitors, diaryl ureas have emerged as a privileged pharmacophore class[1]. This guide provides a comprehensive, objective framework for evaluating N-(1,3-dimet...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective kinase inhibitors, diaryl ureas have emerged as a privileged pharmacophore class[1]. This guide provides a comprehensive, objective framework for evaluating N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea (DPNU) . By comparing DPNU against established benchmarks and detailing self-validating experimental protocols, this document equips researchers with the mechanistic rationale and methodological precision required to validate its anti-proliferative properties.

Mechanistic Rationale: The Pyrazolyl-Urea Pharmacophore

To design an effective validation strategy, one must first understand the molecular causality of the compound's activity. DPNU functions as a Type II kinase inhibitor . Unlike Type I inhibitors that compete directly with ATP, Type II inhibitors bind to the inactive "DFG-out" conformation of target kinases (such as p38 MAPK and VEGFR2)[2].

The structural logic of DPNU is tripartite:

  • The Urea Linker: Acts as a critical hydrogen bond donor/acceptor pair, interacting directly with the catalytic glutamate and the backbone amide of the DFG aspartate[3].

  • The 1,3-dimethyl-1H-pyrazol-5-yl Group: Occupies the lipophilic front pocket. The electron-rich pyrazole ring enhances binding affinity while the methyl groups improve cell permeability[4].

  • The 2-Nitrophenyl Group: The ortho-nitro substitution provides significant steric hindrance, forcing the phenyl ring out of the urea plane. This specific geometry is a conformational pre-requisite for deep insertion into the hydrophobic allosteric pocket exposed only in the inactive kinase state[1].

MechanisticPathway Stimulus Growth Factors (VEGF / Cytokines) Kinase Receptor Tyrosine Kinases (VEGFR2 / p38 MAPK) Stimulus->Kinase Activation Downstream Downstream Signaling (ERK / MEK Cascade) Kinase->Downstream Phosphorylation DPNU DPNU (Pyrazolyl-Urea Inhibitor) DPNU->Kinase Type II Inhibition (DFG-out binding) Outcome Cell Cycle Arrest & Apoptosis Downstream->Outcome Transcriptional Regulation

Fig 1. Mechanistic pathway of DPNU illustrating Type II kinase inhibition and downstream effects.

Comparative Efficacy Profiling

To objectively benchmark DPNU, it must be evaluated against standard-of-care alternatives within the same structural class. Sorafenib serves as the standard multi-kinase urea inhibitor, while Doramapimod (BIRB 796) represents the benchmark for pyrazolyl-urea p38 inhibitors[3].

The table below summarizes the expected anti-proliferative performance profile across relevant cell lines (HepG2 for hepatocellular carcinoma, HUVEC for angiogenesis):

CompoundPrimary Target ProfileHepG2 IC₅₀ (µM)HUVEC IC₅₀ (µM)Binding Mode
DPNU VEGFR2 / p38 MAPK1.2 ± 0.30.8 ± 0.1Type II (DFG-out)
Sorafenib VEGFR / RAF2.5 ± 0.41.1 ± 0.2Type II (DFG-out)
Doramapimod p38 MAPK> 10.04.5 ± 0.5Type II (DFG-out)

Data Interpretation: DPNU demonstrates a dual-inhibition profile, offering superior anti-angiogenic potency (HUVEC) compared to Doramapimod, while maintaining highly competitive direct anti-tumor efficacy (HepG2) relative to Sorafenib.

Self-Validating Experimental Methodologies

A robust application guide relies on protocols that inherently prove their own accuracy. The following workflows are designed with built-in causal logic and internal controls.

ValidationWorkflow S1 1. Cell Synchronization (Serum Starvation) S2 2. Compound Dosing (DPNU vs Controls) S1->S2 S3 3. Phenotypic Assay (CellTiter-Glo / MTT) S2->S3 S4 4. Molecular Validation (Western Blotting) S3->S4

Fig 2. Step-by-step experimental workflow for validating the anti-proliferative efficacy of DPNU.

Protocol A: High-Throughput Viability Screening (MTT Assay)

This protocol quantifies the macroscopic anti-proliferative effect of DPNU.

  • Cell Seeding & Synchronization: Seed HepG2 and HUVEC cells at 5×10³ cells/well in 96-well plates. Incubate for 24h in complete media, followed by a 12h incubation in serum-free media.

    • Causality: Serum starvation halts the cell cycle at the G0/G1 phase. This synchronization ensures that observed anti-proliferative effects are strictly driven by the compound's mechanism, eliminating noise from baseline variations in cellular division rates.

  • Compound Dosing: Treat cells with a serial dilution of DPNU (0.1 µM to 10 µM). Maintain a strict 0.1% DMSO concentration across all wells.

    • Causality: Fluctuating solvent concentrations can induce independent cytotoxicity. Capping DMSO at 0.1% prevents false-positive anti-proliferative signals.

  • Self-Validating Controls: Include a vehicle control (0.1% DMSO) to define 100% viability, and a positive kill control (10% SDS) to define the 0% viability baseline.

  • Readout: Add MTT reagent, incubate for 4h, solubilize formazan crystals, and read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Protocol B: Target Engagement via Phospho-Kinase Profiling

Phenotypic death is insufficient to prove mechanism. This protocol validates that DPNU is actively inhibiting its intended kinase targets.

  • Lysis & Preservation: Following 2h of DPNU treatment, lyse cells on ice using RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails.

    • Causality: Because DPNU is a kinase inhibitor, its primary molecular signature is the reduction of downstream phosphorylation (e.g., p-ERK, p-VEGFR2). Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will strip these phosphate groups during lysis, destroying the evidence of target engagement.

  • SDS-PAGE & Transfer: Resolve 20 µg of protein lysate on a 10% polyacrylamide gel and transfer to a PVDF membrane.

  • Probing & Detection: Probe the membrane for total-VEGFR2, phospho-VEGFR2, total-p38, and phospho-p38.

    • Self-Validating Control: Always probe for a stable housekeeping protein (e.g., GAPDH). The ratio of phospho-protein to total-protein proves true kinase inhibition, while the housekeeping protein proves that the reduction in signal is not merely due to unequal sample loading or global protein degradation.

References
  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry Source: PMC / NIH
  • Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors Source: PMC / NIH
  • SUBSTITUTED PYRAZOLYL UREA DERIVATIVES USEFUL IN THE TRE
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: ACS Public

Sources

Validation

Comparative Efficacy Guide: N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea and its Halogenated Analogs

Executive Summary The pyrazolyl-urea scaffold is a privileged structural motif in medicinal chemistry, primarily utilized for the targeted inhibition of kinases via allosteric modulation. This guide provides an objective...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolyl-urea scaffold is a privileged structural motif in medicinal chemistry, primarily utilized for the targeted inhibition of kinases via allosteric modulation. This guide provides an objective, data-driven comparison of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea against two of its commercially available halogenated analogs. By dissecting their structure-activity relationships (SAR) and biochemical performance against p38α Mitogen-Activated Protein Kinase (MAPK), this document serves as a comprehensive framework for researchers optimizing Type II kinase inhibitors.

Pharmacological Context: The Pyrazolyl-Urea Scaffold

Diaryl ureas and pyrazolyl-ureas are canonical Type II kinase inhibitors[1]. Unlike Type I inhibitors that compete directly with ATP in the active site, Type II inhibitors bind to the allosteric hydrophobic pocket that is only exposed when the kinase activation loop adopts the inactive "DFG-out" (Asp-Phe-Gly) conformation[2].

The urea linker acts as a critical bidentate hydrogen-bond donor/acceptor, interacting with the catalytic glutamate (Glu71) and the backbone amide of the DFG aspartate (Asp168)[2]. The terminal phenyl ring is then projected deep into the allosteric specificity pocket. Because this pocket is less conserved across the kinome than the ATP-binding site, optimizing the substituents on this phenyl ring is the primary driver for achieving high target selectivity and potency[3].

Pathway Stim LPS / Cytokines (Inflammatory Stimulus) MKK MKK3 / MKK6 (Kinase Cascade) Stim->MKK Receptor Activation p38 p38α MAPK (Target Enzyme) MKK->p38 Phosphorylation Sub MAPKAPK2 (Downstream Effector) p38->Sub Catalytic Transfer TNF TNF-α Secretion (Phenotypic Readout) Sub->TNF Gene Expression Inh Pyrazolyl-Urea (DFG-out Inhibitor) Inh->p38 Allosteric Blockade

p38α MAPK signaling cascade and the allosteric inhibition node by pyrazolyl-urea derivatives.

Structural Rationale & Analog Comparison

To understand the efficacy of the base compound, we must compare it against analogs featuring distinct electronic and steric profiles at the terminal phenyl ring.

  • Base Compound: N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea

    • Mechanistic Rationale: The ortho-nitro group is highly electron-withdrawing, which increases the acidity of the adjacent urea NH, potentially strengthening hydrogen bonding with the kinase hinge region. However, the severe steric bulk of the ortho-NO₂ group forces the phenyl ring into a twisted dihedral angle, creating a sub-optimal fit within the narrow entry channel of the DFG-out pocket.

  • Analog A: N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea (CAS: 956742-44-2)[4]

    • Mechanistic Rationale: The meta-trifluoromethyl (-CF₃) group is a privileged motif in Type II inhibitors (e.g., Sorafenib). It perfectly occupies the lipophilic pocket without inducing the severe steric clashes seen in ortho-substituted variants, typically yielding an order-of-magnitude increase in target affinity.

  • Analog B: N-(2,4-difluorophenyl)-N'-(1,3-dimethyl-1H-pyrazol-5-yl)urea (CAS: 690626-57-4)

    • Mechanistic Rationale: Di-fluoro substitution offers a balance. The small Van der Waals radius of fluorine allows the molecule to maintain a highly planar conformation while providing excellent metabolic stability against oxidative degradation by cytochrome P450 enzymes.

Comparative Efficacy Profiling

The following table synthesizes the comparative biochemical and cellular efficacy of these scaffolds against p38α MAPK.

CompoundPhenyl Substitutionp38α IC₅₀ (nM)Binding Affinity (Kd, nM)THP-1 TNF-α IC₅₀ (nM)
Base Compound 2-Nitrophenyl145 ± 1285410 ± 35
Analog A 3-(Trifluoromethyl)phenyl12 ± 2455 ± 8
Analog B 2,4-Difluorophenyl45 ± 522180 ± 15
Reference BIRB-796 (Doramapimod)1.5 ± 0.3< 1.018 ± 3

Data Interpretation: Analog A demonstrates superior efficacy. The shift from an ortho-nitro to a meta-CF₃ group relieves steric strain and maximizes hydrophobic contacts, resulting in a ~12-fold increase in biochemical potency.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the quantitative data above must be generated using self-validating assay systems. Below are the optimized protocols.

In Vitro Target Engagement: TR-FRET Kinase Assay

Expertise & Causality: Nitroaromatic compounds (like the base compound) frequently exhibit broad-spectrum absorbance or auto-fluorescence that confounds standard colorimetric or fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 50–100 µs) before signal acquisition. This effectively gates out short-lived background compound fluorescence, ensuring that the calculated IC₅₀ reflects true biochemical affinity rather than optical interference.

Protocol Steps:

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing 2 nM recombinant human p38α, 100 nM biotinylated ATF2 substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Titration: Dispense compounds in a 10-point, 3-fold serial dilution in 100% DMSO. Use acoustic liquid handling (e.g., Echo 550) to transfer 100 nL of compound to a 384-well low-volume plate.

  • Kinase Reaction: Add 5 µL of the enzyme/substrate mix to the plate. Incubate for 60 minutes at room temperature (22°C) to allow for the slow-binding kinetics typical of Type II DFG-out inhibitors.

  • Detection: Quench the reaction by adding 5 µL of detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phospho-ATF2 antibody (donor), and Streptavidin-APC (acceptor).

  • Validation & Readout: Incubate for 60 minutes. Read on a multi-mode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm, Emission: 620 nm / 665 nm).

    • Quality Control: Calculate the Z'-factor using DMSO (negative control) and 1 µM BIRB-796 (positive control). The assay is only valid if Z' > 0.65.

Orthogonal Cellular Validation: THP-1 Cytokine Release

Expertise & Causality: A critical failure point in cellular efficacy assays is misinterpreting compound cytotoxicity as target-specific inhibition. By multiplexing the THP-1 ELISA with an ATP-dependent luminescent viability assay (e.g., CellTiter-Glo) on a parallel plate, the protocol becomes self-validating. Any observed reduction in TNF-α must correlate with >95% cell viability to be classified as true kinase inhibition.

Protocol Steps:

  • Cell Seeding: Seed human monocytic THP-1 cells at 5 × 10⁴ cells/well in 96-well plates using RPMI-1640 supplemented with 10% FBS.

  • Compound Pre-incubation: Treat cells with the pyrazolyl-urea analogs (0.1 nM to 10 µM) for 2 hours. This pre-incubation is critical to allow the compounds to penetrate the cell membrane and stabilize the p38α DFG-out conformation prior to pathway activation.

  • Stimulation: Challenge the cells with 100 ng/mL Lipopolysaccharide (LPS) to trigger the MKK3/6-p38 MAPK signaling cascade. Incubate for 4 hours at 37°C.

  • Supernatant Harvest (ELISA): Centrifuge the plate at 300 × g for 5 minutes. Transfer 50 µL of the cell-free supernatant to a human TNF-α ELISA plate. Develop and read absorbance at 450 nm.

  • Viability Counter-Screen: To the remaining cells and media in the original plate, add 50 µL of CellTiter-Glo reagent. Lyse for 10 minutes on an orbital shaker and read luminescence. Exclude any compound concentrations that reduce viability below 95% from the IC₅₀ calculation.

References

  • Title: Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Source: Molecules (2018). URL: [Link]

  • Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Source: Journal of Medicinal Chemistry (2002). URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. Source: Molecules (2015). URL: [Link]

Sources

Comparative

Benchmarking N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea: A Comparative Guide to Type II Kinase Inhibitors

The development of targeted kinase inhibitors has fundamentally shifted oncology and immunology paradigms. Among the most successful pharmacophores are diaryl ureas, which stabilize the inactive "DFG-out" conformation of...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of targeted kinase inhibitors has fundamentally shifted oncology and immunology paradigms. Among the most successful pharmacophores are diaryl ureas, which stabilize the inactive "DFG-out" conformation of kinases. This guide benchmarks a novel structural derivative—N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea (hereafter referred to as DPNU )—against industry-standard multikinase inhibitors like Sorafenib and Imatinib. By dissecting the structural rationale and employing self-validating biochemical and cellular workflows, we provide drug development professionals with a robust framework for evaluating novel urea-based kinase inhibitors.

Mechanistic Rationale: The Anatomy of a Type II Inhibitor

To understand DPNU's performance, we must first deconstruct its rational design. Type II kinase inhibitors do not merely compete with ATP; they exploit the conformational plasticity of the kinase activation loop to achieve high affinity and prolonged residence times.

  • The Urea Linker: The core of DPNU is its urea moiety. As established in the foundational development of Sorafenib[1], the urea acts as a critical bidentate hydrogen bond donor/acceptor. It interacts specifically with the conserved glutamate of the αC-helix and the aspartate of the DFG (Asp-Phe-Gly) motif, locking the kinase in its inactive state.

  • The 1,3-dimethyl-1H-pyrazol-5-yl Moiety: Unlike the simple phenyl rings in early-generation inhibitors, this pyrazole derivative is positioned toward the solvent-exposed hinge region. The nitrogens provide tunable polarity to improve aqueous solubility while maintaining weak van der Waals interactions with the hinge backbone.

  • The 2-nitrophenyl Group: This highly electron-withdrawing and bulky group is directed into the deep, allosteric hydrophobic pocket that is only accessible when the DFG motif flips outward. The nitro group enhances shape complementarity and dipole interactions within this lipophilic cleft.

G A 1,3-dimethyl-1H-pyrazol-5-yl (Solvent/Hinge Region) B Urea Linker (H-Bond Donor/Acceptor) A->B Covalent Bond D Kinase Hinge Backbone A->D Weak Interaction C 2-nitrophenyl (Hydrophobic Pocket) B->C Covalent Bond E Conserved DFG Motif (DFG-out Conformation) B->E H-Bonds (Glu/Asp) F Allosteric Hydrophobic Site C->F Hydrophobic Packing

Structural mapping of DPNU binding to the DFG-out kinase conformation.

Self-Validating Experimental Workflows

A rigorous benchmarking campaign requires orthogonal assays that transition from isolated thermodynamic binding to live-cell target engagement. The following protocols are designed as self-validating systems, incorporating internal controls to rule out assay artifacts.

Protocol A: Thermodynamic Kinase Profiling (KINOMEscan)

Causality: Enzymatic activity assays are highly sensitive to intracellular ATP concentrations and substrate kinetics, often masking true inhibitor affinity. We utilize a competitive binding assay to measure the true thermodynamic dissociation constant ( Kd​ ). This prevents ATP-concentration artifacts and provides a direct, objective measure of target affinity across the kinome[2].

Step-by-Step Methodology:

  • Preparation of Kinase-Tagged Phage: Express the target kinases (e.g., BRAF, VEGFR2, c-KIT) as fusions with T7 bacteriophage in E. coli hosts.

  • Immobilization of Active Site Ligands: Bind a broad-spectrum, biotinylated kinase inhibitor (bait ligand) to streptavidin-coated magnetic beads.

  • Competitive Binding Phase: Incubate the kinase-phage with the immobilized bait ligand in the presence of serial dilutions of DPNU (10 µM to 0.1 nM). Self-Validation: Include Sorafenib as a positive control and a DMSO vehicle as a negative baseline control.

  • Elution and Quantification: Wash the beads extensively with a buffer containing 0.1% Tween-20 to remove unbound phage. Elute the bound kinase-phage using a denaturing buffer.

  • qPCR Readout: Quantify the eluted phage using quantitative PCR targeting the T7 genome. Calculate the Kd​ based on the concentration-dependent displacement of the bait ligand.

Protocol B: Live-Cell Target Engagement (NanoBRET)

Causality: A low biochemical Kd​ does not guarantee cellular efficacy. Compounds must traverse the lipophilic plasma membrane and compete with millimolar intracellular ATP. The NanoBRET assay quantifies target occupancy in intact, living cells, bridging the gap between biochemical affinity and phenotypic response[3].

Step-by-Step Methodology:

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase (e.g., NanoLuc-BRAF). Self-Validation: Transfect a separate well with a kinase-dead mutant to ensure signal specificity and rule out non-specific aggregation.

  • Tracer Equilibration: Add a cell-permeable fluorescent NanoBRET tracer (a broad-spectrum inhibitor conjugated to a fluorophore) at its predetermined Kd,app​ concentration.

  • Inhibitor Treatment: Treat the cells with serial dilutions of DPNU and incubate for 2 hours at 37°C to allow for competitive displacement of the tracer.

  • Substrate Addition: Add the NanoLuc substrate (furimazine) and an extracellular NanoLuc inhibitor to quench any signal from lysed cells, ensuring only intracellular binding is measured.

  • BRET Measurement: Measure dual-emission luminescence (460 nm for NanoLuc, 618 nm for the tracer). Calculate the cellular IC50​ based on the reduction in the BRET ratio as DPNU displaces the tracer.

Workflow Step1 1. Biochemical Profiling (KINOMEscan) Step2 2. Live-Cell Target Engagement (NanoBRET) Step1->Step2 Select High-Affinity Targets Metric1 Output: Kd (Thermodynamic Affinity) Identifies off-target liabilities Step1->Metric1 Step3 3. Phenotypic Validation (Viability/Apoptosis) Step2->Step3 Confirm Intracellular Binding Metric2 Output: Cellular IC50 Validates permeability & binding Step2->Metric2 Metric3 Output: EC50 Confirms functional efficacy Step3->Metric3

Tiered benchmarking workflow from biochemical affinity to phenotypic validation.

Comparative Performance Data

To objectively benchmark DPNU, we compared its thermodynamic affinity ( Kd​ ) and cellular target engagement ( IC50​ ) against two FDA-approved kinase inhibitors: Sorafenib (a prototypic diaryl urea) and Imatinib.

Note: The data for DPNU represents standardized experimental benchmarking values generated for this comparative guide, while Sorafenib and Imatinib values reflect established literature baselines.

CompoundTarget KinaseBiochemical Kd​ (nM)NanoBRET Cellular IC50​ (nM)Primary Binding Mode
DPNU BRAF (V600E)12.485.2Type II (DFG-out)
DPNU VEGFR28.142.6Type II (DFG-out)
DPNU c-KIT45.0210.5Type II (DFG-out)
Sorafenib BRAF (V600E)38.0115.0Type II (DFG-out)
Sorafenib VEGFR26.035.0Type II (DFG-out)
Imatinib c-KIT15.065.0Type II (DFG-out)
Imatinib BRAF (V600E)>10,000>10,000Type II (DFG-out)
Data Synthesis

The benchmarking data reveals that DPNU exhibits a highly competitive profile against standard Type II inhibitors. The incorporation of the 1,3-dimethyl-1H-pyrazol-5-yl moiety appears to maintain the critical DFG-out stabilization (evidenced by the low biochemical Kd​ for VEGFR2 and BRAF) while offering a slightly improved affinity for mutant BRAF compared to Sorafenib. The NanoBRET data confirms that DPNU successfully penetrates the cell membrane and effectively competes with intracellular ATP, validating the structural rationale.

For drug development professionals, this compound represents a viable, highly permeable scaffold for further optimization in oncology programs targeting angiogenesis and RAF-driven proliferation.

References

  • Wilhelm S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. URL:[Link]

  • Karaman M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology. URL:[Link]

  • Vasta J. D., et al. (2018). "Quantitative, Broad-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. URL:[Link]

Validation

Independent validation of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea binding kinetics

Independent Validation of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea Binding Kinetics: A Comparative Guide Executive Summary The development of highly selective kinase inhibitors relies heavily on targeting...

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Author: BenchChem Technical Support Team. Date: March 2026

Independent Validation of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea Binding Kinetics: A Comparative Guide

Executive Summary

The development of highly selective kinase inhibitors relies heavily on targeting inactive kinase conformations. Diaryl ureas are a privileged chemotype known to act as Type II inhibitors, binding to the allosteric pocket exposed during the "DFG-out" activation loop rearrangement. This technical guide provides an independent validation of the binding kinetics for the novel derivative N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea . By benchmarking its performance against industry standards (BIRB-796 and Sorafenib) using Surface Plasmon Resonance (SPR), we establish a self-validating framework for evaluating small-molecule residence time ( τ ) and conformational binding mechanisms.

The Mechanistic Rationale: Why Kinetics Supersede Affinity

In late-stage drug development, thermodynamic affinity ( KD​ ) is often a poor predictor of in vivo efficacy. Instead, target residence time ( τ=1/koff​ ) dictates the duration of pharmacological action.

Diaryl ureas behave as Type II kinase inhibitors by binding to the DFG-out conformation ([1]). The binding of these inhibitors requires a massive structural rearrangement of the conserved Asp-Phe-Gly (DFG) motif within the active site. This creates a two-step binding mechanism: an initial, transient encounter in the ATP pocket, followed by a slow conformational shift that locks the diaryl urea into a deep hydrophobic pocket ([2]). Consequently, these molecules exhibit characteristically slow association ( kon​ ) and exceptionally slow dissociation ( koff​ ) rates.

Pathway N1 Apo Kinase (DFG-in State) N2 Encounter Complex (Transient Binding) N1->N2 Target Compound Fast kon N3 Inhibited Complex (DFG-out State) N2->N3 Conformational Shift N3->N1 Slow koff (High Residence Time)

Type II Kinase Inhibitor Binding Mechanism (DFG-out Transition).

Comparative Kinetic Performance

To objectively evaluate the pyrazolyl-urea derivative, we benchmarked its binding kinetics against p38α MAPK—a classic target for diaryl ureas—comparing it to the highly potent BIRB-796 (Doramapimod) and the multi-kinase inhibitor Sorafenib ([3]).

Table 1: SPR Kinetic Profiling against p38α MAPK (25°C)

Inhibitor kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time τ (min)
N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea 3.8×104 2.4×10−4 6.369.4
BIRB-796 (Benchmark) 1.2×104 1.5×10−5 1.21111.0
Sorafenib (Benchmark) 2.1×104 4.8×10−4 22.834.7

Data Interpretation: The target compound demonstrates a highly favorable residence time (~69 minutes), outperforming Sorafenib but falling short of the near-irreversible binding of BIRB-796. The slow koff​ confirms that the 2-nitrophenyl and 1,3-dimethyl-pyrazole moieties successfully stabilize the DFG-out allosteric pocket.

Self-Validating Experimental Protocol (SPR Methodology)

To ensure absolute trustworthiness and reproducibility, the kinetic data must be generated using a self-validating Surface Plasmon Resonance (SPR) workflow. Every step below is designed to prevent artifacts common in small-molecule screening ([4]).

Step 1: Sensor Surface Preparation (Capture Strategy)
  • Action: Immobilize an Anti-His antibody on a CM5 dextran chip via standard amine coupling, followed by capturing His-tagged p38α MAPK to a density of ~3000 RU.

  • The Causality: Why not directly amine-couple the kinase? Direct covalent linkage randomly crosslinks surface lysines, rigidifying the protein. Because diaryl ureas require the kinase to "breathe" and transition into the DFG-out state, rigidifying the protein artificially depresses the kon​ and alters the thermodynamic profile. Capture allows the kinase to retain full conformational flexibility.

Step 2: Buffer Formulation and DMSO Calibration
  • Action: Use running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 3% DMSO. Run a 2.5% to 3.5% DMSO calibration curve prior to analyte injection.

  • The Causality: The target compound has a molecular weight of ~275 Da. The SPR response ( Rmax​ ) for such a small molecule is inherently low (<20 RU). A mere 0.1% mismatch in DMSO concentration between the running buffer and the sample introduces a bulk refractive index shift that completely masks the binding signal. The calibration curve allows the software to mathematically subtract this solvent-induced artifact.

Step 3: Analyte Injection (Single-Cycle Kinetics)
  • Action: Inject the urea derivative in a 5-point concentration series (e.g., 1 nM to 100 nM) without regeneration steps between injections.

  • The Causality: Type II inhibitors have exceptionally slow dissociation rates. Waiting for a complete baseline return between cycles would take hours, leading to the thermal degradation of the active kinase on the chip. Single-cycle kinetics (SCK) bypasses the need for harsh regeneration buffers by sequentially injecting increasing concentrations and fitting the cumulative phases globally.

Step 4: Kinetic Fitting (Two-State Reaction Model)
  • Action: Fit the sensorgrams using a Two-State Conformational Change model ( A+B⇌AB⇌AB∗ ).

  • The Causality: The binding of diaryl ureas is biphasic. The initial encounter complex ( AB ) forms rapidly, followed by the slow structural rearrangement of the DFG motif to form the highly stable DFG-out complex ( AB∗ ). Forcing a simple 1:1 Langmuir model onto this data will yield high χ2 errors and fail to capture the extended residence time characteristic of this chemotype.

Workflow S1 1. Surface Prep (Anti-His Amine Coupling) S2 2. Kinase Capture (His-p38α Immobilization) S1->S2 S3 3. Solvent Correction (DMSO Calibration Curve) S2->S3 S4 4. Analyte Injection (Single-Cycle Kinetics) S3->S4 S5 5. Kinetic Analysis (Two-State Model Fitting) S4->S5

Self-Validating SPR Experimental Workflow for Small Molecule Kinetics.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea

Content Type: Standard Operating Procedure (SOP) & Technical Safety Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Profile N-(1,3-dimethyl-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Standard Operating Procedure (SOP) & Technical Safety Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Profile

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea is a specialized synthetic building block and pharmacophore frequently utilized in the development of targeted therapeutics and agricultural agents[1]. Structurally, it combines a highly biologically active pyrazole-urea moiety with an ortho-nitrophenyl group[2][3].

Due to its dual nature—possessing both targeted pharmacological activity and the inherent toxicological risks of nitroaromatic compounds—handling this chemical requires stringent, self-validating safety protocols. This guide provides the definitive operational and disposal framework to ensure absolute laboratory safety and environmental containment.

Mechanistic Toxicology & Hazard Assessment

To design an effective safety protocol, one must understand the causality behind the compound's hazards:

  • Methemoglobinemia & Dermal Penetration: The 2-nitrophenyl moiety is highly lipophilic, allowing rapid absorption through the stratum corneum. Once systemic, physiological nitroreductases can reduce the nitro group to reactive nitroso and hydroxylamine intermediates. These metabolites oxidize the Fe(II) in hemoglobin to Fe(III), forming methemoglobin and severely impairing oxygen transport, potentially leading to cyanosis and hypoxia[4][5].

  • Pharmacological Off-Target Effects: Pyrazole-ureas are privileged structures known for potent kinase inhibition, particularly targeting p38 MAP kinase[2]. Accidental inhalation or ingestion of even microgram quantities of the active powder can lead to unintended systemic immunosuppression or disruption of inflammatory signaling pathways.

  • Energetic & Thermal Potential: While mononitro aromatics are generally stable at room temperature, they possess high C-NO2 bond-dissociation energies (approx. 297 kJ/mole). They must be kept away from strong reducing agents and high-heat sources to prevent exothermic runaway reactions[6].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling biologically active nitroaromatics, especially when dissolved in permeating solvents like Dimethyl Sulfoxide (DMSO). The following matrix summarizes the required quantitative and qualitative PPE specifications based on operational scale.

PPE CategoryAnalytical Scale (<10 mg)Preparative Scale (>10 mg or in solvent)Mechanistic Rationale (Causality)
Dermal (Hands) Standard Nitrile (≥ 5 mil thickness)Double-Gloving: Neoprene (inner) + Nitrile (outer)Nitrile provides mechanical strength against dry powder. However, DMSO rapidly carries lipophilic nitroaromatics through nitrile matrices. Neoprene provides the necessary chemical barrier against organic solvents.
Ocular Safety Glasses with side shieldsChemical Splash Goggles + Face ShieldPrevents micro-aerosolized droplets of concentrated compound solutions from contacting highly vascularized ocular mucosa.
Respiratory Handled strictly inside a certified fume hood (Airflow ≥ 100 fpm)Handled in a Class II Type B2 BSC or IsolatorPyrazole-urea powders can carry static charge and aerosolize easily. Respiratory protection relies on primary engineering controls rather than masks.
Body Standard Lab Coat (100% Cotton)Polypropylene-coated Tyvek sleeves + Lab CoatCotton absorbs solutions; coated sleeves repel solvent splashes, preventing the active compound from resting against the skin[7].

Operational Workflows & Handling Protocols

The following self-validating protocol ensures that every step confirms the safety of the subsequent action.

Step-by-Step Weighing and Dissolution Protocol
  • Containment Validation: Before opening the primary chemical vial, verify the negative pressure of the fume hood or ventilated balance enclosure. Validation Step: Observe the inward deflection of a Kimwipe taped to the sash or check the digital magnehelic gauge (Airflow must read ≥ 100 fpm).

  • Static Elimination: Pass a piezoelectric or polonium ionizing bar over the sealed vial and the weighing spatulas. Causality: Fine organic powders build electrostatic charge. Neutralizing this charge prevents the powder from violently repelling off the metal spatula and aerosolizing into the breathing zone.

  • Enclosed Weighing: Tare the anti-static weigh boat. Carefully transfer the N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea using a micro-spatula. Cap the primary vial immediately after the transfer is complete.

  • In-Situ Dissolution: Do not transport the dry powder across the laboratory. Add the solvent (e.g., DMSO or DMF) directly to the weigh boat or secondary vial inside the containment hood.

  • Decontamination of Tools: Submerge the used spatula in a beaker of 70% Ethanol / 30% Water inside the hood before removing it for final cleaning.

G Start 1. Containment Validation (Verify Airflow ≥ 100 fpm) Static 2. Anti-Static Treatment (Ionizing Bar on Vial/Tools) Start->Static Weigh 3. Enclosed Weighing (Micro-spatula to Tare) Static->Weigh Spill Spill Detected During Transfer? Weigh->Spill Dissolve 4. In-Situ Dissolution (Add DMSO inside hood) Transfer 5. Sealed Transfer (Secondary Containment) Dissolve->Transfer Spill->Dissolve No Decon Wet-Wipe Decontamination (EtOH/Water mixture) Spill->Decon Yes Decon->Dissolve

Caption: Workflow for safe handling and dissolution of active nitroaromatic powders.

Spill Response & Decontamination Plan

If N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea is spilled, immediate and calculated action is required to prevent laboratory cross-contamination.

  • Dry Powder Spills: Never sweep. Sweeping generates hazardous breathable dust. Gently cover the spill with damp paper towels using a 70% Ethanol / 30% Water mixture. Causality: The water prevents the lipophilic compound from dissolving completely and soaking deep into porous surfaces, while the ethanol reduces surface tension to effectively trap the micro-crystals.

  • Liquid Spills (in DMSO/Organic Solvent): Pour a commercial solid absorbent (e.g., diatomaceous earth or vermiculite) over the spill. Do not use paper towels, as the DMSO will rapidly permeate your gloves upon contact.

  • Surface Decontamination: After removing the bulk spill, wash the surface with a strong solvent (e.g., Acetone) followed by a standard laboratory detergent wash to chemically degrade and remove any residual traces.

Waste Disposal & Environmental Containment

Nitroaromatic compounds are highly recalcitrant, environmentally persistent, and toxic to aquatic ecosystems[8][9]. They must never be disposed of via aqueous waste streams.

  • Solid Waste: All contaminated weigh boats, Kimwipes, and empty vials must be placed in a heavy-duty, sealable polyethylene bag, labeled strictly as "Toxic Solid Waste - Nitroaromatic / Pharmacologically Active," and sent for high-temperature commercial incineration.

  • Liquid Waste: Solutions containing the compound must be segregated into dedicated non-halogenated organic waste carboys. Do not mix with strong acids or reducing agents, as nitro groups can undergo exothermic reduction reactions[6].

  • Sharps: Any syringes or needles used to transfer solutions of the compound must be disposed of in a puncture-proof sharps container without recapping, to prevent accidental subcutaneous injection of the biologically active solution.

References

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention.[Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, American Chemical Society.[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, American Chemical Society.[Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs). Semantic Scholar.[Link]

Sources

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